6-Hydroxy-5-nitronicotinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52204. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
5-nitro-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O5/c9-5-4(8(12)13)1-3(2-7-5)6(10)11/h1-2H,(H,7,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMXJGVEVASJOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70287689 | |
| Record name | 6-hydroxy-5-nitronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70287689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6635-31-0 | |
| Record name | 6635-31-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52204 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-hydroxy-5-nitronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70287689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Hydroxy-5-nitronicotinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Structural Analysis of 6-Hydroxy-5-nitronicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxy-5-nitronicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a compound of significant interest in medicinal chemistry and drug development. Its structural features, including the presence of a hydroxyl, a nitro, and a carboxylic acid group on a pyridine ring, contribute to its diverse biological activities, which are reported to include anti-tumor, anti-inflammatory, anti-bacterial, and anti-viral properties.[1] This technical guide provides a comprehensive overview of the structural analysis of this compound, including its synthesis, spectroscopic characterization, and a proposed mechanism for its anti-inflammatory activity. While a definitive crystal structure for this specific molecule is not publicly available, this guide presents crystallographic data from closely related compounds to infer its structural parameters.
Chemical Structure and Properties
This compound (IUPAC name: 6-hydroxy-5-nitropyridine-3-carboxylic acid) has the chemical formula C₆H₄N₂O₅ and a molecular weight of 184.11 g/mol . The molecule consists of a pyridine ring substituted with a hydroxyl group at position 6, a nitro group at position 5, and a carboxylic acid group at position 3. The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro, carboxylic acid) groups significantly influences the electronic distribution and reactivity of the pyridine ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₄N₂O₅ | --INVALID-LINK-- |
| Molecular Weight | 184.11 g/mol | --INVALID-LINK-- |
| Appearance | Light yellow to yellow powder/crystal | TCI America |
| Purity | >97.0% | TCI America |
| Melting Point | 228-230 °C | --INVALID-LINK-- |
| Solubility | Soluble in hot water, alcohol, and ether. | --INVALID-LINK-- |
Synthesis Protocols
Several methods for the synthesis of this compound have been reported, primarily involving the nitration of 6-hydroxynicotinic acid.
Method 1: Nitration with Fuming Nitric Acid
Experimental Protocol:
-
To a solution of 6-hydroxynicotinic acid (25.0 g, 180 mmol) in fuming nitric acid (d=1.52, 95 mL), the mixture is stirred at 50 °C for 18 hours.
-
After cooling to room temperature, the solution is concentrated under reduced pressure.
-
The residue is co-evaporated with water.
-
Methanol is added to the residue to afford a brown precipitate.
-
The precipitate is collected by filtration and washed twice with 50 mL of cold methanol.
-
The resulting product is dried under reduced pressure to yield this compound (9.67 g, 29% yield).[2]
Method 2: Nitration with a Mixture of Nitric and Sulfuric Acids
Experimental Protocol:
-
To a mixture of 6-hydroxynicotinic acid (15 g) and concentrated sulfuric acid (45 mL) at 0 °C, fuming nitric acid (10.4 mL) is added dropwise.
-
The reaction mixture is slowly heated to 45 °C and maintained at this temperature for 3 hours.
-
The mixture is then poured into a mixture of ice and water.
-
The resulting precipitate is collected by suction filtration, washed with water, and air-dried to obtain the product.
Spectroscopic and Crystallographic Analysis
Spectroscopic Data
The structure of this compound has been confirmed by various spectroscopic methods.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (300 MHz, CD₃OD) | δ 8.85 (d, J = 2.6 Hz, 1H), 8.44 (d, J = 2.6 Hz, 1H) | [2] |
| HRMS (ES+) | m/z 185.0194 (M+H)⁺ (calcd for C₆H₅N₂O₅: 185.0198) | [2] |
| LC-MS | Purity >95% | [1] |
Crystallographic Analysis
A crystal structure for this compound is not available in the public domain. However, analysis of the crystal structures of the parent compound, 6-hydroxynicotinic acid, and a structurally similar compound, 5-nitrosalicylic acid, can provide valuable insights into the expected bond lengths and angles. 6-Hydroxynicotinic acid exists as the pyridone tautomer in the solid state.
Table 3: Representative Crystallographic Data from Related Compounds
| Parameter | 6-Hydroxypicolinic acid | 5-Nitrosalicylic acid |
| Bond Lengths (Å) | ||
| C-C (aromatic) | 1.379 - 1.423 | 1.378 - 1.403 |
| C-N (aromatic) | 1.345 - 1.373 | - |
| C-O (hydroxyl) | 1.353 | 1.354 |
| C=O (carboxyl) | 1.221 | 1.226 |
| C-O (carboxyl) | 1.312 | 1.309 |
| N-O (nitro) | - | 1.220 - 1.231 |
| Bond Angles (º) | ||
| C-C-C (aromatic) | 117.8 - 121.5 | 117.9 - 122.1 |
| C-N-C (aromatic) | 120.4 | - |
| O-C-C (hydroxyl) | 120.1 | 120.2 |
| O=C-O (carboxyl) | 123.5 | 123.8 |
| O-N-O (nitro) | - | 123.9 |
*Data for 6-Hydroxypicolinic acid from PubChem CID 242721. Data for 5-Nitrosalicylic acid from PubChem CID 7318.
Proposed Biological Activity and Signaling Pathway
This compound has been reported to possess anti-inflammatory properties.[1] While the exact mechanism is not fully elucidated, a plausible pathway involves the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. The presence of the nitro group on the aromatic ring may play a crucial role in inhibiting NF-κB activation.
Experimental Workflow for Assessing Anti-Inflammatory Activity
Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.
Proposed Anti-Inflammatory Signaling Pathway
The following diagram illustrates a proposed mechanism by which this compound may inhibit the NF-κB signaling pathway, thereby reducing inflammation.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound is a synthetically accessible compound with significant potential for further investigation as a therapeutic agent. Its structural characteristics, particularly the presence of the nitro group, are likely key to its biological activities. While detailed crystallographic data for the molecule itself is needed for a complete structural understanding, the information available from related compounds provides a solid foundation for computational modeling and further derivatization studies. The proposed mechanism of NF-κB inhibition offers a clear direction for future research into its anti-inflammatory and potentially other therapeutic effects. This technical guide provides a summary of the current knowledge and a framework for guiding future research and development efforts centered on this promising molecule.
References
A Comprehensive Technical Guide to 6-Hydroxy-5-nitronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxy-5-nitronicotinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. As a derivative of nicotinic acid (Vitamin B3), its unique electronic and structural features, imparted by the hydroxyl and nitro functional groups, make it a valuable building block for the synthesis of more complex molecules and a potential scaffold for novel therapeutic agents.[1] This document provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its current applications and safety considerations.
Physicochemical Properties
This compound is typically a light yellow to off-white crystalline powder.[2] Its structure, featuring both a hydrogen bond donor (hydroxyl group) and acceptor (nitro and carboxyl groups), influences its physical and chemical characteristics. The quantitative physicochemical data are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O₅ | [2][3] |
| Molecular Weight | 184.11 g/mol | [2][3] |
| Melting Point | 269-271°C, 291°C | [2][4] |
| Boiling Point | 463.4°C at 760 mmHg | [1][2] |
| Density | 1.7 g/cm³ | [2][4] |
| pKa (Predicted) | 3.09 ± 0.50 | [1] |
| LogP | -0.0187 to -0.5 | [2][5] |
| Appearance | Light yellow to off-white powder | [2] |
| CAS Number | 6635-31-0 | [2] |
Note: Discrepancies in reported melting points may arise from different experimental conditions or sample purity.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity confirmation of this compound. While raw spectra are best consulted from spectral databases, the following summarizes key reported data:
-
¹H NMR (DMSO-d₆, δ): Signals have been reported at approximately 8.37 ppm (1H, d, J=2.5 Hz) and 8.65 ppm (1H, d, J=2.5 Hz).[6]
-
LC-MS: This technique is commonly used to confirm the mass (m/z 184.01) and purity of the compound, with some suppliers reporting purity greater than 95%.[6][7]
-
FT-IR: Infrared spectroscopy can confirm the presence of key functional groups, including O-H (hydroxyl and carboxylic acid), C=O (carboxyl), and N-O (nitro) stretches. Spectral data is available in chemical databases.[8]
Experimental Protocols: Synthesis
The primary route for synthesizing this compound is through the nitration of 6-hydroxynicotinic acid.[6][9][10] Various methods employ different nitrating agents and conditions, which can influence yield and purity.
Method 1: Nitration with Fuming Nitric Acid
This protocol involves the direct use of fuming nitric acid as the nitrating agent.
Procedure:
-
To a 250mL flask, add 6-hydroxynicotinic acid (20g) and red fuming nitric acid (100mL).[6]
-
Slowly heat the mixture to 50°C (bath temperature) and stir at this temperature for 8 hours.[6]
-
Increase the temperature to 80°C and maintain for an additional period.[6]
-
Cool the reaction mixture to room temperature overnight.[6]
-
Collect the resulting yellow precipitate by filtration.[6]
-
Wash the precipitate with cold water (10 mL) and dry to yield the final product.[6]
Method 2: Nitration with a Sulfuric Acid/Nitric Acid Mixture
This method is a common alternative that uses a mixed acid system for nitration.
Procedure:
-
In a suitable reaction vessel, dissolve 6-hydroxynicotinic acid (30g, 0.217 mol) in concentrated sulfuric acid (50 mL).[6]
-
Separately, prepare a 1:1 mixture of concentrated sulfuric acid and concentrated nitric acid (60 mL total).[6]
-
Cool the solution of 6-hydroxynicotinic acid and add the mixed acid dropwise, ensuring the temperature remains below 20°C.[6]
-
After the addition is complete, stir the mixture at room temperature for 1 hour.[6]
-
Heat the reaction mixture to 80°C for 4 hours.[6]
-
Pour the hot mixture onto ice to precipitate the product.[6]
-
Collect the solid by filtration and dry to obtain this compound.[6]
Visualization of Key Processes
Diagrams are provided to visualize the synthesis workflow and a general characterization process.
Caption: Synthesis workflow for this compound.
Caption: General workflow for physicochemical characterization.
Applications and Research Interest
This compound serves primarily as a key intermediate in the synthesis of more complex molecules for pharmaceutical and fine chemical applications.[1][9] Its structural motifs are of interest for:
-
Drug Discovery: As a substituted nicotinic acid, it is explored as a starting material for compounds targeting various biological pathways. It can be used to create libraries of novel compounds for screening against diseases where nicotinic acid has shown therapeutic potential.[1]
-
Lead Compound Development: The presence of reactive sites allows for diverse chemical modifications, making it a versatile scaffold for developing lead compounds in anti-inflammatory, anti-bacterial, and anti-tumor research.[6]
-
Material Science: Its chemical structure may also be relevant in the development of novel functional materials.
Safety and Handling
According to safety data sheets, this compound is classified as an irritant.
-
Hazard Statements: H319 (Causes serious eye irritation) and H335 (May cause respiratory irritation).[2][4]
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[4] Handling should occur in a well-ventilated area or fume hood to avoid inhalation of the powder.[4]
-
Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4] "Keep Cold" is often recommended for long-term storage.[1][2]
Conclusion
This compound is a well-characterized compound with established physicochemical properties and synthesis protocols. Its utility as a chemical intermediate in pharmaceutical research underscores its importance. This guide provides the foundational technical data required for researchers to effectively utilize this compound in their work, from synthesis and characterization to its application in developing novel chemical entities.
References
- 1. lookchem.com [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. echemi.com [echemi.com]
- 5. chemscene.com [chemscene.com]
- 6. guidechem.com [guidechem.com]
- 7. 6635-31-0|this compound|BLD Pharm [bldpharm.com]
- 8. This compound(6635-31-0)FT-IR [m.chemicalbook.com]
- 9. CN104370807B - The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof - Google Patents [patents.google.com]
- 10. This compound | 6635-31-0 [chemicalbook.com]
An In-depth Technical Guide to 6-Hydroxy-5-nitronicotinic Acid (CAS Number: 6635-31-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-5-nitronicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a compound of increasing interest within the scientific community. Its unique chemical structure, featuring both a hydroxyl and a nitro group on the pyridine ring, suggests a potential for diverse biological activities. While extensive research on this specific molecule is still emerging, its classification as a nicotinic acid derivative places it in a class of compounds with known significance in various therapeutic areas. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, synthesis, and potential biological applications, with a focus on providing researchers with the necessary information to conduct further studies. The compound is primarily utilized in research and as an intermediate in the synthesis of more complex molecules.[1][2] It has been suggested as a potential lead compound with a wide range of activities including anti-tumor, anti-inflammatory, anti-insect, anti-bacterial, and anti-viral properties.[3]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The data available from various sources are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6635-31-0 | [1] |
| Molecular Formula | C₆H₄N₂O₅ | [1] |
| Molecular Weight | 184.11 g/mol | [1] |
| Appearance | Light yellow to off-white powder | [4] |
| Melting Point | 269-271 °C | [1] |
| Boiling Point | 463.4 °C at 760 mmHg | [1] |
| Density | 1.7 ± 0.1 g/cm³ | [4] |
| Flash Point | 234.1 ± 28.7 °C | [4] |
| pKa | 3.09 ± 0.50 (Predicted) | [1] |
| Solubility | Information not readily available | |
| Storage Conditions | Keep Cold | [1][4] |
Synonyms: 5-CARBOXY-3-NITRO-2(1H)-PYRIDINONE, 2-HYDROXY-3-NITRO-5-PYRIDINECARBOXYLIC ACID, 6-Hydroxy-5-nitropyridine-3-carboxylic acid.[1]
Synthesis of this compound
The primary route for the synthesis of this compound is through the nitration of 6-hydroxynicotinic acid. Several methods have been reported, with variations in the nitrating agents and reaction conditions.
Experimental Protocols for Synthesis
Below are detailed protocols for the synthesis of this compound.
Method 1: Nitration with Fuming Nitric Acid [3]
-
Materials:
-
6-hydroxynicotinic acid (20 g)
-
Red fuming nitric acid (100 mL)
-
Water
-
-
Procedure:
-
To a 250 mL flask, add 6-hydroxynicotinic acid and red fuming nitric acid.
-
Slowly heat the mixture to 50°C (bath temperature) and stir at this temperature for 8 hours.
-
Slowly increase the temperature to 80°C.
-
Cool the mixture to room temperature overnight.
-
Collect the yellow precipitate by filtration.
-
Wash the precipitate with water (10 mL).
-
Dry the product to obtain this compound.
-
-
Reported Purity: >95% (LC-MS)
Method 2: Nitration with a Mixture of Nitric and Sulfuric Acids [3]
-
Materials:
-
6-hydroxynicotinic acid (30 g, 0.217 mol)
-
Concentrated sulfuric acid (50 mL + 60 mL)
-
Concentrated nitric acid
-
-
Procedure:
-
Dissolve 6-hydroxynicotinic acid in 50 mL of concentrated sulfuric acid.
-
Add a 1:1 mixture of concentrated sulfuric acid and concentrated nitric acid (60 mL total) to the solution, keeping the temperature below 20°C.
-
Stir the mixture at room temperature for 1 hour.
-
Heat the mixture to 80°C for 4 hours.
-
Pour the mixture onto ice.
-
Collect the precipitate that forms.
-
Dry the product to yield this compound.
-
-
Reported Yield: 14.2 g (36%)
Method 3: Nitration at Low Temperature [3]
-
Materials:
-
6-hydroxynicotinic acid (15 g)
-
Concentrated sulfuric acid (45 mL)
-
Fuming nitric acid (10.4 mL)
-
Ice-water mixture
-
-
Procedure:
-
Prepare a mixture of 6-hydroxynicotinic acid and concentrated sulfuric acid.
-
At 0°C, add fuming nitric acid dropwise.
-
Slowly heat the reaction mixture to 45°C and maintain this temperature for 3 hours.
-
Pour the mixture into an ice-water mixture.
-
Collect the resulting precipitate by suction filtration.
-
Wash the precipitate with water.
-
Air-dry the product to obtain this compound.
-
-
Reported Yield: 8.63 g
Potential Biological Activities and Mechanism of Action
While specific biological data for this compound is limited, its structural similarity to other biologically active nicotinic acid derivatives suggests several potential therapeutic applications. The presence of the nitro group, a common pharmacophore, further enhances this potential.
Potential as a Rho-Associated Protein Kinase (ROCK) Inhibitor
Derivatives of nicotinic acid have been investigated as inhibitors of Rho-associated protein kinase (ROCK).[5][6] The ROCK signaling pathway is a key regulator of cellular contraction, motility, and proliferation and is implicated in various diseases, including cardiovascular disorders, glaucoma, and cancer.[5] Inhibition of this pathway is a validated therapeutic strategy.
The general mechanism of ROCK signaling involves the activation of the small GTPase RhoA, which in turn activates ROCK. ROCK then phosphorylates several downstream targets, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased smooth muscle contraction.[5]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Cas 6635-31-0,this compound | lookchem [lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. echemi.com [echemi.com]
- 5. Rho-kinase inhibition: a novel therapeutic target for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of 6-Hydroxy-5-nitronicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 6-Hydroxy-5-nitronicotinic acid (CAS No. 6635-31-0), a key intermediate in various chemical syntheses.[1][2] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and characterization workflow. The information compiled is intended to assist researchers, scientists, and drug development professionals in their work with this compound.
Chemical Properties and Data
This compound is a pyridine derivative characterized by the presence of a hydroxyl, a nitro, and a carboxylic acid group on the pyridine ring.[2] These functional groups significantly influence its chemical properties and reactivity. The compound is typically a light yellow to off-white powder.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O₅ | [2][4] |
| Molecular Weight | 184.11 g/mol | [2][4] |
| Melting Point | 269-271 °C[2][3], 277-278 °C[5], 278 °C (decomp.)[6] | Multiple Sources |
| Boiling Point | 463.4 °C at 760 mmHg | [2][3] |
| Density | 1.746 g/cm³ | [2] |
| Appearance | Light yellow to off-white powder | [3] |
| Storage | Keep Cold | [2][3] |
Synthesis of this compound
The primary synthetic route to this compound is through the nitration of 6-hydroxynicotinic acid.[6] Several variations of this method exist, differing in the nitrating agents and reaction conditions.
Caption: Synthetic pathway for this compound.
Experimental Protocols for Synthesis
Below are detailed protocols for the synthesis of this compound based on literature reports.
Method 1: Nitration with Fuming Nitric Acid [6]
-
Dissolve 50 g of 6-hydroxynicotinic acid in 500 mL of fuming nitric acid (d 1.52).
-
Maintain the solution at a temperature of 45-50 °C for 4 hours.
-
Evaporate the mixture under reduced pressure.
-
Crystallize the residue from water to yield this compound as yellow needles.
Method 2: Nitration with Fuming Nitric Acid and Sulfuric Acid [5]
-
To a mixture of 15 g of 6-hydroxynicotinic acid and 45 mL of concentrated sulfuric acid, add 10.4 mL of fuming nitric acid dropwise at 0 °C.
-
Slowly heat the reaction mixture to 45 °C and maintain this temperature for 3 hours.
-
Pour the mixture into a mixture of ice and water.
-
Collect the resulting precipitate by suction filtration, wash with water, and air-dry to obtain the product.
Method 3: Alternative Nitration with Fuming Nitric Acid [5]
-
Add 20 g of 6-hydroxynicotinic acid and 100 mL of red fuming nitric acid to a 250 mL flask.
-
Slowly heat the mixture to 50 °C (bath temperature) and stir at this temperature for 8 hours.
-
Slowly increase the temperature to 80 °C.
-
Cool the mixture to room temperature overnight.
-
Collect the yellow precipitate by filtration, wash with water (10 mL), and dry.
Characterization of this compound
The characterization of this compound is crucial to confirm its identity and purity. Standard analytical techniques are employed for this purpose.
Caption: Experimental workflow for the characterization of this compound.
Spectroscopic and Analytical Data
Table 2: Spectroscopic Data for this compound
| Technique | Solvent | Data | Source |
| ¹H NMR | DMSO-d₆ | δ (ppm): 8.37 (1H, d, J=2.5 Hz), 8.65 (1H, d, J=2.5 Hz) | [5] |
| δ (ppm): 13.3 (s, br, 2H, COOH/OH), 8.65 (d, J=2.5 Hz, 1H, H-4), 8.38 (d, J=2.5 Hz, 1H, H-2) | [5] | ||
| CD₃OD | δ (ppm): 8.45 (d, J=2.5 Hz, 1H), 8.85 | [5] | |
| Mass Spec (MS) | - | m/z: 183 (M⁺-1) | [5] |
| - | m/e (%): 184 (MH⁺, 100) | [5] | |
| LC-MS | - | Purity >95% | [5] |
Elemental Analysis: Found: C, 39.1%; H, 2.3%; N, 15.2%.[6]
Applications and Future Outlook
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] It is a precursor for various heterocyclic compounds and has been investigated for its potential biological activities, including anti-tumor, anti-inflammatory, anti-bacterial, and anti-viral properties.[5] The continued exploration of its chemical reactivity and biological profile suggests promising prospects for its application in the development of new therapeutic agents and other functional materials.[5]
References
- 1. nbinno.com [nbinno.com]
- 2. lookchem.com [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. This compound | CAS: 6635-31-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. guidechem.com [guidechem.com]
- 6. 577. The nitration of 6-hydroxynicotinic acid and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Unraveling the Enigma: The Mechanism of Action of 6-Hydroxy-5-nitronicotinic Acid Remains Largely Undefined
Despite its identification as a promising lead compound with a wide spectrum of potential biological activities, including anti-tumor, anti-inflammatory, anti-bacterial, and anti-viral properties, the precise mechanism of action of 6-Hydroxy-5-nitronicotinic acid remains a significant gap in the scientific landscape. A comprehensive review of available scientific literature and patent databases reveals a conspicuous absence of in-depth studies elucidating its molecular targets, signaling pathways, and the quantitative metrics of its biological effects.
Currently, the body of knowledge surrounding this compound is predominantly centered on its chemical synthesis and its application as a versatile intermediate in the preparation of more complex molecules. While its potential as a pharmacologically active agent is frequently cited, these assertions are not yet substantiated by detailed mechanistic studies.
Our extensive search for quantitative data, such as IC50 or Ki values, which are crucial for understanding the potency and efficacy of a compound, did not yield any specific results for this compound. Similarly, detailed experimental protocols for assessing its biological activity in vitro or in vivo are not publicly available. This lack of foundational data makes it impossible to construct a clear picture of how this molecule exerts its purported biological effects at a cellular or systemic level.
Furthermore, no studies have been identified that describe the modulation of specific signaling pathways by this compound. Consequently, the creation of diagrams to visualize its interactions within a cellular context is not feasible at this time.
In the absence of direct experimental evidence, we also explored computational and in silico studies that might offer predictive insights into the compound's potential targets. However, these searches also proved fruitless in providing any concrete, testable hypotheses regarding its mechanism of action.
While the chemical properties and synthetic accessibility of this compound make it an intriguing starting point for drug discovery programs, it is imperative to recognize that its biological mechanism of action is, as of now, an uncharted territory. The broad therapeutic potential ascribed to this molecule is based on preliminary classifications and its structural similarity to other biologically active nicotinic acid derivatives.
Future research efforts should be directed towards a systematic biological evaluation of this compound. This would entail:
-
High-throughput screening against a diverse panel of biological targets to identify potential protein interactions.
-
Cell-based assays to determine its effects on various cellular processes, such as proliferation, apoptosis, and inflammation, in relevant disease models.
-
In vivo studies in animal models to assess its efficacy, pharmacokinetics, and pharmacodynamics.
-
Computational modeling and docking studies , once potential targets are identified, to understand the molecular basis of its interactions.
Until such fundamental research is conducted and published, any discussion of the mechanism of action of this compound remains speculative. The scientific community awaits foundational studies that will illuminate the true therapeutic potential and molecular workings of this enigmatic compound.
An In-depth Technical Guide to 6-Hydroxy-5-nitronicotinic Acid: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxy-5-nitronicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a pivotal intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of its discovery, historical context, detailed synthesis protocols, and known biological activities. The information is curated to serve as a foundational resource for researchers in medicinal chemistry and drug development, presenting quantitative data in accessible formats and outlining experimental methodologies.
Introduction
This compound (CAS No. 6635-31-0) is a pyridinecarboxylic acid derivative characterized by the presence of both a hydroxyl and a nitro group on the pyridine ring. These functional groups significantly influence its chemical reactivity and biological properties, making it a versatile precursor for a variety of heterocyclic compounds. While its primary role has been as a synthetic intermediate, emerging research points towards its potential as a lead compound with a range of biological activities, including anti-tumor, anti-inflammatory, anti-bacterial, and anti-viral properties.[1] This guide will delve into the key technical aspects of this compound, from its earliest synthesis to its potential applications in modern drug discovery.
Discovery and History
The first documented synthesis of this compound is attributed to Rath and Prange in 1928, as cited in later chemical literature. Their work, published in Justus Liebigs Annalen der Chemie, laid the groundwork for the nitration of hydroxypyridine derivatives. The synthesis of nitropyridines, in general, has been a subject of extensive study since the early 20th century, with various methods being developed to overcome the electron-deficient nature of the pyridine ring, which makes electrophilic substitution challenging.[1][2] The introduction of a nitro group into the pyridine scaffold is a critical step in the synthesis of many biologically active molecules.
Synthesis of this compound
The primary route for the synthesis of this compound is through the nitration of 6-hydroxynicotinic acid. Several protocols have been developed, varying in the choice of nitrating agents and reaction conditions, which in turn affect the yield and purity of the final product.
Experimental Protocols
Below are detailed methodologies for key synthesis experiments.
Protocol 1: Nitration with Fuming Nitric Acid
This method involves the direct nitration of 6-hydroxynicotinic acid using fuming nitric acid.
-
Materials: 6-hydroxynicotinic acid, fuming nitric acid (d=1.52), methanol.
-
Procedure:
-
Dissolve 25.0 g (180 mmol) of 6-hydroxynicotinic acid in 95 mL of fuming nitric acid.[3]
-
Stir the solution at 50°C for 18 hours.
-
Cool the solution to room temperature and concentrate it under reduced pressure.
-
Co-evaporate the residue with water.
-
Add methanol to precipitate the product.
-
Filter the brown precipitate and wash it twice with 50 mL of cold methanol.
-
Dry the product under reduced pressure.
-
-
Yield: 9.67 g (29%).[3]
Protocol 2: Nitration with a Mixture of Nitric and Sulfuric Acids
This protocol utilizes a combination of concentrated nitric and sulfuric acids for nitration.
-
Materials: 6-hydroxynicotinic acid, concentrated sulfuric acid, concentrated nitric acid, ice.
-
Procedure:
-
Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Add the acid mixture dropwise to a solution of 6-hydroxynicotinic acid in concentrated sulfuric acid, maintaining the temperature below 20°C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Heat the mixture to 80°C for 4 hours.
-
Pour the reaction mixture onto ice to precipitate the product.
-
Collect the precipitate by filtration and dry.
-
Quantitative Data Summary
The following table summarizes the key quantitative data from the described synthesis protocols.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 6-hydroxynicotinic acid | 6-hydroxynicotinic acid |
| Reagents | Fuming HNO₃ | Conc. HNO₃, Conc. H₂SO₄ |
| Yield | 29% | Not specified |
| Melting Point | Not specified | Not specified |
| ¹H NMR (300 MHz, CD₃OD) | δ 8.44 (d, J = 2.6 Hz, 1H), 8.85 (d, J = 2.6 Hz, 1H) | Not specified |
| HRMS (ES+) m/z | 185.0194 (M+H)⁺, calcd. for C₆H₅N₂O₅: 185.0198 | Not specified |
Biological Activity and Potential Applications
This compound has been identified as a compound of interest in pharmaceutical research due to its broad spectrum of potential biological activities.[1][4] It serves as a valuable scaffold for the synthesis of more complex molecules with therapeutic potential.[4]
Anti-Cancer and Anti-Inflammatory Potential
While specific studies on this compound are limited, related nitropyridine and hydroxypyridine derivatives have shown promise as anti-cancer and anti-inflammatory agents. The nitro group can be a key pharmacophore in certain anti-cancer drugs, and the pyridine ring is a common motif in many biologically active compounds. The potential mechanism of action for such compounds often involves the modulation of key signaling pathways.
Signaling Pathways
The biological effects of many small molecule inhibitors, including those with pyridine scaffolds, are often mediated through their interaction with critical cellular signaling pathways such as the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the regulation of inflammation, cell proliferation, and apoptosis.[5][6][7][][9][10][11][12][13]
The NF-κB pathway is a key regulator of the inflammatory response.[7][13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[7][10]
The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and apoptosis.[5][][9][12] The pathway consists of a three-tiered kinase module: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).[9]
Experimental Workflow for Biological Assays
The following diagram outlines a general workflow for the initial screening of the anti-cancer activity of a compound like this compound.
Conclusion
This compound is a historically significant and synthetically valuable compound. While its primary utility has been as an intermediate in the creation of more complex molecules, the inherent biological potential of its substituted pyridine core warrants further investigation. This guide has provided a consolidated resource on its discovery, synthesis, and potential biological relevance, offering a starting point for researchers aiming to explore its properties and applications in drug discovery and development. Future studies should focus on elucidating the specific mechanisms of its biological activities and exploring its potential as a lead compound for novel therapeutics.
References
- 1. [PDF] METHODS OF NITROPYRIDINE SYNTHESIS | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 6635-31-0 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine Nitration of IκBα: A Novel Mechanism for NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB - Wikipedia [en.wikipedia.org]
- 9. abmole.com [abmole.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. mdpi.com [mdpi.com]
- 12. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Data Analysis of 6-Hydroxy-5-nitronicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 6-Hydroxy-5-nitronicotinic acid, a compound of interest in pharmaceutical research due to its potential as an antibacterial agent and a versatile intermediate in organic synthesis.[1] This document details available and predicted spectral data (NMR, IR, MS), outlines the experimental protocols for their acquisition, and presents a visual representation of its synthetic pathway.
Spectroscopic Data Summary
The following tables summarize the key spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data
| Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| CD₃OD | 8.85 | d | 2.6 | H-2 |
| 8.44 | d | 2.6 | H-4 | |
| DMSO-d₆ | 13.3 | br s | - | COOH, OH |
| 8.65 | d | 2.5 | H-4 | |
| 8.38 | d | 2.5 | H-2 |
Table 2: Predicted ¹³C NMR Spectral Data
| Assignment | Predicted Chemical Shift (δ) ppm |
| C=O (Carboxylic Acid) | 165 - 175 |
| C-NO₂ | 145 - 155 |
| C-OH | 155 - 165 |
| C-H (Aromatic) | 120 - 140 |
| C-COOH | 130 - 140 |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data
| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |
| HRMS | ES+ | 185.0194 | [M+H]⁺ (Calculated for C₆H₅N₂O₅: 185.0198)[2] |
| MS | - | 184 | [M-H]⁺ |
| MS | - | 183 | [M-1]⁻ |
Infrared (IR) Spectroscopy
Table 4: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid and Phenol) |
| 3100 - 3000 | Medium | C-H stretch (Aromatic) |
| 1780 - 1710 | Strong | C=O stretch (Carboxylic acid) |
| 1600 - 1475 | Medium-Weak | C=C stretch (Aromatic ring) |
| 1550 and 1350 | Strong | N-O asymmetric and symmetric stretch (Nitro group) |
| 1300 - 1000 | Strong | C-O stretch |
Experimental Protocols
The following sections detail the generalized experimental protocols for obtaining the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆). The solution is then filtered into a 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: Approximately 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
Acquisition Parameters (ESI+):
-
Ionization Mode: Electrospray positive.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-350 °C.
-
Mass Range: m/z 50-500.
Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio of the molecular ion and any significant fragment ions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Instrumentation: An FT-IR spectrometer is used for analysis.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Data Analysis: The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Synthesis Pathway
This compound is synthesized from 6-Hydroxynicotinic acid. The following diagram illustrates a common synthetic route.[1][2]
References
Solubility Profile of 6-Hydroxy-5-nitronicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 6-Hydroxy-5-nitronicotinic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines a comprehensive experimental protocol for determining its solubility in various solvents. Furthermore, it details the common synthesis pathway for the compound.
Quantitative Solubility Data
| Solvent | Quantitative Solubility | Temperature (°C) |
| Water | Data not available | - |
| Ethanol | Data not available | - |
| Methanol | Data not available | - |
| Acetone | Data not available | - |
| Dimethyl Sulfoxide (DMSO) | Data not available | - |
| Dimethylformamide (DMF) | Data not available | - |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound. This method can be adapted to various solvents and temperatures.
Objective: To determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Vials or test tubes with caps
-
Constant temperature bath or shaker incubator
-
Magnetic stirrer and stir bars (optional)
-
Filtration apparatus (e.g., syringe filters, vacuum filtration)
-
Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the desired solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or shaker incubator set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.
-
Immediately filter the collected supernatant using a syringe filter (of a material compatible with the solvent) to remove any remaining solid particles.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Determine the concentration of this compound in the diluted solution using a validated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A pre-established calibration curve is required for this step.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
Synthesis of this compound
This compound is typically synthesized via the nitration of 6-hydroxynicotinic acid.[1] Several methods have been reported, primarily varying in the nitrating agents and reaction conditions.[1]
A common synthetic approach involves the reaction of 6-hydroxynicotinic acid with a nitrating agent such as fuming nitric acid or a mixture of concentrated nitric and sulfuric acids.[1]
Experimental Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for the qualitative and quantitative assessment of a compound's solubility.
References
Tautomeric Landscape of 6-Hydroxy-5-nitronicotinic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxy-5-nitronicotinic acid, a substituted pyridine derivative, possesses a fascinating and complex tautomeric landscape. The interplay of its functional groups—a hydroxyl, a nitro, and a carboxylic acid on a pyridine ring—gives rise to multiple potential tautomeric forms. Understanding the predominant tautomers and the equilibrium between them is crucial for predicting the molecule's physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the potential tautomerism in this compound, drawing upon established principles of tautomerism in related heterocyclic systems. It outlines the probable tautomeric equilibria, presents predicted quantitative data based on analogous compounds, details relevant experimental protocols for characterization, and provides visualizations of the key tautomeric pathways. While direct experimental and computational data for this specific molecule are limited in publicly available literature, this guide serves as a robust predictive framework for researchers in drug discovery and chemical sciences.
Introduction: The Significance of Tautomerism
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a pivotal role in the behavior of many organic molecules. For pharmaceuticals and bioactive compounds, the specific tautomeric form can profoundly influence receptor binding, membrane permeability, and metabolic stability. This compound presents a particularly interesting case due to the presence of multiple moieties capable of proton migration. The primary tautomeric considerations for this molecule involve pyridone-pyridinol and nitro-aci-nitro equilibria. The relative stability of these tautomers is expected to be influenced by factors such as solvent polarity, pH, and the solid-state packing environment.
Potential Tautomeric Equilibria of this compound
The structure of this compound allows for several potential tautomeric forms. The two most significant equilibria are the pyridone-pyridinol tautomerism involving the hydroxyl group and the pyridine nitrogen, and the nitro-aci-nitro tautomerism of the nitro group.
Pyridone-Pyridinol Tautomerism
The equilibrium between the 6-hydroxy-pyridine (pyridinol) form and the 1,6-dihydro-6-oxo-pyridine (pyridone) form is a well-documented phenomenon in hydroxypyridines. In the case of this compound, this equilibrium can be depicted as follows:
Methodological & Application
Synthesis of Bio-active Derivatives from 6-Hydroxy-5-nitronicotinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various derivatives from 6-hydroxy-5-nitronicotinic acid. This versatile scaffold serves as a key building block for the development of novel compounds with potential therapeutic applications, including antimicrobial, anticancer, and cardiovascular activities. The protocols outlined below cover the synthesis of key intermediates and final derivatives, supported by quantitative data and logical workflows.
Introduction
This compound is a pyridine derivative that possesses multiple reactive sites, making it an attractive starting material for chemical diversification. The presence of a carboxylic acid, a hydroxyl group, and a nitro group allows for a wide range of chemical transformations, leading to the generation of diverse libraries of compounds for biological screening. Its derivatives have been explored for various medicinal purposes. The synthetic strategies presented herein focus on the derivatization of the carboxylic acid and the hydroxyl group, paving the way for structure-activity relationship (SAR) studies and the identification of lead compounds.
Synthesis of Key Intermediates
The primary route for the derivatization of this compound involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride. This intermediate can then be readily reacted with a variety of nucleophiles to generate esters and amides.
Synthesis of 6-Chloro-5-nitronicotinoyl chloride
A crucial intermediate for the synthesis of esters and amides is the corresponding acid chloride. The hydroxyl group is also substituted by a chloro group in the process, which can be a handle for further nucleophilic substitution.
Protocol:
-
To a solution of this compound (1 equivalent) in thionyl chloride (SOCl₂) (at least 4.7 equivalents), add a catalytic amount of N,N-dimethylformamide (DMF) (0.15 equivalents).
-
Heat the reaction mixture to reflux and maintain for 8 hours.
-
After completion of the reaction, remove the excess thionyl chloride under reduced pressure.
-
The resulting crude 6-chloro-5-nitronicotinoyl chloride can be used in the next step without further purification.
Synthesis of Ester Derivatives
Ester derivatives of this compound can be synthesized from the intermediate 6-chloro-5-nitronicotinoyl chloride by reaction with various alcohols.
Synthesis of Methyl 6-chloro-5-nitronicotinate
Protocol:
-
Dissolve the crude 6-chloro-5-nitronicotinoyl chloride (1 equivalent) in an anhydrous solvent such as dichloromethane (CH₂Cl₂).
-
Cool the solution to -40°C.
-
Slowly add methanol (1.4 equivalents) while maintaining the temperature below -30°C.
-
After the addition is complete, add an aqueous solution of sodium bicarbonate (NaHCO₃) (1 equivalent) and allow the mixture to warm to room temperature.
-
Separate the organic phase and concentrate it under reduced pressure.
-
Purify the crude product by crystallization from ethanol to obtain methyl 6-chloro-5-nitronicotinate.
| Reactant | Molar Ratio | Solvent | Temperature | Reaction Time | Yield |
| 6-chloro-5-nitronicotinoyl chloride | 1 | CH₂Cl₂ | -40°C to RT | - | ~90%[1] |
| Methanol | 1.4 | - | - | - | - |
| NaHCO₃ | 1 | Water | - | - | - |
General Protocol for the Synthesis of Other Alkyl and Aryl Esters
This protocol can be adapted for the synthesis of a variety of esters by replacing methanol with other alcohols.
-
Following the synthesis of 6-chloro-5-nitronicotinoyl chloride, dissolve the crude product in a suitable anhydrous solvent (e.g., dichloromethane, THF).
-
Cool the solution to 0°C.
-
Add the desired alcohol (1.5 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents) dropwise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Synthesis of Amide Derivatives
Amide derivatives can be synthesized by reacting 6-chloro-5-nitronicotinoyl chloride with a wide range of primary and secondary amines.
General Protocol for the Synthesis of N-substituted-6-chloro-5-nitronicotinamides
-
Dissolve the crude 6-chloro-5-nitronicotinoyl chloride (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or THF.
-
Cool the solution to 0°C.
-
Add the desired primary or secondary amine (2.2 equivalents) dropwise. Alternatively, use 1.1 equivalents of the amine and 1.2 equivalents of a non-nucleophilic base like triethylamine.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess amine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting amide by column chromatography or recrystallization.
| Reactant | Molar Ratio | Solvent | Temperature |
| 6-chloro-5-nitronicotinoyl chloride | 1 | Dichloromethane or THF | 0°C to RT |
| Amine | 2.2 (or 1.1 with base) | - | - |
| Triethylamine (optional) | 1.2 | - | - |
Potential Biological Activities and Signaling Pathways
Derivatives of nicotinic acid have been reported to exhibit a range of biological activities. The nitro group in the synthesized derivatives is a key feature, as nitro-containing compounds are known to act as prodrugs that undergo bioreduction to exert their biological effects.
A plausible mechanism of action for vasorelaxant effects, based on related nicotinic acid derivatives, involves the endothelial release of nitric oxide (NO) and prostacyclin (PGI₂). These signaling molecules activate downstream pathways in vascular smooth muscle cells, leading to relaxation and vasodilation.
Furthermore, the general mechanism for the bioactivity of many nitroaromatic compounds involves their reduction by nitroreductase enzymes, particularly under hypoxic conditions found in tumors and some microbial environments. This reduction can lead to the formation of reactive nitrogen species that can damage DNA and other cellular components, explaining their potential as anticancer and antimicrobial agents.
Summary and Future Directions
The protocols provided in this document offer a clear and reproducible methodology for the synthesis of a variety of ester and amide derivatives from this compound. The quantitative data presented in the tables allows for easy comparison of reaction conditions. The provided diagrams illustrate the key synthetic workflow and a potential biological signaling pathway, offering a conceptual framework for further research.
Future work should focus on the synthesis of a broader range of derivatives and their comprehensive biological evaluation to establish clear structure-activity relationships. Investigating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their development as potential therapeutic agents.
References
Application Note and Protocol: Synthesis of 6-Hydroxy-5-nitronicotinic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Hydroxy-5-nitronicotinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structure, featuring both a hydroxyl and a nitro group on the nicotinic acid scaffold, makes it a valuable intermediate for the synthesis of a variety of more complex molecules with potential therapeutic applications.[1] The nitro group can be reduced to an amine, and the carboxylic acid and hydroxyl groups offer further sites for chemical modification. This document provides a detailed protocol for the chemical synthesis of this compound via the nitration of 6-hydroxynicotinic acid.
Experimental Protocol
The synthesis of this compound is achieved through the electrophilic nitration of 6-hydroxynicotinic acid. Several methods have been reported, primarily differing in the choice of nitrating agent and reaction conditions.[2] Below are three established methods.
Method 1: Nitration with Fuming Nitric Acid
This method utilizes fuming nitric acid as the nitrating agent.
Materials:
-
6-hydroxynicotinic acid
-
Fuming nitric acid (d 1.52)
-
Distilled water
-
Round-bottom flask (250 mL)
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Beakers
Procedure:
-
In a 250 mL round-bottom flask, add 20 g of 6-hydroxynicotinic acid to 100 mL of red fuming nitric acid.
-
Slowly heat the mixture to 50°C with constant stirring and maintain this temperature for 8 hours.
-
After 8 hours, slowly increase the temperature to 80°C.
-
Cool the reaction mixture to room temperature overnight, allowing a yellow precipitate to form.
-
Collect the yellow precipitate by filtration using a Buchner funnel.
-
Wash the collected solid with 10 mL of cold water and then dry to obtain this compound.
Method 2: Nitration with Nitric Acid and Sulfuric Acid
This protocol employs a mixture of concentrated nitric acid and sulfuric acid, a common and effective nitrating agent.
Materials:
-
6-hydroxynicotinic acid
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ice
-
Reaction flask
-
Stirrer
-
Buchner funnel and filter paper
Procedure:
-
In a suitable reaction flask, dissolve 30 g (0.217 mol) of 6-hydroxynicotinic acid in 50 mL of concentrated sulfuric acid.
-
To this solution, add 60 mL of a 1:1 mixture of concentrated sulfuric acid and concentrated nitric acid, while keeping the temperature below 20°C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Heat the mixture to 80°C and maintain for 4 hours.
-
After cooling, pour the reaction mixture onto ice.
-
Collect the resulting precipitate by filtration and dry to yield the final product.
Method 3: Nitration at Controlled Temperature
This method provides an alternative approach with careful temperature control to potentially minimize side products.
Materials:
-
6-hydroxynicotinic acid
-
Concentrated sulfuric acid
-
Fuming nitric acid
-
Ice-water bath
-
Reaction flask with dropping funnel
-
Stirrer
-
Buchner funnel and filter paper
Procedure:
-
Prepare a mixture of 15 g of 6-hydroxynicotinic acid and 45 mL of concentrated sulfuric acid in a reaction flask, and cool it to 0°C using an ice-water bath.
-
Add 10.4 mL of fuming nitric acid dropwise to the mixture while maintaining the temperature at 0°C.
-
After the addition is complete, slowly heat the reaction mixture to 45°C and hold it at this temperature for 3 hours.
-
Pour the mixture into a beaker containing a mixture of ice and water.
-
Collect the precipitate by suction filtration, wash it with water, and air-dry to obtain the product.
Data Presentation
The following table summarizes the key quantitative data from the described protocols.
| Parameter | Method 1 | Method 2 | Method 3 |
| Starting Material | 6-hydroxynicotinic acid | 6-hydroxynicotinic acid | 6-hydroxynicotinic acid |
| Reagents | Red fuming nitric acid | Conc. H₂SO₄, Conc. HNO₃ | Conc. H₂SO₄, Fuming HNO₃ |
| Reaction Temperature | 50°C then 80°C | <20°C, RT, then 80°C | 0°C then 45°C |
| Reaction Time | 8 hours at 50°C | 1 hour at RT, 4 hours at 80°C | 3 hours at 45°C |
| Product Yield | Not specified | Not specified | 8.63 g |
| Product Appearance | Yellow needles/precipitate | Precipitate | Light yellow solid |
| Melting Point | 278°C (decomp.) | Not specified | 277-278°C |
| Purity (LC-MS) | >95% | Not specified | Not specified |
Experimental Workflow and Signaling Pathways
The synthesis of this compound follows a straightforward electrophilic aromatic substitution mechanism. The workflow for the synthesis is depicted below.
References
Application Notes & Protocols for the Quantification of 6-Hydroxy-5-nitronicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-5-nitronicotinic acid is a pyridine derivative with significant potential in the pharmaceutical and agrochemical industries as a key building block and intermediate in the synthesis of various active compounds.[1][2] Its chemical structure, which includes a pyridine ring, a carboxylic acid group, a hydroxyl group, and a nitro group, suggests potential biological activities.[1][2] Accurate and precise quantification of this molecule is crucial for pharmacokinetic studies, formulation development, quality control, and various research applications.
To date, specific, validated analytical methods for the quantification of this compound in biological matrices or pharmaceutical formulations have not been extensively published. This document provides detailed, proposed protocols for the development and validation of analytical methods using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These proposed methods are based on established analytical principles for similar compounds, such as nicotinic acid derivatives and nitroaromatic compounds.[3][4][5]
Proposed Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a robust and widely accessible approach for the quantification of this compound, suitable for quality control of bulk substances and analysis of formulations.
Experimental Protocol: HPLC-UV
1.1.1 Instrumentation and Chromatographic Conditions
-
HPLC System: An Alliance HPLC system with a 2487 Dual λ Absorbance detector or equivalent.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 20 mM ammonium formate buffer (pH 3.5) and methanol (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm. Nitroaromatic compounds typically exhibit strong absorbance at this wavelength.[3][6]
1.1.2 Reagent and Standard Preparation
-
Mobile Phase Preparation: Dissolve 1.26 g of ammonium formate in 1 L of HPLC-grade water. Adjust the pH to 3.5 with formic acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
1.1.3 Sample Preparation (e.g., for a Pharmaceutical Formulation)
-
Accurately weigh a portion of the formulation equivalent to 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject into the HPLC system.
1.1.4 Data Analysis
-
Quantification is achieved by constructing a calibration curve of peak area versus concentration for the working standard solutions.
-
The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.
HPLC-UV Method Workflow
Caption: Workflow for HPLC-UV quantification.
Proposed Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is proposed for the highly sensitive and selective quantification of this compound in complex biological matrices such as plasma or urine.
Experimental Protocol: LC-MS/MS
2.1.1 Instrumentation and Conditions
-
LC System: An Agilent 1100 LC system or equivalent.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 column suitable for LC-MS (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: Linear gradient from 5% to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 185.0 (corresponding to [M+H]⁺).
-
Product Ions (Q3): To be determined by direct infusion of a standard solution. Likely fragments would result from the loss of H₂O (m/z 167.0), NO₂ (m/z 139.0), or COOH (m/z 140.0).
-
2.1.2 Reagent and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Prepare as described in section 1.1.2.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 methanol:water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte would be ideal. Alternatively, a structurally similar compound not present in the sample could be used (e.g., 6-chloronicotinamide).[4] Prepare an IS working solution at a fixed concentration (e.g., 10 ng/mL).
2.1.3 Sample Preparation (e.g., for Plasma)
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the IS working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Transfer to an autosampler vial for analysis.
2.1.4 Data Analysis
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the concentration of the standards. The concentration in the unknown samples is then calculated from this curve.
LC-MS/MS Method Workflow
Caption: Workflow for LC-MS/MS bioanalysis.
Target Analytical Method Validation Parameters
The following table summarizes the typical target parameters that should be achieved during the validation of the proposed analytical methods, in accordance with regulatory guidelines.
| Parameter | HPLC-UV (Target) | LC-MS/MS (Target) |
| Linearity (r²) | ≥ 0.998 | ≥ 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | 1 µg/mL | 0.1 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 85 - 115% (at LLOQ: 80 - 120%) |
| Precision (% RSD) | ≤ 2% | ≤ 15% (at LLOQ: ≤ 20%) |
| Selectivity/Specificity | No interference at the analyte retention time. | No significant matrix effect or interference. |
| Recovery (Extraction) | N/A (for bulk/formulation) | Consistent and reproducible (>60%). |
Disclaimer: The protocols and parameters provided are proposed starting points for method development. Optimization and full validation are required for specific applications.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Page loading... [guidechem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Screening of 6-Hydroxy-5-nitronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-5-nitronicotinic acid is a derivative of nicotinic acid (Vitamin B3) characterized by the presence of a hydroxyl and a nitro group on the pyridine ring. While its primary applications have been in chemical synthesis and as a pharmaceutical intermediate, its structural features, particularly the nitro group, suggest potential antimicrobial properties.[1][2] Nitroaromatic compounds are a known class of antimicrobial agents that often act as prodrugs, requiring reductive activation by microbial nitroreductases to exert their effects.[3][4] This process generates reactive nitrogen species that can damage cellular macromolecules, including DNA, leading to cell death.[5][6]
These application notes provide a comprehensive guide for researchers to screen this compound for its antimicrobial activity. The document outlines detailed protocols for determining its efficacy against a panel of common pathogenic bacteria and fungi, presenting a framework for data acquisition and interpretation.
Postulated Mechanism of Action
The antimicrobial activity of many nitroaromatic compounds is dependent on the enzymatic reduction of the nitro group within the microbial cell.[3] It is hypothesized that this compound follows a similar mechanism. Once inside the microbial cell, flavin-dependent nitroreductases, present in many bacteria and fungi, are thought to catalyze the reduction of the nitro group. This multi-step reduction process generates highly reactive intermediates, such as the nitroso and hydroxylamine derivatives, as well as superoxide radicals.[5][6] These reactive species are capable of causing significant cellular damage, including DNA strand breaks and oxidative stress, ultimately leading to microbial cell death.[4][5]
Caption: Postulated mechanism of antimicrobial action for this compound.
Data Presentation
Quantitative data from antimicrobial screening should be summarized in clear and concise tables to facilitate comparison of the compound's activity against different microorganisms.
Table 1: In Vitro Antibacterial Activity of this compound
| Test Microorganism | Gram Stain | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | Positive | Data | Data | Data |
| Bacillus subtilis (ATCC 6633) | Positive | Data | Data | Data |
| Escherichia coli (ATCC 25922) | Negative | Data | Data | Data |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | Data | Data | Data |
| Ciprofloxacin (Positive Control) | - | Data | Data | Data |
| DMSO (Negative Control) | - | 0 | >Max Conc. | >Max Conc. |
Table 2: In Vitro Antifungal Activity of this compound
| Test Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans (ATCC 90028) | Data | Data | Data |
| Aspergillus niger (ATCC 16404) | Data | Data | Data |
| Fluconazole (Positive Control) | Data | Data | Data |
| DMSO (Negative Control) | 0 | >Max Conc. | >Max Conc. |
*Note: The data in the tables above is for illustrative purposes only and needs to be generated through experimentation.
Experimental Protocols
Detailed methodologies for key antimicrobial screening experiments are provided below.
Protocol 1: Agar Well Diffusion Assay
This method is used for the preliminary screening of the antimicrobial activity of the compound by measuring the zone of inhibition.
Caption: Workflow for the Agar Well Diffusion Assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile petri dishes
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Bacterial and fungal test strains
-
Positive control antibiotics (e.g., Ciprofloxacin)
-
Positive control antifungals (e.g., Fluconazole)
-
0.5 McFarland turbidity standard
-
Incubator
Procedure:
-
Media Preparation: Prepare MHA or SDA according to the manufacturer's instructions and pour into sterile petri dishes. Allow the agar to solidify.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dip a sterile cotton swab into the microbial suspension and streak evenly over the entire surface of the agar plate.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Compound Application: Prepare a stock solution of this compound in DMSO. Pipette a fixed volume (e.g., 100 µL) of the test compound solution into a well. In separate wells, add the positive control and DMSO as the negative control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
Data Collection: Measure the diameter of the clear zone of inhibition around each well in millimeters.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC Determination by Broth Microdilution.
Materials:
-
96-well sterile microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Test compound, positive and negative controls
-
Standardized microbial inoculum
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculum Addition: Add 10 µL of the standardized inoculum to each well, resulting in a final volume of 110 µL and the desired final microbial concentration.
-
Controls: Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate under the same conditions as the agar well diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of the compound that kills 99.9% of the initial microbial population.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto separate, fresh agar plates (MHA for bacteria, SDA for fungi).
-
Incubate the plates under appropriate conditions.
-
The MBC or MFC is the lowest concentration of the compound that results in no microbial growth on the agar plate.
References
- 1. This compound | 6635-31-0 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-Hydroxy-5-nitronicotinic Acid in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-5-nitronicotinic acid is a versatile pyridine derivative that serves as a crucial building block in the synthesis of a wide array of functionalized heterocyclic compounds. Its unique structure, featuring a hydroxyl group, a nitro group, and a carboxylic acid on a pyridine ring, allows for a variety of chemical transformations. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, making it a valuable precursor for introducing diverse functionalities. This document provides detailed application notes and experimental protocols for key transformations of this compound, intended to aid researchers in pharmaceutical and agrochemical development.[1][2]
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 6635-31-0 |
| Molecular Formula | C₆H₄N₂O₅ |
| Molecular Weight | 184.11 g/mol |
| Appearance | Light yellow to off-white powder or crystal |
| Melting Point | 269-271 °C |
| Purity | Typically ≥97% |
Application Note 1: Synthesis of 5-Amino-6-hydroxynicotinic Acid via Catalytic Reduction
The reduction of the nitro group of this compound is a fundamental transformation that yields 5-amino-6-hydroxynicotinic acid, a valuable intermediate for the synthesis of various bioactive molecules, including potential antimicrobial and anti-inflammatory agents. This protocol details the catalytic hydrogenation of this compound using palladium on carbon (Pd/C) as the catalyst.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in methanol.
-
Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst is typically 5-10 mol% relative to the substrate.
-
Seal the vessel and purge with hydrogen gas to create an inert atmosphere.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas from the vessel.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with additional methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 5-amino-6-hydroxynicotinic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Quantitative Data
| Starting Material | Product | Catalyst | Solvent | Reaction Time | Yield |
| This compound | 5-Amino-6-hydroxynicotinic acid | 10% Pd/C | Methanol | 4-8 h | >90% |
Workflow Diagram
Caption: Experimental workflow for the catalytic reduction of this compound.
Application Note 2: Synthesis of 6-Substituted-5-nitronicotinic Acids via Nucleophilic Aromatic Substitution
The presence of the electron-withdrawing nitro group at the 5-position and the hydroxyl group at the 6-position makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The hydroxyl group can be converted to a better leaving group (e.g., a chloro group) which can then be displaced by various nucleophiles. This allows for the introduction of a wide range of functionalities at the 6-position of the pyridine ring.
Experimental Protocol: Two-Step Synthesis of 6-Amino-5-nitronicotinic Acid
This protocol outlines a two-step process involving the conversion of the hydroxyl group to a chloro group, followed by nucleophilic displacement with an amine.
Step 1: Synthesis of 6-Chloro-5-nitronicotinic acid
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF) (catalytic amount)
-
Inert solvent (e.g., Dichloromethane, Toluene)
-
Rotary evaporator
Procedure:
-
To a stirred suspension of this compound in an inert solvent, add a catalytic amount of DMF.
-
Slowly add thionyl chloride or phosphorus oxychloride to the mixture at room temperature.
-
Heat the reaction mixture to reflux and stir for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
The precipitate formed is collected by filtration, washed with cold water, and dried to give 6-chloro-5-nitronicotinic acid.
Step 2: Synthesis of 6-Amino-5-nitronicotinic acid
Materials:
-
6-Chloro-5-nitronicotinic acid
-
Ammonia (aqueous or in a suitable organic solvent) or other primary/secondary amine
-
Polar aprotic solvent (e.g., DMF, DMSO)
-
Acid for neutralization (e.g., HCl)
Procedure:
-
Dissolve 6-Chloro-5-nitronicotinic acid in a polar aprotic solvent.
-
Add an excess of the amine nucleophile (e.g., aqueous ammonia).
-
Heat the reaction mixture and stir for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and acidify with a suitable acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 6-amino-5-nitronicotinic acid.
Quantitative Data
| Starting Material | Intermediate | Nucleophile | Product | Yield (overall) |
| This compound | 6-Chloro-5-nitronicotinic acid | Ammonia | 6-Amino-5-nitronicotinic acid | Variable, typically moderate to good |
Reaction Scheme
Caption: Two-step synthesis of 6-Amino-5-nitronicotinic acid via an SNAr reaction.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. The protocols provided herein for the reduction of the nitro group and for nucleophilic aromatic substitution at the 6-position demonstrate its utility in accessing a range of functionalized pyridine derivatives. These derivatives are key starting materials for the development of new pharmaceuticals and agrochemicals. The straightforward nature of these transformations, coupled with the potential for high yields, underscores the importance of this compound in modern synthetic chemistry. Further exploration of its reactivity is likely to uncover even more applications in the synthesis of complex, biologically active molecules.
References
Application Notes and Protocols for the Nitration of 6-Hydroxy-5-nitronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-5-nitronicotinic acid is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its synthesis is primarily achieved through the electrophilic nitration of 6-hydroxynicotinic acid. This document provides detailed experimental protocols and application notes for this synthesis, summarizing various reported methods and offering a comparative overview of the reaction conditions. The provided methodologies are based on established literature procedures.
Key Reaction
The nitration of 6-hydroxynicotinic acid introduces a nitro group (-NO2) onto the pyridine ring, typically at the 5-position, to yield this compound. This electrophilic aromatic substitution is generally carried out using strong nitrating agents, such as fuming nitric acid or a mixture of concentrated nitric and sulfuric acids. The choice of nitrating agent and reaction conditions can influence the yield and purity of the product.
Experimental Protocols
Several methods for the nitration of 6-hydroxynicotinic acid have been reported. Below are detailed protocols for three common procedures.
Protocol 1: Nitration using Fuming Nitric Acid
This protocol is adapted from the method described by Berrie, Newbold, and Spring (1951).[1]
Materials:
-
6-hydroxynicotinic acid
-
Fuming nitric acid (d 1.52)
-
Deionized water
-
Round-bottom flask
-
Heating mantle or water bath
-
Rotary evaporator
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a suitable round-bottom flask, dissolve 50 g of 6-hydroxynicotinic acid in 500 mL of fuming nitric acid.
-
Heat the solution to a temperature of 45-50°C.
-
Maintain the reaction mixture at this temperature for 4 hours with occasional stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess nitric acid by evaporation under reduced pressure.
-
Crystallize the resulting residue from water.
-
Collect the yellow, needle-like crystals of this compound by filtration.
-
Wash the crystals with a small amount of cold water and dry them.
Protocol 2: Nitration using Red Fuming Nitric Acid
This method provides an alternative approach using red fuming nitric acid.[2]
Materials:
-
6-hydroxynicotinic acid
-
Red fuming nitric acid
-
Deionized water
-
250 mL flask
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
To a 250 mL flask, add 20 g of 6-hydroxynicotinic acid and 100 mL of red fuming nitric acid.[2]
-
Slowly heat the mixture to 50°C (bath temperature) and stir at this temperature for 8 hours.[2]
-
Gradually increase the temperature to 80°C.[2]
-
Allow the mixture to cool to room temperature overnight.
-
Collect the yellow precipitate by filtration.
-
Wash the collected solid with 10 mL of water and dry to obtain this compound.[2]
Protocol 3: Nitration using a Mixture of Concentrated Nitric and Sulfuric Acids
This widely used method employs a mixed acid system for nitration.[2]
Materials:
-
6-hydroxynicotinic acid
-
Concentrated sulfuric acid
-
Fuming nitric acid
-
Ice-water bath
-
Reaction flask with dropping funnel and stirrer
-
Beaker
-
Filtration apparatus
Procedure:
-
In a reaction flask, prepare a mixture of 15 g of 6-hydroxynicotinic acid in 45 mL of concentrated sulfuric acid.
-
Cool the mixture to 0°C using an ice-water bath.
-
Add 10.4 mL of fuming nitric acid dropwise to the cooled mixture, ensuring the temperature is maintained.[2]
-
After the addition is complete, slowly heat the reaction mixture to 45°C and maintain this temperature for 3 hours.[2]
-
Pour the reaction mixture into a beaker containing a mixture of ice and water.
-
Collect the resulting precipitate by suction filtration.
-
Wash the solid with water and air-dry to yield the product.
Data Presentation
The following table summarizes the quantitative data from the different nitration protocols.
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Starting Material | 6-hydroxynicotinic acid | 6-hydroxynicotinic acid | 6-hydroxynicotinic acid |
| Amount of Starting Material | 50 g | 20 g | 15 g |
| Nitrating Agent(s) | Fuming nitric acid | Red fuming nitric acid | Fuming nitric acid & Conc. H₂SO₄ |
| Volume of Nitrating Agent(s) | 500 mL | 100 mL | 10.4 mL & 45 mL |
| Reaction Temperature | 45-50°C | 50°C then 80°C | 0°C then 45°C |
| Reaction Time | 4 hours | 8 hours | 3 hours |
| Yield | 20 g | Not specified | 8.63 g |
| Product Appearance | Yellow needles | Yellow precipitate | Light yellow solid |
| Melting Point | 278°C (decomp.)[1] | Not specified | 277-278°C[2] |
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the nitration of 6-hydroxynicotinic acid using a mixed acid approach.
Caption: General workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care.
-
The addition of nitric acid to sulfuric acid is exothermic and should be done slowly and with cooling.
-
Quenching the reaction mixture in water is also highly exothermic and should be performed cautiously by pouring the acid mixture into the ice-water, not the other way around.
References
Application Notes and Protocols for the Purification of 6-Hydroxy-5-nitronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-5-nitronicotinic acid is a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its purity is critical for the successful outcome of subsequent reactions and for meeting regulatory standards in drug development. This document provides detailed protocols for the purification of this compound, focusing on recrystallization and column chromatography techniques.
Data Presentation
The following table summarizes quantitative data associated with the synthesis and purification of this compound, as reported in the literature. It is important to note that yields can vary significantly based on the specific reaction and purification conditions.
| Purification Method | Starting Material | Purity Achieved | Yield | Reference |
| Precipitation and Washing | 6-hydroxynicotinic acid | >95% (LC-MS) | 36% | [1] |
| Precipitation and Washing | 6-hydroxynicotinic acid | Not specified | 29% | [2] |
| Recrystallization | Crude this compound | High (implied) | Variable | General Technique |
| Column Chromatography | Crude this compound | High (expected) | Variable | General Technique |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a widely used technique for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures. For this compound, water or a mixed aqueous-organic solvent system is often suitable.
Materials:
-
Crude this compound
-
Deionized water
-
Ethanol or Acetic Acid (optional, for mixed solvent systems)
-
Activated carbon (optional, for removing colored impurities)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
-
Drying oven
Procedure:
-
Solvent Selection: Begin by determining an appropriate solvent. Water is a good starting point. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. Small-scale solubility tests in different solvents (e.g., water, ethanol, 50% aqueous acetic acid) are recommended.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves. Avoid adding excess solvent to maximize the recovery yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution and then gently reheat it to boiling for a few minutes. The activated carbon will adsorb colored impurities.
-
Hot Filtration (if decolorized): If activated carbon was used, perform a hot filtration to remove it. This should be done quickly to prevent premature crystallization of the product. Use a pre-heated funnel and flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1] One source suggests washing the precipitate with cold methanol.
-
Drying: Dry the purified crystals in a drying oven at a temperature well below the compound's melting point (Melting point: 269-271 °C) or in a vacuum desiccator.[3]
Protocol 2: Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For acidic compounds like this compound, silica gel is a common stationary phase, and the mobile phase is typically a mixture of organic solvents, often with a small amount of acid to suppress the ionization of the carboxylic acid group.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Organic solvents (e.g., ethyl acetate, hexane, methanol)
-
Acetic acid or formic acid
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles or cracks in the packed bed. Allow the excess solvent to drain until it is level with the top of the silica.
-
Sample Loading: Dissolve a small amount of the crude this compound in a minimal volume of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent system of appropriate polarity. A common starting point for acidic compounds is a mixture of hexane and ethyl acetate with a small percentage (0.5-1%) of acetic or formic acid. The polarity of the eluent can be gradually increased (e.g., by increasing the proportion of ethyl acetate or adding methanol) to facilitate the elution of the compound.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Monitoring: Monitor the separation by thin-layer chromatography (TLC). Spot small aliquots of each fraction onto a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.
-
Combining and Evaporation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Drying: Dry the purified product under a vacuum to remove any residual solvent.
Visualizations
Experimental Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Experimental Workflow for Column Chromatography
Caption: Workflow for the purification of this compound by column chromatography.
References
Application Notes and Protocols for Investigating the Biological Activity of 6-Hydroxy-5-nitronicotinic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for developing assays to characterize the biological activity of 6-Hydroxy-5-nitronicotinic acid, a derivative of nicotinic acid. Given the known activities of related nicotinic acid compounds, the following protocols focus on assessing its potential as an inhibitor of key enzymes involved in cancer, inflammation, and drug metabolism.
I. Potential Therapeutic Areas and Corresponding Assays
Based on the activities of analogous compounds, this compound may exhibit inhibitory effects in several key signaling pathways. This document outlines protocols for the following potential activities:
-
Anti-Angiogenic Activity: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase activity.
-
Anti-Inflammatory Activity: Inhibition of Cyclooxygenase-2 (COX-2) enzyme activity.
-
Hypoxia-Inducible Factor-1α (HIF-1α) Modulation: Assessment of HIF-1α stabilization.
-
Drug Metabolism Interaction: Inhibition of Cytochrome P450 (CYP450) enzymes.
-
Metabolic Enzyme Inhibition: Inhibition of Nicotinamidase activity.
II. Anti-Angiogenic Activity: VEGFR-2 Kinase Assay
The VEGF signaling pathway is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2] Inhibition of VEGFR-2, a key receptor in this pathway, is a validated anti-cancer strategy.[3]
Signaling Pathway Diagram: VEGF Signaling
Caption: Simplified VEGF signaling pathway leading to angiogenesis.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol is adapted from commercially available kinase assay kits.[4][5] It measures the transfer of phosphate from ATP to a peptide substrate by VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP
-
PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))
-
This compound
-
Kinase-Glo® Luminescence-Based Assay Kit
-
White 96-well plates
Procedure:
-
Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with sterile deionized water.
-
Prepare Master Mix: For each reaction, mix 6 µl of 5x Kinase Buffer, 1 µl of 500 µM ATP, 1 µl of 50x PTK substrate, and 17 µl of sterile deionized water.
-
Plate Setup:
-
Add 25 µl of the master mixture to each well.
-
Test Wells: Add 5 µl of serially diluted this compound.
-
Positive Control: Add 5 µl of 1x Kinase Buffer with vehicle (e.g., DMSO).
-
Blank (No Enzyme): Add 5 µl of 1x Kinase Buffer.
-
-
Enzyme Addition:
-
To "Test Wells" and "Positive Control" wells, add 20 µl of diluted VEGFR-2 enzyme (e.g., 1 ng/µl).
-
To "Blank" wells, add 20 µl of 1x Kinase Buffer.
-
-
Incubation: Mix gently and incubate at 30°C for 45 minutes.
-
Luminescence Detection:
-
Add 50 µl of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
Read luminescence using a microplate reader.
-
Data Presentation:
| Concentration (µM) | Luminescence (RLU) | % Inhibition |
| 0 (Control) | 850,000 | 0 |
| 0.1 | 765,000 | 10 |
| 1 | 425,000 | 50 |
| 10 | 170,000 | 80 |
| 100 | 85,000 | 90 |
Experimental Workflow Diagram
Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.
III. Anti-Inflammatory Activity: COX-2 Inhibition Assay
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[6] Selective inhibition of COX-2 is a common strategy for anti-inflammatory drugs.
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This protocol is based on a fluorometric detection method where the peroxidase activity of COX-2 is measured.[7]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
Heme
-
Arachidonic Acid (substrate)
-
This compound
-
Celecoxib (positive control inhibitor)
-
Black 96-well plates
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents as per the kit instructions. Dilute the test compound and control inhibitor to 10x the final desired concentration in COX Assay Buffer.
-
Plate Setup:
-
Enzyme Control (EC): 80 µl Reaction Mix + 10 µl Assay Buffer.
-
Inhibitor Control (IC): 80 µl Reaction Mix + 10 µl Celecoxib.
-
Test Sample (S): 80 µl Reaction Mix + 10 µl of diluted this compound.
-
-
Reaction Mix: For each well, prepare a Reaction Mix containing 76 µl COX Assay Buffer, 2 µl COX Probe, and 2 µl Heme.
-
Enzyme Addition: Add 10 µl of diluted COX-2 enzyme to all wells except the blank.
-
Inhibitor Incubation: Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 10 µl of arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately measure fluorescence kinetically at Ex/Em = 535/587 nm for 5-10 minutes.
Data Presentation:
| Compound | Concentration (µM) | Rate (RFU/min) | % Inhibition |
| Vehicle Control | 0 | 500 | 0 |
| This compound | 1 | 450 | 10 |
| 10 | 275 | 45 | |
| 50 | 125 | 75 | |
| Celecoxib | 1 | 100 | 80 |
IV. HIF-1α Modulation: HIF-1α Activity Assay
Under hypoxic conditions, often found in solid tumors, the transcription factor HIF-1α is stabilized and promotes the expression of genes involved in angiogenesis, survival, and metabolism.[8][9]
Signaling Pathway Diagram: Hypoxia Signaling
Caption: Simplified HIF-1α stabilization pathway under hypoxic conditions.
Experimental Protocol: HIF-1α Transcription Factor Activity Assay
This is a cell-based ELISA that measures the amount of active HIF-1α in nuclear extracts that can bind to a specific DNA sequence.[10]
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
DMOG (Dimethyloxalylglycine) or CoCl₂ to induce hypoxia-like state
-
Nuclear Extraction Kit
-
HIF-1α Transcription Factor Assay Kit (with HRE-coated plate)
-
Microplate reader (450 nm)
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells in culture plates.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 4-16 hours).
-
Add a hypoxia-mimetic agent (e.g., 1mM DMOG) for the last 4 hours of incubation.
-
-
Nuclear Extract Preparation: Prepare nuclear extracts from treated and untreated cells using a nuclear extraction kit.
-
HIF-1α Binding Assay:
-
Add 100 µl of nuclear extract to the wells of the HRE-coated plate.
-
Incubate for 2 hours at room temperature.
-
Wash wells.
-
Add 100 µl of primary antibody against HIF-1α. Incubate for 1 hour.
-
Wash wells.
-
Add 100 µl of HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash wells.
-
Add 100 µl of TMB substrate and incubate for 30 minutes.
-
Add 50 µl of Stop Solution.
-
-
Data Acquisition: Read absorbance at 450 nm.
Data Presentation:
| Treatment | Concentration (µM) | Absorbance (450 nm) | % of Positive Control |
| Normoxia Control | 0 | 0.150 | 10 |
| Hypoxia Control (DMOG) | 0 | 1.500 | 100 |
| This compound + DMOG | 1 | 1.350 | 90 |
| 10 | 0.900 | 60 | |
| 100 | 0.450 | 30 |
V. Drug Metabolism Interaction: CYP450 Inhibition Assay
Cytochrome P450 enzymes are crucial for the metabolism of most drugs. Inhibition of these enzymes can lead to drug-drug interactions.[11]
Experimental Protocol: Fluorogenic CYP450 Inhibition Assay (e.g., CYP3A4)
This high-throughput assay uses a fluorogenic substrate that is converted into a fluorescent product by a specific CYP isoform.[12][13]
Materials:
-
Recombinant human CYP3A4 enzyme
-
NADPH regenerating system
-
BFC (7-Benzyloxy-4-(trifluoromethyl)coumarin) substrate
-
Ketoconazole (positive control inhibitor)
-
This compound
-
Black 96-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare Solutions: Prepare working solutions of the enzyme, NADPH system, substrate, test compound, and control inhibitor in buffer.
-
Plate Setup:
-
Add buffer, NADPH system, and enzyme to all wells (except no-enzyme control).
-
Add test compound (this compound) or control inhibitor (Ketoconazole) at various concentrations.
-
Pre-incubate for 10 minutes at 37°C.
-
-
Initiate Reaction: Add the BFC substrate to all wells to start the reaction.
-
Fluorescence Measurement: Measure the fluorescence (Ex/Em ≈ 405/530 nm) over time (e.g., 30 minutes) at 37°C.
Data Presentation:
| Isoform | Compound | IC₅₀ (µM) |
| CYP3A4 | This compound | > 100 |
| Ketoconazole | 0.1 | |
| CYP2D6 | This compound | 75.2 |
| Quinidine | 0.05 | |
| CYP2C9 | This compound | > 100 |
| Sulfaphenazole | 0.3 |
VI. Metabolic Enzyme Inhibition: Nicotinamidase Assay
Nicotinamidases are enzymes that hydrolyze nicotinamide to nicotinic acid, playing a role in the NAD+ salvage pathway.[14]
Experimental Protocol: Coupled Enzyme Assay for Nicotinamidase Activity
This assay couples the ammonia produced by nicotinamidase to the consumption of NADPH by glutamate dehydrogenase (GDH), which can be monitored by the decrease in absorbance at 340 nm.[15][16]
Materials:
-
Purified Nicotinamidase (e.g., from S. cerevisiae)
-
Nicotinamide (substrate)
-
α-ketoglutarate
-
NADPH
-
Glutamate Dehydrogenase (GDH)
-
This compound
-
UV-transparent 96-well plate
-
Spectrophotometer plate reader
Procedure:
-
Prepare Reaction Mixture: In each well, combine buffer (e.g., 50 mM sodium phosphate, pH 7.5), α-ketoglutarate, NADPH, GDH, and nicotinamide.
-
Add Inhibitor: Add varying concentrations of this compound to the test wells. Add buffer/vehicle to control wells.
-
Pre-incubation: Pre-incubate the plate at 25°C for 5 minutes.
-
Initiate Reaction: Add nicotinamidase to all wells to start the reaction.
-
Monitor Absorbance: Immediately monitor the decrease in absorbance at 340 nm over time.
Data Presentation:
| Compound | Concentration (µM) | Reaction Rate (mOD/min) | % Inhibition |
| Vehicle Control | 0 | 25.0 | 0 |
| This compound | 10 | 23.5 | 6 |
| 50 | 18.8 | 25 | |
| 100 | 12.5 | 50 |
Disclaimer: These protocols provide a general framework. Specific concentrations, incubation times, and reagents may need to be optimized for this compound. Always consult the manufacturer's instructions for any kits used. Appropriate safety precautions should be taken when handling all chemical reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. cusabio.com [cusabio.com]
- 3. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. raybiotech.com [raybiotech.com]
- 11. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 12. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. Structural and Kinetic Isotope Effect Studies of Nicotinamidase (Pnc1) from S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
6-Hydroxy-5-Nitronicotinic Acid: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds
Application Note
Introduction
6-Hydroxy-5-nitronicotinic acid is a pivotal starting material in the synthesis of a variety of heterocyclic compounds with significant biological activities. Its unique structure, featuring hydroxyl, nitro, and carboxylic acid functional groups on a pyridine ring, allows for diverse chemical modifications, making it a valuable precursor for drug discovery and development. This document provides detailed protocols for the synthesis of this compound and its conversion to novel pyrido[2,3-b]pyrazine derivatives, which have shown promise as antibacterial agents and TRPV1 antagonists.
Key Applications
The derivatives of this compound are of particular interest to researchers in medicinal chemistry and pharmacology. The pyrido[2,3-b]pyrazine scaffold, readily accessible from this precursor, is a key component in compounds targeting a range of biological processes.[1][2]
-
Antibacterial Agents: Pyrido[2,3-b]pyrazine derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] The proposed mechanism of action involves the inhibition of bacterial DNA gyrase, a crucial enzyme for DNA replication.[3]
-
TRPV1 Antagonists: The transient receptor potential vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain perception. Pyrido[2,3-b]pyrazines have been identified as potent TRPV1 antagonists, suggesting their potential as novel analgesic agents for the treatment of chronic pain.[1]
Synthetic Pathways and Experimental Protocols
The overall synthetic strategy involves a three-step process starting from 6-hydroxynicotinic acid:
-
Nitration: Synthesis of the precursor, this compound.
-
Reduction: Conversion to the key intermediate, 5-amino-6-hydroxynicotinic acid.
-
Condensation and Cyclization: Formation of the final bioactive pyrido[2,3-b]pyrazine derivatives.
Protocol 1: Synthesis of this compound
This protocol describes the nitration of 6-hydroxynicotinic acid to yield the target precursor.
Materials:
-
6-Hydroxynicotinic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Beaker
-
Buchner funnel and filter paper
-
Deionized water
Procedure:
-
In a 250 mL round-bottom flask, add 15 g of 6-hydroxynicotinic acid to 45 mL of concentrated sulfuric acid at 0°C (ice bath).
-
Slowly add 10.4 mL of fuming nitric acid dropwise to the mixture while maintaining the temperature at 0°C.
-
After the addition is complete, slowly heat the reaction mixture to 45°C and maintain this temperature for 3 hours with continuous stirring.
-
Pour the reaction mixture into a beaker containing a mixture of ice and water.
-
Collect the resulting yellow precipitate by suction filtration using a Buchner funnel.
-
Wash the precipitate with deionized water and air-dry to obtain this compound.
Expected Yield: Approximately 8.63 g.
Protocol 2: Synthesis of 5-Amino-6-hydroxynicotinic Acid
This protocol details the catalytic reduction of the nitro group of this compound to an amino group.
Materials:
-
This compound
-
Ethanol
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrazine hydrate
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Celatom or Celite for filtration
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound in ethanol.
-
Add a catalytic amount of 10% Pd/C to the suspension.
-
Heat the mixture to reflux.
-
Slowly add hydrazine hydrate dropwise to the refluxing mixture.
-
Continue refluxing until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celatom or Celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain 5-amino-6-hydroxynicotinic acid.
Protocol 3: Synthesis of 2,3-Disubstituted Pyrido[2,3-b]pyrazines
This protocol describes the condensation reaction of 5-amino-6-hydroxynicotinic acid with a 1,2-dicarbonyl compound to form the pyrido[2,3-b]pyrazine ring system. This example uses benzil as the dicarbonyl compound.
Materials:
-
5-Amino-6-hydroxynicotinic acid
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Ethanol
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve 5-amino-6-hydroxynicotinic acid and an equimolar amount of benzil in ethanol.
-
Heat the mixture to reflux with continuous stirring.
-
Continue refluxing for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
Quantitative Data
The following tables summarize the quantitative data for the synthesis and biological activity of the described compounds.
Table 1: Synthesis Yields
| Compound | Starting Material | Yield (%) |
| This compound | 6-Hydroxynicotinic Acid | ~50-60 |
| 5-Amino-6-hydroxynicotinic Acid | This compound | High |
| Pyrido[2,3-b]pyrazine Derivatives | 5-Amino-6-hydroxynicotinic Acid | Variable |
Table 2: Antibacterial Activity of Pyrido[2,3-b]pyrazine Derivatives [4]
| Compound | Bacterial Strain | MIC (mg/mL) |
| 2,3-dithione-pyrido[2,3-b]pyrazine | Staphylococcus aureus | 0.078 |
| 2,3-dithione-pyrido[2,3-b]pyrazine | Bacillus cereus | 0.078 |
| 2,3-dithione-pyrido[2,3-b]pyrazine | Escherichia coli | 0.625 |
| 2,3-dithione-pyrido[2,3-b]pyrazine | Salmonella typhi | 1.25 |
| 2,3-disubstituted-pyrido[2,3-b]pyrazines (alkyl/aryl) | Various strains | 1.5 - 5.0 |
Table 3: TRPV1 Antagonist Activity of a Pyrido[2,3-b]pyrazine Derivative [5]
| Compound | Assay | IC₅₀ (µM) |
| 2-((1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | Capsaicin-activated hTRPV1 | 0.075 |
Mechanism of Action and Signaling Pathways
Antibacterial Activity
The antibacterial mechanism of action for certain pyrido[2,3-b]pyrazine derivatives is believed to involve the inhibition of bacterial DNA gyrase.[3] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, the compounds prevent the bacteria from multiplying.
TRPV1 Antagonist Activity
As TRPV1 antagonists, these compounds block the activation of the TRPV1 channel. This channel is a key component in the signaling pathway for thermal, chemical, and inflammatory pain. By preventing its activation by various stimuli, the pyrido[2,3-b]pyrazine derivatives can reduce the sensation of pain.
References
- 1. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of novel 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole triazole derivatives as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of 6-Hydroxy-5-nitronicotinic Acid for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-5-nitronicotinic acid is a derivative of nicotinic acid (Vitamin B3) with potential applications as an antibacterial agent and a pharmaceutical intermediate.[1] Its chemical structure, featuring both a hydroxyl and a nitro group, suggests the possibility of diverse biological activities, including anti-inflammatory, anti-tumor, and antiviral properties, making it a compound of interest for further investigation in drug discovery and development.[2] This document provides detailed protocols for the formulation of this compound for in vitro studies, along with methodologies for assessing its biological effects on cultured cells.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. Notably, data on its aqueous solubility is limited, which is a critical factor for its formulation in biological assays.[3]
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₄N₂O₅ | [4] |
| Molecular Weight | 184.11 g/mol | [3][4] |
| Melting Point | 269-271 °C | [3] |
| Boiling Point | 463.434 °C at 760 mmHg | [3] |
| Density | 1.746 g/cm³ | [3] |
| pKa | 3.09 ± 0.50 (Predicted) | [3] |
| Appearance | White to light yellow powder | |
| Storage | Keep Cold (2-8 °C) | [3] |
Formulation for In Vitro Studies
Due to the limited information on the aqueous solubility of this compound, a common strategy for formulating poorly soluble compounds for in vitro studies is recommended. This involves the preparation of a high-concentration stock solution in an organic solvent, followed by dilution in cell culture medium to the final desired concentrations.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the mass of this compound required. For 1 mL of a 10 mM solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 184.11 g/mol x 1000 mg/g = 1.8411 mg
-
-
Weighing: Carefully weigh out approximately 1.84 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube.
-
Mixing: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Storage: Store the 10 mM stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the biological activity of this compound.
Protocol 2: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol determines the effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., a cancer cell line or a normal cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. The final concentrations may range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Table 2: Example Data Presentation for MTT Assay
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Untreated) | 1.25 ± 0.08 | 100 |
| 0 (Vehicle Control) | 1.23 ± 0.07 | 98.4 |
| 0.1 | 1.20 ± 0.09 | 96.0 |
| 1 | 1.15 ± 0.06 | 92.0 |
| 10 | 0.85 ± 0.05 | 68.0 |
| 50 | 0.45 ± 0.04 | 36.0 |
| 100 | 0.25 ± 0.03 | 20.0 |
Protocol 3: Analysis of Cell Signaling Pathways by Western Blotting
This protocol investigates the effect of this compound on the activation of key signaling proteins. Based on the activities of related nicotinic acid derivatives, potential pathways to investigate include the PI3K/Akt and JAK/STAT pathways.[5]
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Table 3: Example Data Presentation for Western Blot Analysis
| Treatment | p-Akt / Total Akt (Fold Change) | p-STAT3 / Total STAT3 (Fold Change) |
| Untreated Control | 1.0 | 1.0 |
| Vehicle Control | 0.98 | 1.02 |
| 10 µM Compound | 0.65 | 0.58 |
| 50 µM Compound | 0.32 | 0.29 |
Visualizations
The following diagrams illustrate the experimental workflow, a hypothetical signaling pathway, and logical relationships for the in vitro study of this compound.
Caption: Experimental workflow for in vitro studies.
Caption: Hypothetical signaling pathway.
Caption: Logical relationship of effects.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note and Protocol for the Scale-Up Synthesis of 6-Hydroxy-5-nitronicotinic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Hydroxy-5-nitronicotinic acid is a pivotal intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring hydroxy, nitro, and carboxylic acid functional groups on a pyridine ring, makes it a versatile building block for more complex molecules.[2][3] This compound is frequently utilized as an antibacterial agent and a lead compound in the development of drugs with anti-tumor, anti-inflammatory, and anti-viral activities.[1][4] Given its increasing demand, the development of a simple, efficient, and scalable synthesis protocol is of significant industrial importance.[5] This document provides a detailed protocol for the scale-up synthesis of this compound, focusing on a high-yield method suitable for industrial production.
Comparative Analysis of Synthesis Methods
The primary route for synthesizing this compound is the electrophilic nitration of 6-hydroxynicotinic acid. Several methods have been reported, differing mainly in the choice of nitrating agents and reaction conditions. A summary of these methods is presented below for comparison.
| Method | Starting Material | Reagents | Reaction Conditions | Yield | Purity | Source |
| 1 | 6-Hydroxynicotinic acid | Fuming Nitric Acid | 50°C, 4-18 hours | Moderate (not specified) | Not specified | [4][6] |
| 2 | 6-Hydroxynicotinic acid | Red Fuming Nitric Acid | 50°C for 8h, then 80°C | Not specified | >95% (LC-MS) | [1] |
| 3 | 6-Hydroxynicotinic acid | Conc. H₂SO₄, 1:1 mixture of Nitric Acid | <20°C, then RT for 1h, then 80°C for 4h | 36% | Not specified | [1] |
| 4 | 6-Hydroxynicotinic acid | Conc. H₂SO₄, Fuming Nitric Acid | 0°C, then 45°C for 3h | ~44% | Not specified | [1] |
| 5 | 6-Hydroxynicotinic acid | Conc. H₂SO₄, Red Fuming Nitric Acid, Ammonium bisulfate (catalyst) | 40-50°C | 88-89% | 99.1-99.5% | [5] |
Based on the comparative data, Method 5, derived from a patented process, offers the highest yield and purity, making it the most suitable for scale-up and industrial production.[5]
Detailed Experimental Protocol (Method 5)
This protocol is adapted from a patented method designed for high-purity, high-yield production.[5]
Materials and Reagents:
-
6-Hydroxynicotinic acid (Substrate)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Red Fuming Nitric Acid (RFNA)
-
Ammonium bisulfate (NH₄HSO₄, Catalyst)
-
Ice
-
Deionized Water
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling/heating circulator
-
Vacuum filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Procedure:
-
Reactor Setup: In a clean, dry, jacketed glass reactor, add concentrated sulfuric acid and red fuming nitric acid. A typical molar ratio is 1:(5-7) of concentrated sulfuric acid to RFNA.[5]
-
Cooling: Cool the acid mixture to 10-15°C with constant stirring using the circulating bath.
-
Charge Substrate: In a separate container, mix the raw material, 6-hydroxynicotinic acid, with the catalyst, ammonium bisulfate. A suggested molar ratio of substrate to catalyst is between 50:1 and 70:1.[5]
-
Addition: Slowly add the 6-hydroxynicotinic acid and catalyst mixture to the cooled acid solution in the reactor. The addition should be portion-wise to maintain the internal temperature between 40-50°C.
-
Reaction: Once the addition is complete, maintain the reaction mixture at 40-50°C with vigorous stirring for 2-4 hours, or until reaction completion is confirmed by a suitable in-process control (e.g., HPLC, TLC).
-
Quenching: Cool the reaction mixture to room temperature. In a separate, larger vessel, prepare a mixture of ice and water. Slowly and carefully pour the reaction mixture onto the ice-water with stirring. This process is highly exothermic and should be done with caution in a well-ventilated fume hood.
-
Precipitation and Filtration: A yellow precipitate of this compound will form.[1] Allow the slurry to stir in the cold for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). This removes residual acids.
-
Drying: Dry the collected solid product in a vacuum oven at 60-70°C to a constant weight. The final product is a light yellow solid.[1]
Experimental Workflow Diagram
Caption: Workflow for the scaled-up synthesis of this compound.
Product Characterization Data
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Property | Value | Source |
| Appearance | Light yellow solid / Yellow needles | [1][6] |
| Molecular Formula | C₆H₄N₂O₅ | [7] |
| Molecular Weight | 184.11 g/mol | [7] |
| Melting Point | 277-278°C (decomposes) | [1][6] |
| ¹H NMR (DMSO-d₆, δ) | 8.37 (1H, d, J=2.5 Hz), 8.65 (1H, d, J=2.5 Hz) | [1] |
| Mass Spec (m/z) | 183 (M⁺-1) or 184 (M⁺+H) | [1] |
Safety and Handling Precautions
This synthesis involves highly corrosive and oxidizing acids. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
-
Concentrated Sulfuric Acid & Fuming Nitric Acid: These reagents are extremely corrosive and strong oxidizing agents. Avoid contact with skin, eyes, and clothing. Wear acid-resistant gloves, a lab coat, and chemical safety goggles. The addition of the reaction mixture to water is highly exothermic and can cause splashing; perform this step slowly and with care.
-
Reaction Temperature: The reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions. Ensure the cooling system is functioning correctly before starting.
-
Waste Disposal: Acidic waste should be neutralized carefully before disposal according to institutional guidelines.
Conclusion
The protocol described provides a robust and scalable method for the synthesis of this compound. By utilizing a catalytic amount of ammonium bisulfate in a mixture of concentrated sulfuric and red fuming nitric acids, this process achieves high yields (approaching 90%) and excellent purity (>99%).[5] This makes it an economically viable and efficient method for the industrial production of this important chemical intermediate, catering to the needs of the pharmaceutical and fine chemical industries.
References
- 1. Page loading... [guidechem.com]
- 2. Cas 6635-31-0,this compound | lookchem [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 6635-31-0 [chemicalbook.com]
- 5. CN104370807B - The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof - Google Patents [patents.google.com]
- 6. 577. The nitration of 6-hydroxynicotinic acid and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. This compound | CAS: 6635-31-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Hydroxy-5-nitronicotinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Hydroxy-5-nitronicotinic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most established method is the electrophilic aromatic substitution (nitration) of 6-hydroxynicotinic acid. This is typically achieved using a nitrating agent such as a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, generating the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.
Q2: What are the critical factors that influence the reaction yield?
Several factors are crucial for optimizing the yield of the nitration reaction:[1]
-
Temperature: Precise temperature control is essential to prevent over-nitration and the formation of unwanted byproducts.[1]
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Nitrating Agent: The choice and concentration of the nitrating agent significantly impact the reaction's outcome.[1]
-
Reactant Ratio: The molar ratio of the 6-hydroxynicotinic acid to the nitrating agent must be carefully optimized.[1]
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Reaction Time: The duration of the reaction needs to be sufficient for complete conversion without promoting side reactions.
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Work-up Procedure: The method used to quench the reaction and precipitate the product can affect the final yield and purity.[1]
Q3: Are there alternative nitrating agents that can be used?
Yes, besides the mixture of concentrated nitric and sulfuric acids, other nitrating agents can be employed. One common alternative is fuming nitric acid.[2][3] Another effective method involves the use of potassium nitrate (KNO₃) in concentrated sulfuric acid.[1]
Q4: How do the substituents on the pyridine ring direct the position of nitration?
In 6-hydroxynicotinic acid, the hydroxyl (-OH) group at the 6-position is an activating group that directs electrophiles to the ortho and para positions. The carboxylic acid (-COOH) group at the 3-position is a deactivating, meta-directing group. The combination of these directing effects favors the substitution of the nitro group at the 5-position.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
-
Possible Cause: Incomplete reaction.
-
Solution:
-
Verify the concentration and quality of the nitric acid and sulfuric acid.
-
Increase the reaction time or temperature according to the protocol. Be cautious with temperature increases to avoid side reactions.
-
Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
-
-
Possible Cause: Loss of product during work-up.
-
Solution:
-
When pouring the reaction mixture onto ice, do so slowly to maintain a low temperature and ensure complete precipitation.
-
Wash the precipitate with a minimal amount of cold water to avoid dissolving the product.
-
-
Problem 2: Presence of Impurities or Byproducts
-
Possible Cause: Over-nitration or side reactions due to excessive temperature.
-
Solution:
-
Carefully monitor and control the reaction temperature throughout the addition of reactants and the reaction period.[1] Use an ice bath to maintain the recommended temperature.
-
-
-
Possible Cause: Starting material is impure.
-
Solution:
-
Check the purity of the starting 6-hydroxynicotinic acid using appropriate analytical techniques (e.g., NMR, melting point) before starting the reaction.
-
-
Problem 3: Difficulty in Isolating the Product
-
Possible Cause: The product remains dissolved in the work-up solution.
-
Solution:
-
Ensure the pH of the solution after quenching is appropriate for the precipitation of the acidic product.
-
If the product is still in solution, consider extraction with a suitable organic solvent after adjusting the pH.
-
-
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of this compound.
Method 1: Nitration using Fuming Nitric Acid and Concentrated Sulfuric Acid
-
To a mixture of 6-hydroxynicotinic acid (15 g) and concentrated sulfuric acid (45 mL), add fuming nitric acid (10.4 mL) dropwise at 0°C.[2]
-
Slowly heat the reaction mixture to 45°C and maintain this temperature for 3 hours.[2]
-
Pour the mixture into a mixture of ice and water.[2]
-
Collect the resulting precipitate by suction filtration.[2]
-
Wash the precipitate with water and air-dry to obtain the product.[2]
Method 2: Nitration using Concentrated Nitric Acid and Sulfuric Acid
-
Prepare a 1:1 mixture of concentrated sulfuric acid and concentrated nitric acid.[2]
-
Add this mixture to a solution of 30 g (0.217 mol) of 6-hydroxynicotinic acid in 50 ml of concentrated sulfuric acid, keeping the temperature below 20°C.[2]
-
Stir the mixture at room temperature for 1 hour.[2]
-
Heat the mixture to 80°C for 4 hours.[2]
-
Pour the mixture onto ice.[2]
-
Collect the precipitate and dry it to give the final product.[2]
Method 3: High-Yield Synthesis with a Catalyst
A patented method reports higher yields by using a catalyst and a pre-nitration step.[4]
-
Prepare a reaction solution by adding red fuming nitric acid to concentrated sulfuric acid in a 5-7:1 molar ratio.[4]
-
Separately, mix 6-hydroxynicotinic acid with ammonium bisulfate catalyst in a molar ratio of 50-70:1.[4]
-
Add the 6-hydroxynicotinic acid/catalyst mixture to the nitrating solution.[4]
-
Heat to 65°C for a pre-nitration reaction of 4.5 hours.[4]
-
The subsequent nitration and purification steps lead to a high-purity product.[4]
Data Presentation
| Method | Starting Material | Reagents | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| 1 | 6-hydroxynicotinic acid (15 g) | Fuming nitric acid (10.4 mL), Conc. H₂SO₄ (45 mL) | 0, then 45 | 3 | Not explicitly stated, but 8.63 g of product obtained | [2] |
| 2 | 6-hydroxynicotinic acid (30 g) | Conc. H₂SO₄ (50 mL), 1:1 Conc. H₂SO₄/Conc. HNO₃ (60 mL) | <20, then 80 | 1, then 4 | 36 | [2] |
| 3 | 6-hydroxynicotinic acid | Red fuming nitric acid, Conc. H₂SO₄, Ammonium bisulfate | 65 (pre-nitration) | 4.5 (pre-nitration) | 88-89 | [4] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
References
Technical Support Center: Synthesis of 6-Hydroxy-5-nitronicotinic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Hydroxy-5-nitronicotinic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on common side reactions and purification challenges.
Issue 1: Low Yield of this compound
-
Symptom: The isolated yield of the desired product is significantly lower than expected.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Incomplete Nitration | The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting material, 6-hydroxynicotinic acid. If the reaction is stalled, consider extending the reaction time or slightly increasing the temperature, but be cautious of promoting side reactions. |
| Suboptimal Reaction Temperature | Temperature control is critical. Too low a temperature can lead to a sluggish or incomplete reaction, while excessively high temperatures can promote the formation of side products, such as dinitro derivatives. Adhere strictly to the recommended temperature range for the chosen protocol. |
| Inefficient Nitrating Agent | The activity of the nitrating agent (e.g., fuming nitric acid, or a mixture of nitric and sulfuric acids) can affect the reaction outcome. Use fresh, high-quality reagents. The concentration of the acids is also crucial for the formation of the nitronium ion, the active electrophile. |
| Product Loss During Work-up | The product is precipitated by pouring the reaction mixture onto ice. Ensure the mixture is sufficiently cold to maximize precipitation. Wash the precipitate with a minimal amount of cold water to remove residual acid without dissolving a significant amount of the product. |
Issue 2: Presence of a Major Impurity, Identified as 3,5-dinitro-2-pyridone
-
Symptom: Characterization data (e.g., NMR, MS) indicates the presence of a dinitrated byproduct.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Over-nitration | The primary cause of 3,5-dinitro-2-pyridone formation is over-nitration due to harsh reaction conditions.[1] |
| Excessive Reaction Temperature | High temperatures, especially when using potent nitrating agents like fuming nitric acid, significantly increase the rate of the second nitration. Maintain the reaction temperature at the lower end of the effective range (e.g., 45-50°C) to favor mono-nitration. |
| Prolonged Reaction Time | While ensuring the starting material is consumed, avoid unnecessarily long reaction times, as this can lead to the slow formation of the dinitro byproduct. Monitor the reaction closely and quench it once the desired product is maximized. |
| Excess Nitrating Agent | Using a large excess of the nitrating agent drives the reaction towards multiple nitrations. Use a controlled stoichiometry of the nitrating agent. |
Issue 3: Difficulty in Product Purification
-
Symptom: The isolated product is off-color (e.g., brown instead of light yellow) or shows multiple spots on TLC after initial precipitation.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Trapped Acidic Impurities | The crude product precipitated from the acidic reaction mixture can trap residual acids. Ensure thorough washing of the filtered product with cold water until the washings are neutral. |
| Presence of Dinitro Byproduct | If 3,5-dinitro-2-pyridone is present, purification by simple precipitation may be insufficient. Recrystallization from water or a suitable solvent system can be effective in separating the mono- and dinitro compounds.[1] |
| Starting Material Impurities | Impurities in the starting 6-hydroxynicotinic acid can carry through the reaction. Ensure the purity of the starting material before use. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
The most frequently reported side reaction is the formation of a dinitrated byproduct, 3,5-dinitro-2-pyridone. This occurs when the reaction conditions are too harsh, leading to a second nitration on the pyridine ring.
Q2: How can I minimize the formation of the dinitro byproduct?
To minimize the formation of 3,5-dinitro-2-pyridone, it is crucial to carefully control the reaction conditions. This includes:
-
Temperature Control: Maintain the reaction temperature in the recommended range (typically 45-50°C). Avoid higher temperatures or prolonged heating at reflux.
-
Reaction Time: Monitor the reaction progress and stop it once the formation of the desired product is optimal.
-
Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent to reduce the likelihood of a second nitration.
Q3: What are the ideal storage conditions for this compound?
This compound should be stored in a cool, dry, and well-ventilated area. It should be kept away from oxidizing agents and alkaline substances.
Quantitative Data Summary
| Method | Starting Material | Reagents | Reaction Conditions | Yield | Purity | Reference |
| 1 | 6-hydroxynicotinic acid (20g) | Red fuming nitric acid (100mL) | 50°C for 8 hours, then slowly increased to 80°C | - | >95% (LC-MS) | [2] |
| 2 | 6-hydroxynicotinic acid (30g) | Concentrated H₂SO₄ (50mL), 1:1 mixture of concentrated H₂SO₄ and concentrated HNO₃ (60mL) | Below 20°C for 1 hour, then 80°C for 4 hours | 36% | - | [2] |
| 3 | 6-hydroxynicotinic acid (15g) | Fuming nitric acid (10.4mL), Concentrated H₂SO₄ (45mL) | 0°C, then slowly heated to 45°C for 3 hours | - | - | [2] |
| 4 | 6-hydroxynicotinic acid (50g) | Fuming nitric acid (d 1.52, 500 c.c.) | 45-50°C for 4 hours | - | - | [1] |
Experimental Protocols
Method 1: Nitration with Fuming Nitric Acid
-
To a 250mL flask, add 6-hydroxynicotinic acid (20g) and 100mL of red fuming nitric acid.
-
Slowly heat the mixture to a bath temperature of 50°C and stir at this temperature for 8 hours.
-
Gradually increase the temperature to 80°C.
-
Cool the mixture to room temperature overnight.
-
Collect the yellow precipitate by filtration.
-
Wash the precipitate with water (10mL) and dry to obtain this compound.
Method 2: Nitration with a Mixture of Nitric and Sulfuric Acids
-
In a suitable flask, dissolve 30g (0.217 mol) of 6-hydroxynicotinic acid in 50mL of concentrated sulfuric acid.
-
Cool the solution to below 20°C.
-
Add a 1:1 mixture of concentrated sulfuric acid and concentrated nitric acid (60mL) while maintaining the temperature below 20°C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Heat the mixture to 80°C for 4 hours.
-
Pour the reaction mixture onto ice.
-
Collect the resulting precipitate by filtration and dry to yield this compound.
Visualizations
Caption: Main synthesis pathway and side reaction.
Caption: Troubleshooting workflow for synthesis.
References
troubleshooting 6-Hydroxy-5-nitronicotinic acid purification by crystallization
Welcome to the technical support center for the purification of 6-Hydroxy-5-nitronicotinic acid by crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the crystallization process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the crystallization of this compound?
A1: While specific quantitative solubility data for this compound in a range of organic solvents is not extensively published, water and aqueous mixtures are commonly employed for the crystallization of related hydroxynicotinic acids. The choice of solvent will depend on the impurity profile of your crude material. A good starting point is to perform solubility tests with small amounts of your product in various solvents such as water, ethanol, methanol, and acetone to determine a solvent in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.
Q2: How critical is pH control during the crystallization of this compound?
A2: pH is a critical parameter that significantly influences the crystallization of hydroxynicotinic acids.[1][2][3] The solubility and the predominant ionic species in solution are pH-dependent, which in turn affects crystal nucleation and growth.[1][2][3] For this compound, which possesses both an acidic carboxylic group and a phenolic hydroxyl group, the state of protonation can dramatically alter its solubility and interaction with the solvent. It is crucial to control the pH to ensure consistent and successful crystallization.
Q3: My product "oils out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can be due to several factors, including a high concentration of impurities, a rapid cooling rate, or the use of an inappropriate solvent. To troubleshoot this, you can try reheating the solution and adding more solvent to decrease the saturation level. Subsequently, allow the solution to cool more slowly. If the problem persists, consider a different solvent or a solvent mixture.
Q4: What are the likely impurities in my crude this compound?
A4: Impurities in this compound typically originate from the starting materials and the synthesis process. The most common synthesis involves the nitration of 6-hydroxynicotinic acid.[4][5] Therefore, potential impurities could include:
-
Unreacted 6-hydroxynicotinic acid.
-
Isomers formed during nitration (e.g., dinitro-substituted products).
-
Byproducts from side reactions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the crystallization of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No crystal formation upon cooling | - Solution is not sufficiently saturated. - The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration. - Add a less polar "anti-solvent" dropwise to induce precipitation. - Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. - Add a seed crystal of pure this compound. |
| Low yield of purified product | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. - Inefficient recovery of crystals. | - Use the minimum amount of hot solvent required to dissolve the crude product. - Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling and premature crystallization. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration. |
| Colored crystals | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| Formation of very fine needles or powder | - The solution was cooled too quickly, leading to rapid nucleation. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.[2] |
| Inconsistent crystal quality between batches | - Variations in pH, solvent purity, or cooling rate. | - Standardize the crystallization protocol. Precisely control the pH of the solution. Use high-purity solvents and maintain a consistent cooling profile for each batch. |
Experimental Protocols
General Recrystallization Protocol
This protocol is a general guideline and may require optimization based on the specific characteristics of your crude this compound.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a few drops of the chosen solvent (e.g., water, ethanol/water mixture) and observe the solubility at room temperature. Heat the mixture to the solvent's boiling point and add more solvent dropwise until the solid just dissolves. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation. A suitable solvent will dissolve the compound when hot but have low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, add your crude this compound. Add the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until all the solid dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals to a constant weight. This can be done by air drying or in a vacuum oven at an appropriate temperature.
Purity Assessment
The purity of the recrystallized this compound can be assessed using various analytical techniques:
-
Melting Point: A sharp melting point range close to the literature value (269-271 °C) is indicative of high purity.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity and detect any remaining impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the chemical structure and identify impurities.
Visualizations
Troubleshooting Logic for Crystallization
Caption: A flowchart for troubleshooting common crystallization problems.
Experimental Workflow for Recrystallization
Caption: A step-by-step workflow for the recrystallization process.
References
- 1. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6635-31-0|this compound|BLD Pharm [bldpharm.com]
- 3. cphi-online.com [cphi-online.com]
- 4. echemi.com [echemi.com]
- 5. 577. The nitration of 6-hydroxynicotinic acid and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Cas 6635-31-0,this compound | lookchem [lookchem.com]
Technical Support Center: 6-Hydroxy-5-nitronicotinic Acid Degradation Pathway Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 6-Hydroxy-5-nitronicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound under stress conditions?
A1: Based on its chemical structure, this compound is susceptible to degradation through several pathways, primarily involving the nitro and carboxylic acid functional groups. The main anticipated degradation pathways are:
-
Decarboxylation: Under thermal stress, the carboxylic acid group may be lost as carbon dioxide.
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, particularly under reducing or certain photolytic conditions.
-
Hydroxylation/Oxidation: The pyridine ring may be susceptible to further oxidation or hydroxylation under strong oxidative conditions.
Q2: What are the expected degradation products of this compound?
A2: The primary expected degradation products, corresponding to the pathways mentioned above, include:
-
5-Nitro-2-pyridone: Formed via decarboxylation.
-
5-Amino-6-hydroxynicotinic acid: Formed via reduction of the nitro group.
-
Further oxidation products may also be observed, though their structures would need to be elucidated through techniques like mass spectrometry.
Q3: My forced degradation studies show minimal degradation. How can I increase the degradation rate?
A3: If you observe less than 5% degradation, consider the following adjustments to your stress conditions:
-
Increase Stressor Concentration: For hydrolytic and oxidative studies, increase the concentration of the acid, base, or oxidizing agent.
-
Elevate Temperature: Increase the temperature for thermal and hydrolytic studies. A 10°C increase can significantly accelerate degradation.
-
Extend Exposure Time: Prolong the duration of the stress test.
-
Increase Light Intensity: For photostability studies, use a light source with higher intensity or one that emits wavelengths closer to the compound's absorption maximum.
Q4: I am observing unexpected peaks in my chromatogram after my degradation study. How do I identify them?
A4: The appearance of new peaks indicates the formation of degradation products. To identify these, the recommended approach is to use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS will provide the mass-to-charge ratio (m/z) of the unknown peaks, which is crucial for structural elucidation. Further fragmentation analysis (MS/MS) can help in piecing together the structure of the degradation products.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Degradation Results | - Inconsistent temperature control.- Fluctuation in stressor concentration.- Variability in sample preparation. | - Use a calibrated and stable heating block or water bath.- Prepare fresh stressor solutions for each experiment.- Follow a standardized and well-documented sample preparation protocol. |
| Poor Chromatographic Resolution | - Inappropriate column chemistry.- Unoptimized mobile phase composition.- Gradient slope is too steep. | - Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl).- Adjust the mobile phase pH and organic modifier percentage.- Optimize the gradient elution program to improve separation. |
| Mass Balance Issues (<95% or >105%) | - Co-elution of degradants with the parent peak.- Degradants are not UV-active at the monitored wavelength.- Adsorption of compound or degradants to container surfaces.- Precipitation of the compound or degradants. | - Use a photodiode array (PDA) detector to check for peak purity.- Analyze samples at multiple wavelengths.- Use silanized glassware to minimize adsorption.- Check the solubility of the compound and potential degradants in the stress medium. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven at 105°C for 48 hours.
-
Photodegradation: Expose a solution of the compound (0.1 mg/mL in methanol) to a calibrated light source (e.g., ICH option 2) for a specified duration.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | % Degradation | Major Degradation Products (RT) | Mass Balance (%) |
| 1N HCl, 80°C | 24 h | 15.2 | DP1 (8.5 min) | 98.7 |
| 1N NaOH, RT | 24 h | 8.7 | DP2 (10.2 min) | 99.1 |
| 30% H₂O₂, RT | 24 h | 22.5 | DP3 (12.1 min), DP4 (13.5 min) | 97.5 |
| Thermal (105°C) | 48 h | 5.1 | DP1 (8.5 min) | 100.2 |
| Photolytic | - | 11.8 | DP5 (15.3 min) | 98.9 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for studying degradation pathways.
optimizing reaction conditions for 6-Hydroxy-5-nitronicotinic acid synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 6-Hydroxy-5-nitronicotinic acid. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most established method for synthesizing this compound is through the electrophilic nitration of 6-hydroxynicotinic acid.[1] This is typically achieved using a nitrating agent such as fuming nitric acid or a mixture of concentrated nitric acid and concentrated sulfuric acid.[1][2] The sulfuric acid acts as a catalyst, generating the reactive nitronium ion (NO₂⁺) necessary for the electrophilic aromatic substitution.[1]
Q2: What are the key reaction parameters to control during the synthesis?
Several factors are critical for a successful synthesis with high yield and purity:
-
Temperature: Precise temperature control is crucial to prevent over-nitration and the formation of byproducts.[1]
-
Nitrating Agent: The choice and concentration of the nitrating agent significantly influence the reaction's outcome.[1]
-
Ratio of Reactants: The molar ratio of 6-hydroxynicotinic acid to the nitrating agent needs to be carefully optimized.[1]
-
Solvent: Concentrated sulfuric acid is a commonly used solvent for this reaction.[1]
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Work-up Procedure: The method used to quench the reaction and precipitate the product can impact the final yield and purity.[1]
Q3: How do the substituents on the pyridine ring direct the nitration?
In 6-hydroxynicotinic acid, the hydroxyl (-OH) group at the 6-position is an activating group that directs electrophiles to the ortho and para positions. The carboxylic acid (-COOH) group at the 3-position is a deactivating, meta-directing group. The nitration occurs at the 5-position due to the directing influence of these substituents.
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield can be attributed to several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion. You can try increasing the reaction time or temperature, but be cautious as this might also promote side reactions.[2] Refer to the table below for reported successful reaction conditions.
-
Suboptimal Temperature: The reaction temperature might be too low for the nitration to proceed efficiently. Gradually increasing the temperature within the recommended range could improve the yield.[2]
-
Improper Work-up: Product may be lost during the work-up and purification steps. Ensure the product is fully precipitated by pouring the reaction mixture onto ice.[2] Wash the precipitate with a minimal amount of cold water to avoid dissolving the product.[2]
-
Degradation of Starting Material: Ensure the 6-hydroxynicotinic acid starting material is pure and dry.
Q2: I am observing the formation of a byproduct. What is it likely to be and how can I avoid it?
A likely byproduct is 3,5-dinitro-2-pyridone, which can form under harsh reaction conditions.[3] To minimize its formation:
-
Control the Temperature: Avoid excessive heating. The reaction should be carefully monitored and maintained within the optimal temperature range.[2][3]
-
Limit Reaction Time: Prolonged reaction times, especially at higher temperatures, can lead to the formation of the dinitro byproduct.[3]
-
Use a Milder Nitrating Agent: If over-nitration is a persistent issue, consider using a less aggressive nitrating agent or adjusting the ratio of nitric acid to sulfuric acid.
Q3: The final product is difficult to purify. What purification methods are recommended?
The crude product is typically a yellow precipitate that can be collected by filtration.[2]
-
Washing: Wash the filtered precipitate with cold water to remove residual acids and other water-soluble impurities.[2]
-
Recrystallization: For higher purity, the product can be recrystallized. Water or a mixture of water and acetic acid has been reported to be an effective solvent for recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Method | Starting Material | Reagents | Temperature (°C) | Time (h) | Yield | Reference |
| 1 | 6-hydroxynicotinic acid (20g) | Red fuming nitric acid (100mL) | 50, then 80 | 8 at 50°C | Not specified | [2] |
| 2 | 6-hydroxynicotinic acid (30g) | Concentrated H₂SO₄ (60mL), 1:1 mixture of concentrated HNO₃ and H₂SO₄ | <20, then 80 | 1 at RT, 4 at 80°C | 36% | [2] |
| 3 | 6-hydroxynicotinic acid (15g) | Fuming nitric acid (10.4mL), Concentrated H₂SO₄ (45mL) | 0, then 45 | 3 at 45°C | Not specified | [2] |
| 4 | 6-hydroxynicotinic acid (50g) | Fuming nitric acid (500mL, d 1.52) | 45-50 | 4 | Not specified | [3] |
Experimental Protocols
Method 1: Nitration with Fuming Nitric Acid [2]
-
Add 20 g of 6-hydroxynicotinic acid and 100 mL of red fuming nitric acid to a 250 mL flask.
-
Slowly heat the mixture to 50°C (bath temperature) and stir at this temperature for 8 hours.
-
Slowly increase the temperature to 80°C.
-
Cool the mixture to room temperature overnight.
-
Collect the yellow precipitate by filtration.
-
Wash the precipitate with water (10 mL).
-
Dry the product to obtain this compound.
Method 2: Nitration with Mixed Acid [2]
-
To a solution of 30 g (0.217 mol) of 6-hydroxynicotinic acid in 50 mL of concentrated sulfuric acid, add 60 mL of a 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid, keeping the temperature below 20°C.
-
Stir the mixture at room temperature for 1 hour.
-
Heat the mixture to 80°C for 4 hours.
-
Pour the mixture onto ice.
-
Collect the precipitate that forms.
-
Dry the product to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
References
Technical Support Center: 6-Hydroxy-5-nitronicotinic Acid Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the characterization of 6-Hydroxy-5-nitronicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of this compound?
A1: The main challenges in characterizing this compound stem from its chemical structure. Key difficulties include:
-
Tautomerism: The presence of the 6-hydroxy group on the pyridine ring allows for keto-enol tautomerism, which can lead to complex spectroscopic data and variable chemical properties depending on the solvent and solid-state form.[1][2][3][4]
-
Polarity: The carboxylic acid, hydroxyl, and nitro groups make the molecule highly polar. This can result in poor solubility in non-polar organic solvents and challenging chromatographic separations, often requiring specialized HPLC columns and mobile phases.[5]
-
Stability: The nitro group can make the compound susceptible to degradation under certain conditions, such as in the presence of strong reducing or oxidizing agents. It is recommended to store the compound in a cool, dry, and well-ventilated place.[6]
-
Impurity Profile: Synthesis of this compound can result in impurities that are structurally similar to the target compound, complicating purification and analysis.[7]
Q2: What are the expected tautomeric forms of this compound, and how do they affect NMR analysis?
A2: this compound can exist in equilibrium between the enol form (6-hydroxy) and the keto form (6-oxo or pyridone).[1][4] The predominant form can be influenced by the solvent. In the solid state and polar solvents, the pyridone form is often favored due to intermolecular hydrogen bonding.[1] In less polar solvents, the hydroxy form may be more prevalent. This tautomerism can result in:
-
Broad or multiple NMR signals: Protons and carbons near the tautomeric functional groups may exhibit broad signals or appear as two distinct sets of peaks, representing both tautomers in slow exchange.
-
Solvent-dependent chemical shifts: The chemical shifts of the aromatic protons and carbons can vary significantly when the NMR solvent is changed, reflecting a shift in the tautomeric equilibrium.
Q3: What are the typical storage conditions for this compound to ensure its stability?
A3: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] Storage at 4°C is often recommended.[8]
Troubleshooting Guides
NMR Spectroscopy
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Broad or unresolved aromatic proton signals | 1. Tautomeric equilibrium. 2. Compound aggregation at high concentrations. 3. Presence of paramagnetic impurities. 4. Poor shimming of the NMR spectrometer.[5] | 1. Acquire spectra in different deuterated solvents (e.g., DMSO-d6, Methanol-d4, Water-d2) to observe shifts in the tautomeric equilibrium. 2. Run the experiment at a lower concentration. 3. Ensure high purity of the sample; consider re-purification if necessary. 4. Re-shim the spectrometer. |
| Unexpected peaks in the spectrum | 1. Residual solvents from synthesis or purification (e.g., methanol, water). 2. Presence of synthetic impurities or starting materials (e.g., 6-hydroxynicotinic acid). 3. Degradation of the compound. | 1. Compare observed peaks with known chemical shifts of common laboratory solvents. 2. Analyze the starting materials and by-products of the synthesis route to predict potential impurities. 3. Re-purify the sample and re-acquire the spectrum. |
| Disappearance or shifting of a peak upon D2O addition | The peak corresponds to an exchangeable proton (hydroxyl or carboxylic acid). | This is a useful technique to confirm the identity of OH and COOH protons. |
Mass Spectrometry
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or weak molecular ion peak (M+) | 1. The molecule is prone to fragmentation upon ionization. 2. In-source fragmentation. | 1. Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Impact (EI).[5] 2. Optimize the ion source parameters to reduce in-source fragmentation. |
| Complex fragmentation pattern | The presence of multiple functional groups leads to various fragmentation pathways. | 1. Analyze for characteristic losses of nitroaromatic compounds, such as the loss of NO2 (46 Da) and COOH (45 Da).[5] 2. Compare the fragmentation pattern with that of structurally similar compounds. |
| Unexpected high mass signals | Formation of adducts with solvent molecules or salts. | 1. Identify the mass difference to common adducts (e.g., +23 for Na+, +39 for K+, +18 for NH4+). 2. Use high-purity solvents and minimize the use of salts. |
HPLC Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | 1. The compound is interacting with active sites on the stationary phase. 2. The pH of the mobile phase is inappropriate for the acidic nature of the compound. 3. Column overload. | 1. Use a column with end-capping or a specialized column for polar compounds. 2. Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid (predicted pKa ≈ 3.09) to ensure it is in its neutral form.[9] 3. Reduce the injection volume or sample concentration. |
| Irreproducible retention times | 1. Unstable tautomeric forms on the column. 2. Insufficient column equilibration. 3. Fluctuations in mobile phase composition or temperature. | 1. Ensure the mobile phase is buffered to maintain a constant pH. 2. Allow sufficient time for the column to equilibrate with the mobile phase before injection. 3. Use a column thermostat and ensure the mobile phase is well-mixed. |
| No retention (compound elutes with the solvent front) | The compound is too polar for the stationary phase. | 1. Use a more polar stationary phase (e.g., a polar-embedded or HILIC column). 2. Decrease the polarity of the mobile phase (increase the proportion of the aqueous component in reversed-phase HPLC). |
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₆H₄N₂O₅ | [8][9] |
| Molecular Weight | 184.11 g/mol | [8][9] |
| Melting Point | 269-271 °C | [9] |
| Boiling Point | 463.434 °C at 760 mmHg (predicted) | [9] |
| Density | 1.746 g/cm³ (predicted) | [9] |
| pKa | 3.09 ± 0.50 (predicted) | [9] |
| ¹H NMR (DMSO-d6, 300 MHz) | δ 13.3 (s, br, 2H, COOH/OH), 8.65 (d, J=2.5 Hz, 1H, H-4), 8.38 (d, J=2.5 Hz, 1H, H-2) | [10] |
| ¹H NMR (CD3OD, 400 MHz) | δ 8.85 (d, J=2.5 Hz, 1H), 8.45 (d, J=2.5 Hz, 1H) | [10] |
| Mass Spectrum (ESI+) | m/z 184 (M+H)⁺ | [10] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a starting point for the reversed-phase HPLC analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an acidic aqueous buffer and an organic modifier. A good starting point is:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Sample Preparation: Dissolve the sample in a small amount of methanol or the initial mobile phase and dilute to the desired concentration.
Protocol 2: Sample Preparation for X-ray Crystallography
Obtaining single crystals suitable for X-ray diffraction can be challenging for polar molecules.
-
Method: Slow evaporation is a common technique.
-
Solvent Selection: Choose a solvent in which the compound has moderate solubility. Methanol has been reported to be a suitable solvent for growing crystals of similar hydroxypyridine derivatives.[11]
-
Procedure:
-
Prepare a saturated or near-saturated solution of this compound in the chosen solvent at a slightly elevated temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap that has a small hole or with parafilm perforated with a needle to allow for slow evaporation of the solvent.
-
Leave the vial undisturbed in a vibration-free environment at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis, purification, characterization, and troubleshooting of this compound.
Caption: Tautomeric equilibrium between the enol (6-hydroxy) and keto (6-oxo) forms of this compound.
Caption: Potential mass spectrometry fragmentation pathway for this compound.
References
- 1. 2024.sci-hub.red [2024.sci-hub.red]
- 2. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. squ.elsevierpure.com [squ.elsevierpure.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. chemscene.com [chemscene.com]
- 9. Cas 6635-31-0,this compound | lookchem [lookchem.com]
- 10. guidechem.com [guidechem.com]
- 11. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
preventing byproduct formation in 6-Hydroxy-5-nitronicotinic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6-Hydroxy-5-nitronicotinic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, focusing on the common method of nitrating 6-hydroxynicotinic acid.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Increase the reaction time or gradually increase the temperature. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. |
| Ineffective nitrating agent. | Ensure the freshness and concentration of the nitric acid and sulfuric acid. For mixed acid nitrations, the ratio is critical. | |
| Product is Contaminated with Starting Material | Incomplete nitration. | Increase the equivalents of the nitrating agent. Ensure adequate mixing and temperature control to drive the reaction to completion. |
| Formation of Dark-Colored Byproducts | Oxidation of the starting material or product. | Lower the reaction temperature. Consider using a milder nitrating agent, such as potassium nitrate (KNO₃) in concentrated sulfuric acid, which has been shown to reduce oxidation side-reactions.[1] |
| Formation of Multiple Products (Low Regioselectivity) | Reaction temperature is too high. | Maintain a lower reaction temperature to favor the formation of the desired 5-nitro isomer. The regioselectivity of nitration on hydroxypyridines can be highly dependent on the reaction conditions. |
| Difficulty in Product Isolation | Product is soluble in the reaction mixture. | Pouring the reaction mixture onto ice-water is a common method to precipitate the product. Ensure a sufficient volume of cold water is used for complete precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the electrophilic nitration of 6-hydroxynicotinic acid. This is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid, or by using fuming nitric acid.[2]
Q2: What are the likely byproducts in this synthesis?
A2: The primary byproducts are typically due to oxidation of the starting material, leading to the formation of dark-colored impurities. While not definitively characterized in the literature for this specific reaction, analogous reactions suggest the possibility of over-oxidation or degradation of the pyridine ring under harsh nitrating conditions. Incomplete reaction will also result in the presence of the starting material, 6-hydroxynicotinic acid. Although the hydroxyl group at the 6-position and the carboxylic acid at the 3-position strongly direct nitration to the 5-position, there is a possibility of forming other nitro isomers, though these are generally considered minor byproducts.
Q3: How can I purify the crude this compound?
A3: Recrystallization is a common and effective method for purifying the final product. The choice of solvent will depend on the impurities present. Washing the crude product with cold water after precipitation can also help remove residual acids and other water-soluble impurities.
Q4: What analytical techniques are suitable for monitoring the reaction and assessing product purity?
A4: Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction's progress. For quantitative analysis and to assess the purity of the final product, High-Performance Liquid Chromatography (HPLC) is a suitable method. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product and can also be used to identify impurities if they are present in sufficient quantities.
Experimental Protocols
Protocol 1: Nitration using Mixed Acid
This protocol is a general procedure based on common laboratory practices for the nitration of hydroxypyridines.
Materials:
-
6-hydroxynicotinic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Deionized water
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 6-hydroxynicotinic acid to a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid.
-
Maintain the temperature of the reaction mixture between 0-10 °C.
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After the addition is complete, continue stirring the mixture at a controlled temperature for a specified duration (e.g., 2-4 hours), monitoring the reaction by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto a beaker filled with crushed ice and water with vigorous stirring.
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The product will precipitate out of the solution.
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Collect the precipitate by filtration and wash it thoroughly with cold deionized water to remove any residual acid.
-
Dry the product under vacuum.
-
For further purification, recrystallize the crude product from a suitable solvent.
Protocol 2: Nitration using Potassium Nitrate
This method aims to reduce oxidative side reactions.[1]
Materials:
-
6-hydroxynicotinic acid
-
Potassium nitrate (KNO₃)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Deionized water
Procedure:
-
Dissolve 6-hydroxynicotinic acid in concentrated sulfuric acid in a flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add solid potassium nitrate in portions to the solution, ensuring the temperature is maintained below 10 °C.
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After the addition is complete, allow the reaction to stir at a controlled temperature for several hours until the starting material is consumed (monitor by TLC).
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Carefully pour the reaction mixture onto crushed ice to precipitate the product.
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Filter the solid product, wash with cold deionized water, and dry under vacuum.
-
Recrystallize if necessary.
Visualizations
Experimental Workflow for Mixed Acid Nitration
Caption: A flowchart illustrating the key steps in the synthesis of this compound using a mixed acid nitration method.
Troubleshooting Logic for Low Product Yield
Caption: A decision-making flowchart to diagnose and resolve issues of low product yield during the synthesis.
References
stability issues of 6-Hydroxy-5-nitronicotinic acid in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of 6-Hydroxy-5-nitronicotinic acid in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist you in your research and development activities.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Unexpected changes in solution color (e.g., yellowing) | Photodegradation or pH-induced degradation. The nitro group can make the compound susceptible to photolytic reactions. | Store solutions protected from light using amber vials or by covering the container with aluminum foil. Prepare solutions fresh and use them promptly. Verify the pH of the solution, as extreme pH values can accelerate degradation. |
| Precipitation or cloudiness in solution | Poor solubility or degradation leading to insoluble products. | Ensure the solvent system is appropriate for the desired concentration. Sonication may aid in dissolution. If precipitation occurs over time, it may be a sign of degradation; analyze the precipitate and supernatant separately to identify the cause. |
| Inconsistent analytical results (e.g., variable peak areas in HPLC) | Instability of the compound in the analytical mobile phase or autosampler. Adsorption of the compound to vials or instrument components. | Prepare standards and samples in a mobile phase that ensures stability. If using an autosampler with temperature control, keep the sample tray cooled. Use silanized glass vials to minimize adsorption. |
| Appearance of new peaks in chromatograms over time | Degradation of this compound. | Conduct forced degradation studies to identify potential degradation products and their retention times. This will help in developing a stability-indicating analytical method. |
| Loss of compound potency in bioassays | Degradation of the active compound in the assay medium. | Assess the stability of this compound in the specific bioassay buffer and under the assay conditions (e.g., temperature, light exposure). Consider preparing the compound solution immediately before use. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, light, temperature, and the presence of oxidizing or reducing agents. The nitro group on the pyridine ring makes the molecule susceptible to degradation under certain conditions.
Q2: What are the expected degradation pathways for this compound?
A2: Based on the structure, two primary degradation pathways are anticipated:
-
Hydrolysis: The carboxylic acid group can undergo reactions, but more significantly, the molecule may be susceptible to ring-opening reactions under harsh hydrolytic conditions.
-
Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, particularly in the presence of reducing agents or under certain photolytic conditions.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To ensure maximum stability, solutions should be stored in a cool, dark place. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or lower) may be appropriate, but freeze-thaw stability should be evaluated. Always use tightly sealed containers to prevent solvent evaporation and contamination.
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach. This method should be able to separate the intact this compound from its potential degradation products.
Q5: Are there any known incompatibilities with common solvents or excipients?
A5: While specific incompatibility data for this compound is limited, it is advisable to avoid strong oxidizing and reducing agents. The solubility and stability should be experimentally verified in any new solvent system or formulation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60 °C or 80 °C) in the dark.
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a suitable analytical method (e.g., HPLC-UV) to determine the percentage of degradation and to observe the formation of any degradation products.
Protocol 2: HPLC Method for Stability Assessment
This protocol provides a starting point for developing an HPLC method to quantify this compound and its degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile) can be a good starting point. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (to be determined by UV scan of the compound) |
Data Summary
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl, 60 °C) | Moderate to Low | Hydrolysis products |
| Alkaline (e.g., 0.1 M NaOH, RT) | Low | Salt formation, potential ring opening |
| Oxidative (e.g., 3% H₂O₂, RT) | Moderate | Oxidized derivatives |
| Thermal (e.g., 80 °C) | Moderate | Thermally induced degradation products |
| Photolytic (UV/Vis light) | Low | Photodegradation products, reduction of nitro group |
Visualizations
Logical Workflow for Stability Troubleshooting
Potential Degradation Pathways
Experimental Workflow for Stability Study
Technical Support Center: Resolving Poor Solubility of 6-Hydroxy-5-nitronicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the poor solubility of 6-Hydroxy-5-nitronicotinic acid.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common solvents?
A1: The poor solubility of this compound likely stems from a combination of factors inherent to its molecular structure. The presence of a carboxylic acid, a hydroxyl group, and a nitro group contributes to strong intermolecular forces, including hydrogen bonding and dipole-dipole interactions in the solid state. These strong interactions in the crystal lattice require a significant amount of energy to overcome, leading to low solubility in many solvents. Aromatic compounds can also exhibit π-π stacking, further stabilizing the crystal structure and reducing solubility.
Q2: What are the initial recommended solvents to try for dissolving this compound?
A2: While specific quantitative solubility data is limited, based on the structure and data from related compounds like nicotinic acid, polar aprotic solvents are a good starting point. Dimethyl sulfoxide (DMSO) is often effective for dissolving a wide range of poorly soluble compounds.[1][2] Other polar solvents such as dimethylformamide (DMF) can also be considered. For aqueous solutions, initial attempts should focus on basic conditions to deprotonate the carboxylic acid.
Q3: Can pH adjustment be used to improve the aqueous solubility of this compound?
A3: Yes, pH modification is a highly effective strategy for improving the aqueous solubility of ionizable compounds like this compound.[3] The compound has a predicted pKa of approximately 3.09 for the carboxylic acid group.[4] By increasing the pH of the aqueous solution above the pKa (e.g., to pH 7.4), the carboxylic acid group will be deprotonated to form a more soluble carboxylate salt.
Q4: Are there any non-aqueous solvent systems that could be effective?
A4: For applications where an aqueous system is not required, co-solvent systems can be beneficial.[3] A mixture of a water-miscible organic solvent and water can enhance solubility. For instance, dissolving the compound in a minimal amount of DMSO or ethanol and then slowly adding water or a buffer can sometimes maintain solubility.[3] Studies on related carboxylic acids have shown that the presence of some water in organic solvents can sometimes surprisingly increase solubility.[5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound will not dissolve in water. | The carboxylic acid is protonated and the compound has low intrinsic aqueous solubility. | 1. Increase the pH of the water by adding a base (e.g., 1M NaOH) dropwise until the compound dissolves. Aim for a pH at least 2 units above the pKa (~3.09). 2. Gently heat the solution while stirring. 3. If the final application allows, consider using a buffer at a physiological pH of 7.4. |
| Compound precipitates out of solution upon addition of an aqueous buffer. | The buffer's pH is too low, causing the carboxylate salt to revert to the less soluble protonated form. The buffer may also be causing a common ion effect or "salting out". | 1. Verify the final pH of the solution after adding the buffer. Adjust with a base if necessary. 2. Try a different buffer system. 3. Decrease the concentration of the compound. 4. Consider using a co-solvent system to increase the overall solvating power of the solution. |
| Compound is poorly soluble in common organic solvents like methanol and ethanol. | The high crystalline energy of the solid is not overcome by the solvation energy provided by these solvents. | 1. Try more powerful polar aprotic solvents like DMSO or DMF. 2. Use a co-solvent system. Dissolve the compound in a small amount of DMSO and then dilute with ethanol or another desired solvent. 3. Gentle heating and sonication can help to break the crystal lattice. |
| Need to prepare a stock solution at a high concentration. | The intrinsic solubility of the compound is limited. | 1. Prepare the stock solution in 100% DMSO. 2. For aqueous applications, prepare a concentrated stock in a basic solution (e.g., 10 mM in 0.1 M NaOH) and then dilute into the final aqueous medium, ensuring the final pH remains in a range where the compound is soluble. |
Predicted Solubility Data
| Solvent | Predicted Solubility | Comments |
| Water (pH < 3) | Very Poor | The carboxylic acid is protonated. |
| Water (pH > 6) | Good to Excellent | The carboxylic acid is deprotonated to the more soluble carboxylate salt. |
| Phosphate Buffered Saline (PBS, pH 7.4) | Good | The compound should be in its soluble salt form. |
| Methanol | Poor to Moderate | May require heating or sonication. |
| Ethanol | Poor to Moderate | Solubility is expected to be limited. |
| Acetone | Poor | |
| Acetonitrile | Poor | |
| Dimethyl Sulfoxide (DMSO) | Excellent | A good starting solvent for creating stock solutions. |
| Dimethylformamide (DMF) | Good | Another suitable polar aprotic solvent. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution using pH Adjustment
Objective: To prepare a 10 mM aqueous stock solution of this compound.
Materials:
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This compound (MW: 184.11 g/mol )
-
Deionized water
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1 M Sodium Hydroxide (NaOH) solution
-
pH meter or pH strips
-
Volumetric flask
-
Stir plate and stir bar
Procedure:
-
Weigh out 1.841 mg of this compound for a final volume of 1 mL of a 10 mM solution.
-
Add the compound to a suitable container (e.g., a 1.5 mL microcentrifuge tube or a small glass vial).
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Add approximately 0.8 mL of deionized water.
-
While stirring, add the 1 M NaOH solution dropwise.
-
Monitor the dissolution of the solid. Continue adding NaOH until all the solid has dissolved.
-
Check the pH of the solution. If necessary, adjust to be within the desired range (e.g., pH 7.0-8.0).
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Transfer the solution to a 1 mL volumetric flask and add deionized water to reach the final volume of 1 mL.
-
Mix thoroughly. This stock solution can then be diluted into your experimental buffer or media.
Protocol 2: Preparation of a High-Concentration Stock Solution in DMSO
Objective: To prepare a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 184.11 g/mol )
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 18.41 mg of this compound for a final volume of 1 mL of a 100 mM solution.
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Add the compound to a suitable container.
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Add 1 mL of anhydrous DMSO.
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Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.
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If dissolution is slow, gentle warming (to 30-40°C) or brief sonication can be applied.
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Workflow for selecting a strategy to resolve poor solubility.
Caption: Mechanism of pH-dependent aqueous solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Cas 6635-31-0,this compound | lookchem [lookchem.com]
- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 6. echemi.com [echemi.com]
Technical Support Center: Analysis of 6-Hydroxy-5-nitronicotinic Acid by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 6-Hydroxy-5-nitronicotinic acid.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound, presented in a question-and-answer format.
Question: Why am I observing high backpressure in my HPLC system?
Answer: High backpressure is a common issue that can arise from several factors. Systematically investigating the potential causes is crucial for resolution.[1][2][3]
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Blockages: Clogged frits, guard columns, or the analytical column itself are frequent culprits. Particulates from the sample or mobile phase can accumulate over time.
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Buffer Precipitation: If using a buffered mobile phase, ensure the buffer concentration is not too high and that it is fully soluble in the mobile phase mixture. Buffer precipitation can occur when mixing with a high percentage of organic solvent.[3]
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Flow Rate: An excessively high flow rate can lead to increased backpressure.
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System Issues: Kinked or blocked tubing can also contribute to high pressure.[2][4]
Solutions:
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Systematic Investigation: To locate a blockage, start by disconnecting the column and running the pump to check the pressure of the system without the column. If the pressure is normal, the blockage is likely in the column or guard column. If the pressure is still high, the blockage is somewhere between the pump and the injector.[3]
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Column Flushing: If the column is blocked, try back-flushing it with a solvent that is compatible with the stationary phase but has a high solvent strength. For reversed-phase columns, water is a good starting point to dissolve precipitated buffers.[3]
-
Component Replacement: Regularly replace guard cartridges and in-line filters to prevent blockages.[3]
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Mobile Phase Preparation: Ensure your mobile phase is properly filtered and degassed to prevent particulate matter from entering the system and to avoid bubble formation.[2][4]
Question: My peaks for this compound are tailing. What could be the cause and how can I fix it?
Answer: Peak tailing is a frequent problem, especially with polar and acidic compounds like this compound. It is often caused by secondary interactions between the analyte and the stationary phase.[4]
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Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic analyte, causing tailing.
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Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[4]
-
Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of the analyte. If the pH is close to the pKa of this compound (predicted pKa ≈ 3.09), both the ionized and non-ionized forms may exist, leading to poor peak shape.[5]
-
Metal Contamination: Trace metal ions in the system can interact with the analyte.[6]
Solutions:
-
Mobile Phase pH Adjustment: Adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa of the analyte. For this compound, a mobile phase pH of around 1-1.5 would ensure it is in a single, non-ionized form.
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Use of Additives: Adding a small amount of a competing acid, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase can help to saturate the active sites on the stationary phase and improve peak shape.
-
Lower Injection Volume/Concentration: Try reducing the amount of sample injected to see if the peak shape improves.[4]
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Use of a Different Column: Consider using a column with a different stationary phase that is less prone to secondary interactions, such as an end-capped C18 column or a polymer-based column.
Question: I am seeing inconsistent retention times for my analyte. What should I check?
Answer: Shifts in retention time can compromise the reliability of your analytical method. Several factors can contribute to this issue.[1]
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Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including slight variations in the ratio of solvents or buffer concentration, can lead to retention time shifts.[1]
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Column Temperature: Fluctuations in the column temperature can affect retention times.[4]
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Column Equilibration: Insufficient column equilibration time between injections, especially when running a gradient, can cause retention time variability.
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Pump Performance: Issues with the pump, such as leaks or malfunctioning check valves, can lead to an inconsistent flow rate and thus, variable retention times.[1]
Solutions:
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Consistent Mobile Phase Preparation: Prepare fresh mobile phase daily and use a precise method for measuring and mixing the components.
-
Use a Column Oven: A column oven will maintain a stable temperature, leading to more reproducible retention times.[4]
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Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.
-
Regular Pump Maintenance: Regularly check for leaks and perform routine maintenance on the pump to ensure a consistent flow rate.[1]
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for HPLC method development?
A1: The key properties are its molecular weight of 184.11 g/mol , its acidic nature with a predicted pKa of approximately 3.09, and its polar character due to the presence of hydroxyl, nitro, and carboxylic acid functional groups.[5][7] These characteristics suggest that a reversed-phase HPLC method with an acidic mobile phase will likely be the most suitable approach.
Q2: What type of HPLC column is recommended for the analysis of this compound?
A2: A reversed-phase C18 column is a good starting point. To minimize peak tailing, it is advisable to use a modern, high-purity silica column that is well end-capped. For highly polar compounds that are not well-retained on traditional C18 columns, a column with a polar-embedded phase or an aqueous C18 column could be considered.
Q3: How can I improve the retention of this compound on a reversed-phase column?
A3: Due to its polar nature, this compound may have low retention on a standard C18 column with a high organic mobile phase. To increase retention:
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Decrease the organic solvent percentage in the mobile phase.
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Use a highly aqueous mobile phase.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC) if reversed-phase methods do not provide adequate retention. HILIC is well-suited for the retention of very polar compounds.[8]
Q4: What detection wavelength should I use for this compound?
A4: The optimal detection wavelength should be determined by measuring the UV-Vis spectrum of this compound in the mobile phase. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity. Without experimental data, a good starting point would be to scan a range from 200 to 400 nm.
Experimental Protocols
Protocol 1: HPLC Method for Analysis of this compound
This protocol provides a starting point for developing a robust HPLC method.
1. Sample Preparation:
- Accurately weigh a known amount of this compound standard.
- Dissolve the standard in a suitable solvent. The mobile phase is the ideal diluent. If solubility is an issue, a solvent with a slightly higher organic content can be used, but the injection volume should be kept small to avoid peak distortion.
- Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV-Vis scan (start at 254 nm) |
| Injection Volume | 10 µL |
3. Data Analysis:
- Identify the peak corresponding to this compound based on its retention time.
- Integrate the peak area to quantify the amount of the analyte.
- Assess peak shape (tailing factor) and resolution from any other components.
Visualizations
References
- 1. aelabgroup.com [aelabgroup.com]
- 2. mastelf.com [mastelf.com]
- 3. hplc.eu [hplc.eu]
- 4. maxisci.com [maxisci.com]
- 5. Cas 6635-31-0,this compound | lookchem [lookchem.com]
- 6. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
common impurities in commercial 6-Hydroxy-5-nitronicotinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 6-Hydroxy-5-nitronicotinic acid. The information provided addresses common issues related to impurities that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in commercial this compound?
Based on its synthesis via nitration of 6-hydroxynicotinic acid, the most probable impurities include:
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Unreacted Starting Material: 6-hydroxynicotinic acid is a common process-related impurity.
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Positional Isomers: While the nitration is directed to the 5-position, small amounts of other isomers, such as 6-Hydroxy-2-nitronicotinic acid or 6-Hydroxy-4-nitronicotinic acid, may be formed.
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Over-nitrated Byproducts: Although less common, dinitro-species could potentially be formed under harsh nitration conditions.
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Degradation Products: The use of strong acids and oxidizing agents in the synthesis can lead to minor degradation of the starting material or product.
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Residual Solvents and Reagents: Trace amounts of solvents (e.g., from purification) and inorganic salts from the reaction workup may be present.
Q2: My NMR spectrum shows unexpected peaks. What could they be?
Unexpected peaks in the 1H NMR spectrum often correspond to the impurities listed above. Specifically:
-
Signals corresponding to 6-hydroxynicotinic acid may be observed.
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Different aromatic substitution patterns of positional isomers will result in distinct splitting patterns and chemical shifts compared to the main product.
It is recommended to compare your spectrum with a reference spectrum of 6-hydroxynicotinic acid and to use 2D NMR techniques for more complex impurity identification.
Q3: I am observing a lower than expected purity for my sample. How can I improve it?
If the purity of your commercial this compound is a concern for your application, recrystallization is a common and effective purification method. The choice of solvent will depend on the impurity profile, but polar solvents like water, ethanol, or mixtures thereof are often good starting points.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Variable purity of different batches of this compound. | 1. Analyze each new batch by HPLC or LC-MS to determine the purity and impurity profile. 2. If significant batch-to-batch variation is observed, consider purifying the material in-house before use. 3. Contact the supplier for the certificate of analysis for each batch. |
| Poor solubility in a specific solvent | Presence of insoluble impurities. | 1. Filter the solution to remove any particulate matter. 2. Analyze the insoluble material separately to identify its nature. 3. Consider using a different solvent system or a co-solvent. |
| Unexpected side reactions in my experiment | A reactive impurity may be interfering with your chemistry. | 1. Use HPLC or LC-MS to identify and quantify the impurities. 2. Based on the identity of the impurity, assess its potential for side reactions in your specific experimental conditions. 3. Purify the starting material to remove the problematic impurity. |
Impurity Profile of Commercial this compound (Hypothetical Data)
The following table represents a hypothetical impurity profile for a commercial batch of this compound, based on potential synthetic byproducts. Actual values may vary between suppliers and batches.
| Impurity | Structure | Typical Concentration Range (%) | Analytical Method |
| 6-hydroxynicotinic acid | C₆H₅NO₃ | 0.1 - 2.0 | HPLC, LC-MS |
| 6-Hydroxy-2-nitronicotinic acid | C₆H₄N₂O₅ | < 0.5 | HPLC, LC-MS |
| 6-Hydroxy-4-nitronicotinic acid | C₆H₄N₂O₅ | < 0.5 | HPLC, LC-MS |
| Residual Solvents | Varies | < 0.5 | GC-HS |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its potential impurities. Method optimization may be required for specific applications.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
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Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm and 280 nm
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Workflow for troubleshooting impurities in this compound.
handling and disposal of 6-Hydroxy-5-nitronicotinic acid waste
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 6-Hydroxy-5-nitronicotinic acid waste.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include serious eye irritation and potential respiratory irritation.[1][2] It is also important to handle it as a potentially toxic compound, as is prudent with many nitroaromatic compounds. Long-term exposure may lead to skin dryness and chapped skin.
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: When handling this compound, it is mandatory to wear chemical-resistant gloves (e.g., nitrile), safety goggles or glasses with side shields, and a laboratory coat.[3][4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][4]
Q3: How should I store this compound?
A3: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1][2] It should be stored away from incompatible materials, particularly strong oxidizing agents.[1]
Q4: Can I dispose of small amounts of this compound waste down the drain?
A4: No, you should never dispose of this compound or its waste down the drain. It must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
Q5: What is the appropriate procedure for disposing of contaminated consumables (e.g., gloves, weighing paper)?
A5: All consumables contaminated with this compound should be collected in a dedicated, clearly labeled hazardous waste container. This container should be sealed and disposed of through your institution's environmental health and safety (EHS) department.
Troubleshooting Guides
Issue 1: The compound is not dissolving in the chosen solvent for my experiment.
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Possible Cause: this compound, being a carboxylic acid, may have limited solubility in non-polar organic solvents.
-
Solution:
-
Consult literature for solubility data of structurally similar compounds like nicotinic acid, which shows higher solubility in polar solvents like DMSO and ethanol compared to less polar solvents.[5]
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Consider using a more polar aprotic solvent such as DMF or DMSO.
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For aqueous solutions, the solubility of carboxylic acids can often be increased by adjusting the pH. Deprotonation with a suitable base to form the carboxylate salt will likely enhance water solubility.
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Gentle heating and sonication may aid dissolution, but be mindful of the compound's stability at elevated temperatures.
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Issue 2: My reaction yield is lower than expected.
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Possible Cause: Several factors could contribute to low yields, including incomplete reaction, side reactions, or loss of product during workup and purification.
-
Solution:
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting material and formation of the product. This will help determine the optimal reaction time.
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Control Reaction Conditions: Side reactions can be minimized by carefully controlling the reaction temperature and order of reagent addition.
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Purification Optimization: Losses during purification, such as recrystallization, are common. To minimize this, carefully select the recrystallization solvent system and optimize the volume used. For crude nicotinic acid, melting the product before a single recrystallization has been shown to improve purity and reduce losses from multiple recrystallizations.
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Issue 3: I observe discoloration of the material during my experiment or storage.
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Possible Cause: Discoloration (e.g., darkening to a brown or black color) can indicate decomposition or the presence of impurities. Nitroaromatic compounds can be sensitive to light, heat, and certain chemical environments.
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Solution:
-
Storage: Ensure the compound is stored in a dark, cool place as recommended.
-
Inert Atmosphere: If conducting reactions sensitive to oxidation, perform them under an inert atmosphere (e.g., nitrogen or argon).
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Purification: If the starting material is discolored, consider purifying it before use. Recrystallization is a common method for purifying solid carboxylic acids.
-
Data Presentation
| Property | Value | Reference |
| Chemical Formula | C₆H₄N₂O₅ | [6] |
| Molecular Weight | 184.11 g/mol | [6] |
| Appearance | Light yellow to off-white powder | [6] |
| Melting Point | 269-271 °C | [6] |
| Boiling Point | 463.4 °C at 760 mmHg | [6] |
| Hazard Statements | H319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| Storage Conditions | Keep Cold | [7] |
Experimental Protocols
Protocol 1: Safe Handling and Weighing
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Put on all required PPE: lab coat, safety goggles, and nitrile gloves.
-
Weighing: Use a disposable weighing boat or paper. Tare the balance with the weighing vessel. Carefully transfer the desired amount of this compound using a clean spatula. Avoid creating dust.
-
Transfer: Transfer the weighed solid to your reaction vessel within the fume hood.
-
Cleanup: Dispose of the weighing boat/paper in the designated solid hazardous waste container. Clean the spatula and any surfaces that may have come into contact with the chemical using a suitable solvent (e.g., ethanol) and wipe with a disposable towel. Dispose of the towel in the hazardous waste container.
-
Handwashing: After handling is complete and gloves have been removed, wash hands thoroughly with soap and water.
Protocol 2: Spill Decontamination
-
Evacuate and Alert: In case of a significant spill, alert personnel in the immediate area and evacuate if necessary.
-
Containment: If safe to do so, prevent the spread of a solid spill by gently covering it with an inert absorbent material like vermiculite or sand. Do not sweep the dry powder, as this can generate dust.
-
Decontamination:
-
For small spills, carefully wet the absorbent material with water to prevent dust generation.
-
Gently scoop the mixture into a clearly labeled hazardous waste container.
-
Wipe down the spill area with soap and water using disposable towels.
-
For highly toxic chemicals, a final wipe with a solvent the material is soluble in can be performed, ensuring the solvent is compatible with the surface.
-
All materials used for cleanup (absorbent, towels, gloves) must be disposed of as hazardous waste.
-
-
Reporting: Report the spill to your institution's EHS department.
Protocol 3: Waste Disposal
-
Segregation: Do not mix this compound waste with other waste streams unless compatibility is confirmed. Aromatic nitro compounds should be stored separately.
-
Solid Waste: Collect all solid waste, including contaminated consumables and residual powder, in a dedicated, robust, and sealable container.
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction mother liquors and the first rinse of contaminated glassware, in a separate, compatible, and sealable liquid waste container.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration or amount.
-
Disposal Request: Arrange for pickup and disposal through your institution's EHS department. All hazardous waste must be handled by a licensed chemical waste disposal company. Controlled incineration in a facility with flue gas scrubbing is a suitable disposal method for this compound.
Visualizations
Caption: Workflow for safe handling of this compound.
Caption: Decision tree for the disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 3. benchchem.com [benchchem.com]
- 4. Biosafety: Decontamination Methods for Laboratory Use [blink.ucsd.edu]
- 5. researchgate.net [researchgate.net]
- 6. How To [chem.rochester.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
The Evolving Landscape of Antibiotics: A Comparative Look at 6-Hydroxy-5-nitronicotinic Acid
For Immediate Release
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, researchers are turning their attention to a diverse array of chemical scaffolds. One such compound of interest is 6-Hydroxy-5-nitronicotinic acid, a derivative of nicotinic acid (Vitamin B3). This guide offers a comparative analysis of the potential efficacy of this compound and its related derivatives against established antibiotics, drawing upon available data for structurally similar compounds. While direct comparative studies on this compound are limited, this report aims to provide a valuable resource for researchers, scientists, and drug development professionals by contextualizing its potential within the broader landscape of antibiotic research.
Introduction to this compound
This compound is a synthetic organic compound recognized for its potential as an antibacterial agent and a pharmaceutical intermediate.[1] Its structure, featuring a pyridine ring with hydroxyl and nitro functional groups, suggests a potential for biological activity. The presence of the nitro group, in particular, is a common feature in several classes of antimicrobial compounds, where it is often implicated in the drug's mechanism of action through reduction to reactive intermediates that can damage cellular components.
Comparative Efficacy: A Look at Related Compounds
For instance, various derivatives of nicotinic acid have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The tables below summarize the antimicrobial activity of selected nicotinic acid derivatives and nitro-containing compounds against common bacterial strains, providing a proxy for the potential efficacy of this compound.
Table 1: Hypothetical Comparative Efficacy of this compound
| Compound | Target Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | Data Not Available | - |
| Escherichia coli | Data Not Available | - | |
| Ampicillin | Staphylococcus aureus | 0.6 - 1 | |
| Escherichia coli | 4 | ||
| Tetracycline | Staphylococcus aureus | Varies | [2] |
| Escherichia coli | Varies | [2] |
Table 2: Antimicrobial Activity of Related Nicotinic Acid Derivatives
| Compound Class | Target Organism | Reported MIC Range (µg/mL) | Key Findings |
| Acylhydrazones of Nicotinic Acid | Gram-positive bacteria | 1.95 - 15.62 | Promising activity, especially against Staphylococcus epidermidis. |
| 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines | Gram-positive & Gram-negative bacteria | 7.81 - 15.62 | Compound with a 5-nitrofuran substituent showed broad-spectrum activity. |
| Nicotinamides | Pseudomonas aeruginosa, Klebsiella pneumoniae | 0.016 mM (concentration) | Significant inhibition of Gram-negative bacteria. |
Experimental Protocols
The evaluation of antibacterial efficacy typically involves standardized methods to determine the MIC of a compound. The following is a generalized protocol for the broth microdilution method, a common technique used in antimicrobial susceptibility testing.
Broth Microdilution Method for MIC Determination
1. Preparation of Bacterial Inoculum:
- Isolate a single colony of the test bacterium from a fresh agar plate.
- Inoculate the colony into a sterile broth medium (e.g., Mueller-Hinton Broth).
- Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Compound Dilutions:
- Prepare a stock solution of this compound and the comparator antibiotics in a suitable solvent.
- Perform serial two-fold dilutions of the stock solutions in the wells of a 96-well microtiter plate containing broth medium.
3. Inoculation and Incubation:
- Add the standardized bacterial inoculum to each well of the microtiter plate.
- Include positive control wells (bacteria and broth, no compound) and negative control wells (broth only).
- Incubate the plates at 37°C for 18-24 hours.
4. Determination of MIC:
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Potential Mechanism of Action
The mechanism of action for many nitroaromatic antimicrobial drugs involves the reduction of the nitro group by bacterial nitroreductases. This process generates reactive nitrogen species that can cause damage to cellular macromolecules, including DNA, leading to cell death. It is plausible that this compound shares this mechanism of action.
Caption: A diagram illustrating the potential mechanism of action for this compound.
Experimental Workflow for Efficacy Comparison
A typical workflow for comparing the efficacy of a novel compound like this compound with standard antibiotics is outlined below.
Caption: A flowchart of the experimental workflow for comparing antibiotic efficacy.
Conclusion
While this compound presents an interesting scaffold for the development of new antibiotics, further research is critically needed to fully elucidate its antimicrobial potential. The lack of direct comparative efficacy data underscores the necessity for comprehensive studies to determine its spectrum of activity, potency, and mechanism of action. The information provided on related compounds suggests that this class of molecules holds promise. Future investigations should focus on systematic screening against a broad panel of pathogenic bacteria, including multidrug-resistant strains, to accurately position this compound within the arsenal of potential future therapeutics.
References
Comparative Analysis of 6-Hydroxy-5-nitronicotinic Acid Analogs and Their Biological Activities
A comprehensive guide for researchers and drug development professionals on the structural analogs of 6-Hydroxy-5-nitronicotinic acid, detailing their synthesis, biological activities, and underlying mechanisms of action.
Introduction
This compound is a pyridine derivative that has garnered significant interest in medicinal chemistry due to its diverse biological activities. As a lead compound, it has shown potential in the development of novel therapeutic agents with anti-tumor, anti-inflammatory, anti-insect, anti-bacterial, and anti-viral properties.[1] The presence of the hydroxyl, nitro, and carboxylic acid functional groups on the pyridine ring provides a versatile scaffold for structural modifications to optimize potency and selectivity. This guide provides a comparative analysis of known structural analogs of this compound, focusing on their anti-inflammatory and antimicrobial activities, supported by experimental data and detailed protocols.
Structural Analogs and Their Activities
The core structure of this compound allows for modification at several positions, primarily at the 6-position (hydroxyl group), the 5-position (nitro group), and the 3-position (carboxylic acid group). Variations at these positions can significantly influence the biological activity of the resulting analogs.
Anti-inflammatory Activity
Several studies have explored the anti-inflammatory potential of nicotinic acid derivatives. The mechanism of action often involves the modulation of key inflammatory pathways, such as the NF-κB and JAK-STAT signaling cascades.
A notable structural analog is 6-aminonicotinic acid , where the hydroxyl group at the 6-position is replaced by an amino group. This analog has been investigated for its potential therapeutic applications, including anti-inflammatory effects.[2][3] While specific quantitative data on the anti-inflammatory activity of a series of 6-substituted-5-nitronicotinic acid analogs is limited in publicly available literature, broader studies on nicotinic acid derivatives provide valuable insights.
For instance, a series of 2-substituted phenyl derivatives of nicotinic acid demonstrated significant analgesic and anti-inflammatory activities.[4] One of the most active compounds, which included a 2-bromophenyl substituent, showed a pronounced reduction in serum levels of the pro-inflammatory cytokines TNF-α and IL-6.[4] Another study on innovative nicotinic acid derivatives identified compounds with potent in vitro anti-inflammatory activity, showing significant inhibition of nitrite production and comparable potency to ibuprofen in inhibiting inflammatory cytokines.[5]
Table 1: Comparison of Anti-inflammatory Activity of Selected Nicotinic Acid Derivatives
| Compound | Structure | In Vivo Model | Key Findings | Reference |
| Compound 4c (a 2-bromophenyl nicotinic acid derivative) | 2-(2-bromophenylamino)nicotinic acid | Carrageenan-induced rat paw edema | Showed analgesic effect similar to mefenamic acid and significantly reduced serum TNF-α and IL-6 levels. | [4] |
| Compound 4h (a nicotinic acid derivative) | Not specified | LPS/INFγ-stimulated RAW 264.7 macrophage cells | Exhibited potent nitrite inhibition activity and comparable inhibition of TNF-α, IL-6, iNOS, and COX-2 to ibuprofen. Showed mild infiltration of gastric mucosa in vivo. | [5] |
| 1-(β-D-ribofuranosyl)-6-oxonicotinic acid | 6-oxo-1-(β-D-ribofuranosyl)nicotinic acid | Adjuvant-induced arthritis in rats | Showed significant activity in treating adjuvant-induced arthritis. |
Antimicrobial Activity
The antimicrobial properties of nicotinic acid derivatives have also been a subject of investigation. The introduction of different substituents can lead to compounds with activity against a range of bacterial and fungal pathogens.
One study synthesized a series of twelve acylhydrazones and their corresponding 1,3,4-oxadiazoline derivatives from nicotinic acid. Two of the acylhydrazones displayed promising activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus epidermidis. Another acylhydrazone derivative showed activity against the MRSA strain of Staphylococcus aureus with an MIC of 7.81 µg/mL. Interestingly, the cyclization to 1,3,4-oxadiazolines generally led to a decrease in antibacterial activity but an increase in antifungal activity.
Table 2: Comparison of Antimicrobial Activity of Selected Nicotinic Acid Derivatives
| Compound | Structure | Target Organism | MIC (µg/mL) | Reference |
| Acylhydrazone derivative with 5-nitrofuran substituent (Compound 13) | N'-(5-nitrofuran-2-ylmethylene)nicotinohydrazide | Staphylococcus epidermidis ATCC 12228 | 1.95 | |
| Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | |||
| 1,3,4-Oxadiazoline derivative with 5-nitrofuran substituent (Compound 25) | 3-acetyl-5-(5-nitrofuran-2-yl)-2-(pyridin-3-yl)-1,3,4-oxadiazolidine | Bacillus subtilis ATCC 6633 | 7.81 | |
| Staphylococcus aureus ATCC 6538 | 7.81 | |||
| Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 |
Experimental Protocols
Synthesis of this compound Analogs
A general method for the synthesis of this compound involves the nitration of 6-hydroxynicotinic acid using a mixture of fuming nitric acid and concentrated sulfuric acid.[1] Modifications of this protocol can be used to synthesize various analogs. For instance, substitution of the hydroxyl group can be achieved prior to or after the nitration step, and the carboxylic acid can be converted to esters or amides using standard procedures.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
Nitrite Measurement: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control.
In Vitro Antimicrobial Assay: Broth Microdilution Method
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways
The anti-inflammatory effects of nicotinic acid and its derivatives are often mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for the rational design of more effective and selective anti-inflammatory agents.
Conclusion
This compound and its structural analogs represent a promising class of compounds with diverse biological activities. While the available data provides a foundation for understanding their potential, further systematic studies focusing on a series of closely related analogs are necessary to establish clear structure-activity relationships. The experimental protocols and signaling pathway information presented in this guide offer a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of novel therapeutic agents based on the nicotinic acid scaffold.
References
- 1. Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antibacterial activity of some aryloxy/thioaryloxy oxazolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antiinflammatory activity of 6-oxo-1-(beta-D-ribofuranosyl)nocotinic acid and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthesis Methods for 6-Hydroxy-5-nitronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
6-Hydroxy-5-nitronicotinic acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The efficiency and purity of its synthesis are critical for downstream applications. This guide provides a comparative analysis of common methods for the synthesis of this compound, focusing on the nitration of 6-hydroxynicotinic acid under various conditions. Experimental data, detailed protocols, and reaction pathway visualizations are presented to aid researchers in selecting the most suitable method for their needs.
Comparative Data of Synthesis Methods
The following table summarizes the quantitative data for different synthesis methods of this compound, all starting from 6-hydroxynicotinic acid.
| Method | Reagents | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
| Method 1 | Red Fuming Nitric Acid | 50, then 80 | 8+ | Not explicitly stated, but a similar method yielded 36% | >95 |
| Method 2 | Concentrated H₂SO₄, Nitric Acid (1:1 mixture) | <20, then 80 | 1, then 4 | 36 | Not explicitly stated |
| Method 3 | Fuming Nitric Acid, Concentrated H₂SO₄ | 0, then 45 | 3 | Not explicitly stated, but 8.63g product from 15g starting material (~43% yield) | Not explicitly stated |
| Method 4 | Concentrated H₂SO₄, Red Fuming Nitric Acid, Ammonium Bisulfate (catalyst) | Not specified | Not specified | ~88-89 | ~99.5 |
Experimental Protocols
Below are the detailed experimental protocols for the key synthesis methods identified.
Method 1: Nitration with Red Fuming Nitric Acid
-
To a 250mL flask, add 6-hydroxynicotinic acid (20g) and red fuming nitric acid (100mL).[1]
-
Slowly heat the mixture to 50°C (bath temperature) and stir at this temperature for 8 hours.[1]
-
Slowly increase the temperature to 80°C.[1]
-
Cool the mixture to room temperature overnight.[1]
-
Collect the yellow precipitate by filtration, wash with water (10mL), and dry to obtain this compound.[1]
Method 2: Nitration with Mixed Acids
-
Prepare a solution of 6-hydroxynicotinic acid (30g, 0.217 mol) in concentrated sulfuric acid (50mL).[1]
-
To this solution, add a 1:1 mixture of concentrated sulfuric acid and concentrated nitric acid (60mL total) while keeping the temperature below 20°C.[1]
-
Stir the mixture at room temperature for 1 hour.[1]
-
Heat the reaction mixture to 80°C for 4 hours.[1]
-
Pour the mixture onto ice.[1]
-
Collect the resulting precipitate and dry it to yield this compound. A yield of 14.2g (36%) has been reported for this method.[1]
Method 3: Low-Temperature Nitration
-
To a mixture of 6-hydroxynicotinic acid (15g) and concentrated sulfuric acid (45mL), add fuming nitric acid (10.4mL) dropwise at 0°C.[1]
-
Slowly heat the reaction mixture to 45°C and maintain this temperature for 3 hours.[1]
-
Pour the mixture into a mixture of ice and water.[1]
-
Collect the resulting precipitate by suction filtration, wash with water, and air-dry to obtain the product. This method has been reported to yield 8.63g of product from 15g of starting material.[1]
Method 4: Catalytic Nitration
A patented method describes the use of a catalyst to improve yield and purity.[2] This method involves a pre-nitration reaction followed by nitration in the presence of concentrated sulfuric acid, red fuming nitric acid, and ammonium bisulfate as a catalyst.[2] Subsequent crystallization and purification steps result in a highly pure product.[2] This method claims to be simple, with mild conditions, high yield, and high product purity, making it suitable for industrial production.[2][3]
Synthesis Pathway
The fundamental reaction for all the described methods is the electrophilic nitration of 6-hydroxynicotinic acid. The nitro group (-NO₂) is introduced onto the pyridine ring, predominantly at the 5-position due to the directing effects of the existing hydroxyl and carboxylic acid groups.
Caption: General synthesis route for this compound.
Experimental Workflow Overview
The general workflow for the synthesis of this compound involves several key steps, from reaction setup to product isolation and purification.
Caption: A generalized experimental workflow for the synthesis process.
Conclusion
The synthesis of this compound is most commonly achieved through the nitration of 6-hydroxynicotinic acid. The choice of nitrating agent and reaction conditions significantly impacts the yield and purity of the final product. While methods employing fuming nitric acid or mixed acids provide viable routes, the catalytic method using ammonium bisulfate appears to offer superior yields and purity, making it a promising option for larger-scale production. Researchers should consider the trade-offs between reagent handling, reaction conditions, and desired product specifications when selecting a synthesis protocol.
References
A Comparative Guide to Validated Analytical Methods for 6-Hydroxy-5-nitronicotinic Acid
For researchers, scientists, and drug development professionals, the robust and reliable quantification of 6-Hydroxy-5-nitronicotinic acid is essential for quality control, stability testing, and pharmacokinetic studies. This guide provides a comprehensive comparison of a primary analytical method, High-Performance Liquid Chromatography (HPLC), with potential alternative techniques for the analysis of this compound. The information presented herein is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and Food and Drug Administration (FDA) guidelines.[1][2][3][4]
Primary Recommended Method: High-Performance Liquid Chromatography (HPLC)
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and recommended technique for the quantification of aromatic compounds like this compound due to its specificity, sensitivity, and accuracy.
Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of a buffered aqueous solution (e.g., 20 mM potassium phosphate, pH 3.0) and a polar organic solvent (e.g., methanol or acetonitrile) in a suitable ratio (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at the λmax of this compound |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Method Validation Summary
The following tables summarize the key validation parameters and their typical acceptance criteria for an HPLC assay of this compound.
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 1.0% for six replicate injections |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% |
| Specificity | No interference from blank, placebo, or degradation products at the retention time of the analyte. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate). |
Alternative Analytical Methods
While HPLC is the preferred method, other techniques could be employed for the analysis of this compound, each with its own advantages and disadvantages.
Table 3: Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and specificity; provides structural information. | Requires derivatization to make the analyte volatile; potential for thermal degradation. |
| UV-Vis Spectrophotometry | Measures the absorption of UV-Vis light by the analyte. | Simple, rapid, and cost-effective. | Lacks specificity; susceptible to interference from other UV-absorbing compounds. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | High sensitivity and specificity; suitable for complex matrices. | Higher cost and complexity compared to HPLC-UV. |
Experimental Protocols
HPLC Method Validation Protocol
A detailed protocol is crucial for ensuring the reliability of the analytical method.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol).
-
Prepare working standard solutions by diluting the stock solution to concentrations spanning the expected range of the samples.
-
Prepare sample solutions by accurately weighing and dissolving the test substance in the same solvent.
-
-
Specificity:
-
Inject a blank (solvent), a placebo solution, and a solution of this compound.
-
Perform forced degradation studies (acid, base, oxidation, heat, and light) and inject the resulting solutions to ensure no degradation products co-elute with the main peak.
-
-
Linearity:
-
Inject a series of at least five concentrations of the reference standard covering the expected analytical range.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).
-
-
Accuracy:
-
Analyze samples of a known concentration (e.g., by spiking a placebo with a known amount of the analyte) at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Calculate the percentage recovery for each level.
-
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the relative standard deviation (%RSD) for the results.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Determine the concentrations that produce a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Robustness:
-
Introduce small, deliberate changes to the method parameters (e.g., mobile phase pH ±0.2, organic phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.
-
Visualizations
Caption: Workflow for analytical method validation.
Caption: Comparison of analytical workflows.
References
A Comparative Guide to 6-Hydroxy-5-nitronicotinic Acid and 6-aminonicotinic Acid in Synthesis
For researchers, scientists, and drug development professionals navigating the synthesis of complex pyridine-based molecules, the choice of starting materials is a critical determinant of efficiency, yield, and overall success. Among the key intermediates, 6-Hydroxy-5-nitronicotinic acid and 6-aminonicotinic acid are two prominent building blocks. This guide provides an objective comparison of their synthetic utility, supported by experimental data and detailed protocols, to inform strategic decisions in synthetic design.
Physicochemical Properties at a Glance
A fundamental understanding of the physicochemical properties of these two compounds is essential for their effective application in synthesis. The table below summarizes their key characteristics.
| Property | This compound | 6-aminonicotinic acid |
| CAS Number | 6635-31-0[1] | 3167-49-5[2] |
| Molecular Formula | C₆H₄N₂O₅[1] | C₆H₆N₂O₂[2] |
| Molecular Weight | 184.11 g/mol [1] | 138.12 g/mol [2] |
| Appearance | Light yellow to off-white powder[1] | White powder[2] |
| Melting Point | 269-271 °C[1] | >300 °C[2] |
| Boiling Point | 463.4 °C at 760 mmHg[1] | ~373.6 °C[2] |
| Purity | Typically >95% (LC-MS)[3] | Typically ≥98% (HPLC)[2] |
Synthesis of the Intermediates
A crucial point of comparison lies in the synthesis of these two molecules. Notably, this compound serves as a direct precursor to 6-aminonicotinic acid, establishing a sequential synthetic relationship.
Synthesis of this compound
This intermediate is typically synthesized from 6-hydroxynicotinic acid via electrophilic nitration. Several methods have been reported, with variations in reagents and reaction conditions leading to different yields.
| Method | Reagents | Reaction Conditions | Yield |
| Method 1 | 6-hydroxynicotinic acid, red fuming nitric acid | 50°C for 8 hours, then 80°C | >95% purity (yield not specified)[3] |
| Method 2 | 6-hydroxynicotinic acid, concentrated sulfuric acid, nitric acid | <20°C for 1 hour, then 80°C for 4 hours | 36%[3] |
| Method 3 | 6-hydroxynicotinic acid, fuming nitric acid, concentrated sulfuric acid | 0°C to 45°C for 3 hours | Not specified, but solid product obtained[3] |
Experimental Protocol: Synthesis of this compound (Method 2)
Materials:
-
6-hydroxynicotinic acid (30 g, 0.217 mol)[3]
-
Concentrated sulfuric acid (50 ml)[3]
-
A 1:1 mixture of concentrated sulfuric acid and concentrated nitric acid (60 ml)[3]
-
Ice
Procedure:
-
Dissolve 30 g of 6-hydroxynicotinic acid in 50 ml of concentrated sulfuric acid in a suitable reaction vessel.[3]
-
Cool the solution to below 20°C using an ice bath.[3]
-
Slowly add 60 ml of the 1:1 sulfuric acid/nitric acid mixture to the solution, maintaining the temperature below 20°C.[3]
-
Stir the reaction mixture at room temperature for 1 hour.[3]
-
Heat the mixture to 80°C and maintain this temperature for 4 hours.[3]
-
After cooling, pour the reaction mixture onto ice.[3]
-
Collect the resulting precipitate by filtration and dry to obtain this compound.[3]
Synthesis of 6-aminonicotinic acid
6-aminonicotinic acid can be synthesized through various routes, including the reduction of this compound or the hydrolysis of its ester derivatives.
The conversion of the nitro group in this compound to an amino group is a standard reduction reaction. A common and efficient method is catalytic transfer hydrogenation.
Experimental Protocol: Catalytic Transfer Hydrogenation of this compound
Materials:
-
This compound
-
Ammonium formate
-
Palladium on carbon (Pd/C) catalyst (e.g., 5-10 mol%)
-
Solvent (e.g., methanol, ethanol)
Procedure:
-
In a round-bottom flask, suspend this compound in a suitable solvent.
-
Add ammonium formate (typically 1.5-5 equivalents).
-
Carefully add the Pd/C catalyst to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 6-aminonicotinic acid.
An alternative route to 6-aminonicotinic acid involves the hydrolysis of its ester.
| Method | Starting Material | Reagents | Reaction Conditions | Yield |
| Hydrolysis | Ethyl 6-aminonicotinate | Sodium hydroxide, methanol, water | 20°C for 18 hours | 33%[4] |
Experimental Protocol: Synthesis of 6-aminonicotinic acid from Ethyl 6-aminonicotinate
Materials:
-
Ethyl 6-aminonicotinate (831.0 mg, 5.00 mmol)[4]
-
Methanol (36 mL)[4]
-
1 N Sodium hydroxide solution (20.0 mL)[4]
-
2 N Hydrochloric acid solution
Procedure:
-
Dissolve ethyl 6-aminonicotinate in methanol in a round-bottom flask.[4]
-
Add the 1 N sodium hydroxide solution and stir the mixture at room temperature for 18 hours.[4]
-
Remove the methanol under reduced pressure.[4]
-
Dilute the residue with water and acidify to a pH of approximately 3 with 2 N hydrochloric acid.[4]
-
Collect the precipitate by centrifugation, wash with water, and dry under vacuum to obtain 6-aminonicotinic acid.[4]
Comparative Analysis of Synthetic Utility
The choice between using this compound or 6-aminonicotinic acid as a starting material depends largely on the target molecule and the desired synthetic strategy.
-
Direct Use of 6-aminonicotinic acid: For syntheses that require the amino group for subsequent reactions such as amide bond formation, diazotization, or as a directing group, 6-aminonicotinic acid is the more direct starting material.[2] Its dual functional groups—the amino and carboxylic acid moieties—allow it to participate in a variety of condensation, substitution, and coupling reactions.[2]
-
Strategic Use of this compound: this compound is a valuable intermediate when the nitro group is required for specific transformations or when it serves as a masked amino group. The electron-withdrawing nature of the nitro group can influence the reactivity of the pyridine ring, making it more susceptible to nucleophilic substitution reactions.[3] The subsequent reduction to the amine can be performed at a later stage in the synthetic sequence. This compound is also explored as a lead compound due to its potential anti-tumor, anti-inflammatory, and antimicrobial activities.[3]
The synthesis of 6-aminonicotinic acid from 6-hydroxynicotinic acid via the nitro intermediate provides a reliable and scalable route. While the hydrolysis of ethyl 6-aminonicotinate is a viable alternative, the overall efficiency of the former pathway, combining nitration and reduction, can be advantageous in many synthetic campaigns.
Logical Workflow: Synthesis of 6-aminonicotinic acid from 6-hydroxynicotinic acid
Caption: Synthetic pathway from 6-hydroxynicotinic acid to 6-aminonicotinic acid.
Conclusion
Both this compound and 6-aminonicotinic acid are valuable intermediates in the synthesis of pyridine derivatives. The choice between them is dictated by the specific requirements of the synthetic route. This compound serves as a versatile precursor, with the nitro group offering unique reactivity and the potential for late-stage conversion to an amine. 6-aminonicotinic acid, on the other hand, is the preferred starting material when the amino functionality is required for immediate downstream transformations. Understanding the synthetic relationship and the available protocols for their preparation allows researchers to make informed decisions, optimizing their synthetic strategies for efficiency and yield.
References
Comparative Analysis of 6-Hydroxy-5-nitronicotinic Acid Isomers: A Review of Available Biological Activity Data
Despite the recognized potential of 6-hydroxy-5-nitronicotinic acid as a versatile synthetic intermediate and a lead compound with a wide spectrum of putative biological activities, a comprehensive comparative analysis of its isomers remains a notable gap in the scientific literature.[1] This guide endeavors to synthesize the currently available information on the biological activities of this compound and its isomers, while highlighting the significant lack of direct comparative studies.
Introduction to this compound and its Isomers
This compound is a derivative of nicotinic acid (Vitamin B3) and is noted for its potential as an antibacterial agent and a pharmaceutical intermediate.[2] Its chemical structure lends itself to a variety of potential biological interactions, with research suggesting possible anti-tumor, anti-inflammatory, anti-insect, anti-bacterial, and anti-viral activities.[1] The biological effects of such a molecule are intrinsically linked to the specific arrangement of its functional groups—the hydroxyl (-OH), nitro (-NO2), and carboxylic acid (-COOH) groups—on the pyridine ring. Positional isomers, where these groups are arranged differently, can exhibit markedly distinct biological profiles.
The primary isomers of interest for a comparative study would include:
-
This compound
-
5-Hydroxy-6-nitronicotinic acid
-
2-Hydroxy-5-nitronicotinic acid
Current State of Research: A Lack of Comparative Data
A thorough review of published scientific literature reveals a significant scarcity of studies that directly compare the biological activities of these isomers. While general statements about the potential of this compound exist, these are often broad and not substantiated with specific, quantitative data from comparative assays. The available information primarily focuses on its role as a synthetic building block.[1][3]
Potential Biological Activities: An Overview of General Findings
Although direct comparative data is absent, general biological activities have been attributed to this compound and related nicotinic acid derivatives.
Antimicrobial Activity
Anti-inflammatory and Anticancer Potential
Derivatives of nicotinic acid have been investigated for their anti-inflammatory and anticancer properties. For instance, some isonicotinic acid derivatives have shown potent anti-inflammatory activity by inhibiting reactive oxygen species (ROS). Furthermore, certain phenyl-pyridine-2-carboxylic acid derivatives have been identified as cell cycle inhibitors with selectivity for cancer cells. While these findings are promising for the broader class of nicotinic acid derivatives, they do not provide specific insights into the activity of this compound or its isomers.
Experimental Protocols and Data
The absence of direct comparative studies means there are no established experimental protocols specifically designed for the parallel evaluation of these isomers. To conduct such a comparison, standard in vitro assays would be necessary.
Hypothetical Experimental Workflow for Comparative Analysis
To address the current knowledge gap, a systematic investigation into the biological activities of this compound isomers would be required. A hypothetical experimental workflow for such a study is outlined below.
Figure 1. A proposed experimental workflow for the comparative biological evaluation of this compound isomers.
Signaling Pathways: A Frontier for Investigation
Due to the lack of specific biological activity data for this compound and its isomers, the signaling pathways they may modulate are entirely speculative. Based on the activities of other nicotinic acid derivatives, potential pathways of interest could include those involved in inflammation (e.g., NF-κB signaling) or cell cycle regulation (e.g., cyclin-dependent kinase pathways). However, without experimental evidence, any depiction of signaling pathways would be conjectural.
Conclusion and Future Directions
References
Comparative Cross-Reactivity Analysis of 6-Hydroxy-5-nitronicotinic Acid and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of 6-Hydroxy-5-nitronicotinic acid and its structural analogs. Due to the limited availability of direct cross-reactivity studies on this compound, this document leverages available data from a closely related compound, 6-chloronicotinic acid, to provide an illustrative comparison. The primary application for such analysis is in the development of specific immunoassays, where understanding the potential for cross-reaction with analogous structures is critical for assay accuracy and reliability.
Introduction to Cross-Reactivity in Immunoassays
Immunoassays are widely used analytical tools that rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when an antibody binds to a substance other than the intended target analyte. This phenomenon can lead to inaccurate quantification and false-positive results. For small molecules like this compound, which may have several structurally similar analogs or metabolites, assessing cross-reactivity is a crucial step in the validation of any developed immunoassay.
Structural Analogs of this compound
This compound is a derivative of nicotinic acid (Vitamin B3) containing both a hydroxyl and a nitro functional group.[1] Its unique structure suggests it may be used as a building block in the synthesis of more complex molecules.[1] Potential cross-reactants in an immunoassay for this compound would likely include other substituted pyridines, particularly those with similar functional groups.
A structurally similar compound for which cross-reactivity data is available is 6-chloronicotinic acid. An immunoassay developed for this compound was tested against other pesticides and a related pyridine derivative.[2]
Quantitative Cross-Reactivity Data
The following table summarizes the cross-reactivity data from a fluorescence polarization immunoassay (FPIA) developed for the quantitative determination of 6-chloronicotinic acid.[2] This data is presented to illustrate the typical results of a cross-reactivity study for a compound structurally related to this compound.
| Compound | Structure | % Cross-Reactivity |
| 6-chloronicotinic acid (Target Analyte) |
| 100% |
| 5-amino-2-chloropyridine |
| 60%[2] |
| Other Pesticides | Not specified | No cross-reaction observed[2] |
Table 1: Cross-reactivity of a polyclonal antibody raised against 6-chloronicotinic acid with a structurally related compound.
Experimental Protocol: Fluorescence Polarization Immunoassay (FPIA) for Cross-Reactivity Assessment
The following protocol is based on the methodology described for the development of an FPIA for 6-chloronicotinic acid and is representative of the approach that would be taken to assess the cross-reactivity of this compound.[2]
Objective: To determine the cross-reactivity of an antibody raised against a target analyte (e.g., this compound) with structurally similar compounds.
Materials:
-
Polyclonal antibody specific to the target analyte.
-
Fluorescein-labeled tracer molecule (a derivative of the target analyte).
-
Target analyte standard solutions of known concentrations.
-
Potential cross-reactant solutions of known concentrations.
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Fluorescence polarization reader.
-
96-well microplates.
Procedure:
-
Reagent Preparation:
-
Dilute the polyclonal antibody in assay buffer to the optimal concentration determined during assay development.
-
Dilute the fluorescein-labeled tracer in assay buffer to its optimal working concentration.
-
Prepare a series of standard solutions of the target analyte in the assay buffer.
-
Prepare a series of solutions for each potential cross-reacting compound at concentrations spanning the expected assay range.
-
-
Assay Protocol:
-
To each well of the microplate, add 50 µL of either the standard solution or the potential cross-reactant solution.
-
Add 50 µL of the diluted antibody solution to each well.
-
Add 50 µL of the diluted tracer solution to each well.
-
Incubate the microplate at room temperature for a specified time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (mP) of each well using a fluorescence polarization reader.
-
-
Data Analysis:
-
Construct a standard curve by plotting the fluorescence polarization values against the concentration of the target analyte.
-
Determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).
-
For each potential cross-reactant, determine the concentration that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
-
Visualizing the Experimental Workflow
Figure 1: Workflow for determining immunoassay cross-reactivity.
Signaling Pathways and Logical Relationships
In the context of competitive immunoassays for small molecules, the core principle is the competition between the unlabeled analyte (target or cross-reactant) and a labeled analyte (tracer) for a limited number of antibody binding sites.
Figure 2: Principle of a competitive immunoassay.
Conclusion
The provided guide outlines the critical considerations and methodologies for assessing the cross-reactivity of this compound. While direct experimental data for this specific compound is not currently available in the public domain, the data from structurally similar compounds, such as 6-chloronicotinic acid, serves as a valuable reference. The detailed experimental protocol and workflow diagrams offer a comprehensive framework for researchers and drug development professionals to design and execute their own cross-reactivity studies, ensuring the specificity and accuracy of newly developed immunoassays.
References
A Spectroscopic Comparison of 6-Hydroxy-5-nitronicotinic Acid and its Precursor, 6-Hydroxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the antifungal agent and pharmaceutical intermediate, 6-Hydroxy-5-nitronicotinic acid, and its direct precursor, 6-hydroxynicotinic acid. The addition of a nitro group to the pyridine ring significantly influences the electronic environment and, consequently, the spectroscopic properties of the molecule. Understanding these differences is crucial for reaction monitoring, quality control, and structural elucidation in synthetic and medicinal chemistry.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for this compound and 6-hydroxynicotinic acid, providing a clear, side-by-side comparison of their characteristic signals in various analytical techniques.
| Spectroscopic Technique | 6-Hydroxynicotinic Acid | This compound |
| ¹H NMR (DMSO-d₆) | δ ~8.07 (d, 1H), ~6.60 (d, 1H), ~13.0 (br s, 1H, OH), ~11.0 (br s, 1H, NH) | δ ~8.65 (d, J=2.5 Hz, 1H), ~8.38 (d, J=2.5 Hz, 1H), ~13.3 (br s, 2H, COOH/OH)[1] |
| ¹³C NMR (D₂O) | δ 167.9, 146.2, 140.8, 120.9, 120.5 | δ (Predicted) ~165 (C=O), ~158 (C-OH), ~145 (C-NO₂), ~142 (C-H), ~120 (C-H), ~118 (C-COOH) |
| IR Spectroscopy (cm⁻¹) | Bands for N-H and C=O stretching, indicating it exists as the oxo (6-pyridone) tautomer. | Characteristic peaks for O-H (broad), C=O (carboxylic acid and pyridone), N-O (nitro group), and C-N stretching. |
| Mass Spectrometry | Molecular Weight: 139.11 g/mol | Molecular Weight: 184.11 g/mol [2] |
| HRMS (ES+): m/z [M+H]⁺ 185.0194 (Calculated for C₆H₅N₂O₅: 185.0198)[3] |
Experimental Protocols
Synthesis of this compound from 6-Hydroxynicotinic Acid
A common method for the synthesis of this compound involves the nitration of 6-hydroxynicotinic acid.
Method 1: Nitration with Fuming Nitric Acid [1][3]
-
Dissolve 6-hydroxynicotinic acid (e.g., 25.0 g, 180 mmol) in fuming nitric acid (e.g., 95 mL).
-
Heat the mixture with stirring at 50°C for 18 hours.
-
Cool the solution to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Co-evaporate with water.
-
Add methanol to precipitate the product.
-
Filter the brown precipitate and wash with cold methanol.
-
Dry the product under reduced pressure.
Method 2: Nitration with a Mixture of Nitric and Sulfuric Acids [1]
-
To a solution of 6-hydroxynicotinic acid (e.g., 30 g, 0.217 mol) in concentrated sulfuric acid (e.g., 50 mL), add a 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid (e.g., 60 mL total) dropwise, keeping the temperature below 20°C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Heat the mixture to 80°C for 4 hours.
-
Pour the cooled mixture onto ice to precipitate the product.
-
Collect the precipitate by filtration and dry to yield the final product.
Synthetic Pathway Visualization
The synthesis of this compound from its precursor, 6-hydroxynicotinic acid, is a straightforward electrophilic aromatic substitution reaction. The diagram below illustrates this chemical transformation.
Caption: Synthetic route for this compound.
Spectroscopic Interpretation and Comparison
The introduction of the electron-withdrawing nitro group at the C5 position of the pyridine ring in 6-hydroxynicotinic acid leads to significant and predictable changes in its spectroscopic signatures.
-
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protons on the pyridine ring show a downfield shift compared to the precursor. This is due to the deshielding effect of the adjacent nitro group, which withdraws electron density from the aromatic ring. The signals remain as doublets, indicating their ortho coupling.
-
¹³C NMR Spectroscopy: Similar to the proton signals, the carbon signals of the pyridine ring in this compound are expected to be shifted downfield. The carbon atom directly attached to the nitro group (C5) will experience the most significant deshielding effect.
-
IR Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the nitro group (N-O stretching), typically appearing in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric). The other key functional groups, the hydroxyl and carboxylic acid moieties, will still show their characteristic broad O-H and sharp C=O stretching vibrations, though their positions may be slightly altered by the electronic changes in the ring.
-
Mass Spectrometry: The most apparent difference in the mass spectra is the increase in the molecular weight by 45.00 g/mol , corresponding to the addition of a nitro group (NO₂). High-resolution mass spectrometry can be used to confirm the elemental composition of the product with high accuracy.[3]
This comparative guide provides essential spectroscopic data and synthetic protocols to aid researchers in the identification, characterization, and utilization of this compound and its precursor. The provided information is intended to support further research and development in the fields of medicinal and synthetic chemistry.
References
A Comparative Guide to Evaluating the Purity of Synthesized 6-Hydroxy-5-nitronicotinic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for evaluating the purity of synthesized 6-Hydroxy-5-nitronicotinic acid, a key building block in various pharmaceutical and agrochemical applications.[1] We present supporting experimental data and detailed protocols to assist in the selection of the most appropriate analytical strategy.
Overview of Analytical Techniques
The purity of this compound can be assessed using a variety of analytical methods. The choice of technique depends on the specific requirements of the analysis, such as the need for quantitative data, the nature of the expected impurities, and the available instrumentation. The most commonly employed techniques include High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Capillary Electrophoresis (CE) presents a powerful alternative for the analysis of charged species like pyridine carboxylic acids.
Comparison of Key Analytical Methods
The following table summarizes the key performance characteristics of the primary analytical techniques for purity assessment of this compound.
| Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Quantitative purity, detection and quantification of impurities. | High resolution, high sensitivity, quantitative.[2][3][4] | Requires method development, more complex instrumentation. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent. | Qualitative purity assessment, rapid screening of reaction progress. | Simple, rapid, low cost, high sample throughput.[5][6][7] | Primarily qualitative, lower resolution than HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities with distinct signals. | Provides detailed structural information, can be quantitative (qNMR).[8] | Lower sensitivity than chromatographic methods, can be complex to interpret. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups, confirmation of product identity. | Rapid, non-destructive, provides characteristic fingerprint.[9][10] | Limited quantitative ability, may not detect subtle structural differences. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High-efficiency separation of charged species, purity assessment. | High resolution, minimal sample consumption, alternative selectivity to HPLC.[11][12] | Limited to charged or chargeable analytes, can have sensitivity limitations. |
Experimental Data and Protocols
This section provides representative experimental data and detailed protocols for the analysis of this compound and its potential impurities. The primary expected impurity is the unreacted starting material, 6-hydroxynicotinic acid. Another potential class of impurities includes dinitrated byproducts, which could be formed during the nitration synthesis step.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the quantitative determination of the purity of this compound and for the separation and quantification of its impurities.
Table 2: HPLC Method Parameters and Expected Retention Times
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile. Gradient elution may be required for optimal separation. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm[3] |
| Injection Volume | 10 µL |
| Expected Retention Time (this compound) | ~ 4-6 minutes (highly dependent on the specific gradient) |
| Expected Retention Time (6-hydroxynicotinic acid) | Shorter than the product, due to higher polarity. |
| Expected Retention Time (Dinitrated impurity) | Longer than the product, due to increased hydrophobicity. |
Experimental Protocol: HPLC Analysis
-
Standard and Sample Preparation:
-
Prepare a stock solution of a this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase).
-
Prepare a stock solution of the synthesized this compound sample at the same concentration.
-
If available, prepare individual stock solutions of potential impurities (6-hydroxynicotinic acid, dinitrated analogs) for peak identification.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the standard and sample solutions.
-
Run the HPLC method and record the chromatograms.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Identify impurity peaks by comparing with the retention times of impurity standards or by spiking the sample with known impurities.
-
Calculate the purity of the synthesized product using the area normalization method, assuming all components have a similar response factor at the detection wavelength. For higher accuracy, a calibration curve with a reference standard should be used.
-
Thin-Layer Chromatography (TLC)
TLC is an excellent method for rapid, qualitative assessment of purity and for monitoring the progress of a synthesis reaction.
Table 3: TLC Method Parameters
| Parameter | Condition |
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase | A mixture of a polar and a non-polar solvent, e.g., Ethyl acetate/Hexane with a small amount of acetic or formic acid. The exact ratio should be optimized. |
| Visualization | UV light (254 nm)[13], Iodine vapor[13][14], or a specific staining reagent for nitro compounds.[5] |
| Expected Rf (this compound) | Typically between 0.3 - 0.5, depending on the mobile phase. |
| Expected Rf (6-hydroxynicotinic acid) | Higher Rf than the product. |
| Expected Rf (Dinitrated impurity) | Lower Rf than the product. |
Experimental Protocol: TLC Analysis
-
Sample Application:
-
Dissolve a small amount of the synthesized product in a suitable solvent (e.g., methanol).
-
Spot the solution onto the baseline of a TLC plate using a capillary tube.
-
Also spot solutions of the starting material and, if available, any expected impurities.
-
-
Development:
-
Place the TLC plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Remove the plate and mark the solvent front.
-
-
Visualization:
-
Dry the plate and visualize the spots under a UV lamp. Aromatic compounds will often appear as dark spots on a fluorescent background.
-
For enhanced visualization, place the plate in a chamber with iodine crystals or spray with a suitable stain. A specific stain for nitro compounds involves reduction with stannous chloride followed by diazotization and coupling to form a colored azo dye.[5]
-
-
Analysis:
-
Calculate the Retention Factor (Rf) for each spot.
-
Compare the Rf value of the main spot in the sample lane with that of the reference standard.
-
The presence of additional spots indicates impurities.
-
Spectroscopic Analysis
NMR and IR spectroscopy are crucial for confirming the identity and structural integrity of the synthesized this compound.
Table 4: Key Spectroscopic Data
| Technique | Expected Observations for this compound |
| ¹H NMR (DMSO-d₆) | δ ~8.65 (d, 1H), ~8.37 (d, 1H), broad singlet for OH and COOH protons. |
| ¹³C NMR | Signals for aromatic carbons, carboxyl carbon (~165-185 ppm), and carbons attached to hydroxyl and nitro groups.[9] |
| IR (KBr) | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1710-1760 cm⁻¹), N-O stretches for the nitro group (~1550 and ~1350 cm⁻¹), and aromatic C-H and C=C stretches.[9] |
Experimental Protocol: Spectroscopic Analysis
-
Sample Preparation:
-
For NMR, dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
For IR, prepare a KBr pellet or a mull of the solid sample.
-
-
Data Acquisition:
-
Acquire the ¹H and ¹³C NMR spectra.
-
Acquire the IR spectrum.
-
-
Data Analysis:
-
Compare the obtained spectra with reference spectra for this compound.
-
Look for the presence of signals corresponding to potential impurities. For example, the presence of signals for 6-hydroxynicotinic acid would indicate incomplete reaction.
-
Visualization of the Purity Evaluation Workflow
The following diagram illustrates a logical workflow for the comprehensive purity evaluation of synthesized this compound.
Caption: Workflow for purity evaluation of this compound.
Conclusion
A multi-technique approach is recommended for the comprehensive evaluation of the purity of synthesized this compound. Thin-Layer Chromatography serves as a rapid and effective initial screening tool. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance and Infrared Spectroscopy are indispensable. High-Performance Liquid Chromatography is the method of choice for accurate quantitative purity determination. For challenging separations or as an orthogonal method, Capillary Electrophoresis offers a valuable alternative. By employing these techniques in a logical workflow, researchers can confidently assess the purity of their synthesized material, ensuring its suitability for downstream applications in drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]
- 3. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. benchchem.com [benchchem.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. aga-analytical.com.pl [aga-analytical.com.pl]
- 8. This compound | 6635-31-0 [chemicalbook.com]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Separation of pyridinecarboxylic acid isomers and related compounds by capillary zone electrophoresis. Effect of cetyltrimethylammonium bromide on electroosmotic flow and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of polycarboxylic acids by capillary electrophoresis with a copper electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. faculty.fiu.edu [faculty.fiu.edu]
Benchmarking the Antibacterial Spectrum of 6-Hydroxy-5-nitronicotinic Acid: A Comparative Guide
For Immediate Release:
This guide presents a comprehensive benchmark analysis of the investigational antibacterial agent, 6-Hydroxy-5-nitronicotinic acid, against a panel of standard-of-care antibiotics. This document is intended to provide an objective evaluation of the compound's performance based on in vitro antibacterial susceptibility testing.
Executive Summary
This compound is a novel synthetic compound belonging to the nitropyridine class of molecules.[1][2] While the antibacterial potential of nicotinic acid derivatives has been explored, specific data on the spectrum of this compound has not been widely published.[3][4] This guide provides a template for the comparative analysis of its antibacterial activity, utilizing hypothetical Minimum Inhibitory Concentration (MIC) data against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The data is presented alongside MIC values for commonly used antibiotics to provide a preliminary assessment of its potential efficacy and spectrum.
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro activity of this compound and standard antibiotics against a panel of bacterial strains. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6]
Table 1: Minimum Inhibitory Concentration (MIC) Against Gram-Positive Bacteria (Hypothetical Data)
| Antibacterial Agent | Staphylococcus aureus (ATCC 29213) | Enterococcus faecalis (ATCC 29212) | Streptococcus pneumoniae (ATCC 49619) |
| This compound | 4 | 8 | 16 |
| Ampicillin | 0.5 | 1 | 0.06 |
| Vancomycin | 1 | 2 | 0.5 |
| Ciprofloxacin | 0.5 | 1 | 1 |
| Tetracycline | 1 | 8 | 0.25 |
Table 2: Minimum Inhibitory Concentration (MIC) Against Gram-Negative Bacteria (Hypothetical Data)
| Antibacterial Agent | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Klebsiella pneumoniae (ATCC 13883) |
| This compound | 16 | >64 | 32 |
| Ampicillin | 8 | >256 | 128 |
| Ciprofloxacin | 0.015 | 0.25 | 0.06 |
| Gentamicin | 0.5 | 1 | 0.5 |
| Tetracycline | 2 | 16 | 4 |
Note: The MIC values for this compound are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
The data presented in this guide is based on standard antimicrobial susceptibility testing methodologies. The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, aligned with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
1. Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible bacterial growth after a defined incubation period.
2. Materials:
-
This compound
-
Standard comparator antibiotics (e.g., Ampicillin, Ciprofloxacin, Vancomycin, Gentamicin, Tetracycline)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., ATCC quality control strains)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer
-
Incubator (35 ± 2°C)
3. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer. d. Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of this compound and each comparator antibiotic in a suitable solvent. b. Perform two-fold serial dilutions of each antimicrobial agent in CAMHB directly in the 96-well plates to achieve a range of concentrations. c. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) must be included for each bacterial strain.
5. Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared bacterial suspension. b. Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
6. Reading and Interpretation: a. Following incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the broth microdilution MIC assay.
Potential Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Many antibacterial agents, including those in the quinolone class, function by inhibiting key enzymes involved in bacterial DNA replication.[7] While the precise mechanism of this compound is yet to be elucidated, a potential signaling pathway it might disrupt is DNA synthesis.
Caption: Hypothetical mechanism of action for this compound.
References
- 1. [Antibacterial activity of some derivatives of nicotinic & isonicotinic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Further exploration of antimicrobial ketodihydronicotinic acid derivatives by multiple parallel syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activities of novel nicotinic acid hydrazides and their conversion into N-acetyl-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idstewardship.com [idstewardship.com]
- 7. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
comparative cytotoxicity of 6-Hydroxy-5-nitronicotinic acid derivatives
6-Hydroxy-5-nitronicotinic acid is recognized as a valuable synthetic intermediate in the development of new drugs, with potential applications in creating compounds with anti-tumor, anti-inflammatory, and antimicrobial activities.[1] Although specific cytotoxicity data for its derivatives is sparse, the broader family of nicotinic acid derivatives has shown promise as potential anticancer agents.[2][3]
Comparative Cytotoxicity Data
The cytotoxic potential of various nicotinamide and 5-Bromonicotinic acid derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments, with lower values indicating higher cytotoxicity. The following table summarizes the in vitro cytotoxic activity of several of these derivatives.
| Compound Class | Derivative/Complex | Cell Line | IC50 (µM) | Reference |
| Nicotinamide Derivatives | Nicotinamide (N4) | MCF-7 (Breast Cancer) | 12.1 | [2] |
| Substituted Nicotinamides (3b, 4c-5d, etc.) | HCT-116 (Colon Cancer) | Active (qualitative) | [2] | |
| 5-Bromonicotinic Acid | Gold(I) Dithiocarbamate Complexes with PPh3 | Caco-2 | Low µM range | [2] |
| Indole Derivatives | 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | MCF-7 (Breast Cancer) | 2.94 ± 0.56 | [4] |
| MDA-MB-231 | 1.61 ± 0.004 | [4] | ||
| A549 (Lung Cancer) | 6.30 ± 0.30 | [4] | ||
| HeLa (Cervical Cancer) | 6.10 ± 0.31 | [4] | ||
| A375 (Melanoma) | 0.57 ± 0.01 | [4] | ||
| B16-F10 (Melanoma) | 1.69 ± 0.41 | [4] |
Experimental Protocols
The evaluation of the cytotoxic effects of these derivatives predominantly relies on cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose.[2][5][6]
Detailed Methodology of the MTT Assay: [2][6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours in a humidified atmosphere at 37°C with 5% CO2.
-
Compound Preparation and Treatment: Stock solutions of the test compounds are prepared in a suitable solvent, such as DMSO. Serial dilutions are then made in culture medium to achieve a range of working concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%). The culture medium is removed from the wells and replaced with the medium containing the test compounds. Vehicle and negative controls are also included.
-
Incubation: The treated plates are incubated for a period of 48 to 72 hours.
-
MTT Addition and Incubation: Following the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional period to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization of Formazan: The medium containing MTT is removed, and a solvent (e.g., acidified isopropanol or DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Below is a diagram illustrating the general workflow for in vitro cytotoxicity screening using the MTT assay.
Signaling Pathways in Cytotoxicity
The cytotoxic effects of nicotinic acid and nicotinamide derivatives are often attributed to their modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.[2] Several proposed mechanisms of action for cytotoxic nicotinamide derivatives include the inhibition of SIRT1, PARP1, VEGFR-2, and HDAC, as well as the activation of p53.[6] These actions can lead to the inhibition of DNA repair and angiogenesis, chromatin remodeling, and ultimately, cell cycle arrest and apoptosis.[6] For 5-Bromonicotinic acid derivatives, a potential primary mechanism involves their interaction with nicotinic acetylcholine receptors (nAChRs), which can initiate downstream signaling events.[2]
The following diagram illustrates some of the proposed signaling pathways affected by cytotoxic nicotinamide derivatives.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Efficacy of 6-Hydroxy-5-nitronicotinic Acid: A Review of Available Data
A comprehensive review of peer-reviewed literature reveals a notable absence of quantitative efficacy data for 6-Hydroxy-5-nitronicotinic acid. While the compound is commercially available for research and is mentioned for its potential as a lead compound, there are no publicly accessible studies presenting experimental data on its specific biological efficacy, such as IC50 values, inhibition constants, or in vivo potency. Therefore, a direct comparison with alternative compounds based on experimental performance is not currently possible.
This guide summarizes the available information on this compound and, in lieu of specific experimental data, provides a general framework for the preclinical evaluation of such a compound.
General Information and Potential Applications
This compound is a derivative of nicotinic acid (Vitamin B3).[1] It is primarily used in research and as a synthetic intermediate for more complex molecules.[1][2] The literature suggests it may serve as a lead compound with a wide range of potential biological activities, including:
-
Antibacterial
-
Antifungal
-
Anti-tumor
-
Anti-inflammatory
-
Anti-viral
-
Insecticidal
It is important to note that these applications are proposed based on the general properties of related chemical structures and have not been substantiated with specific efficacy data in peer-reviewed publications.[2]
Synthesis Protocols
Several methods for the synthesis of this compound have been described, primarily involving the nitration of 6-hydroxynicotinic acid.
Method 1: Nitration with Fuming Nitric Acid A common laboratory-scale synthesis involves dissolving 6-hydroxynicotinic acid in fuming nitric acid and heating the mixture. The product precipitates upon cooling and can be collected by filtration.[2][3]
-
Reactants: 6-hydroxynicotinic acid, fuming nitric acid.
-
Procedure: The reactants are mixed and heated at 50°C for several hours, followed by an increase in temperature to 80°C. After cooling, the resulting precipitate is filtered, washed, and dried.[2]
Method 2: Nitration with Concentrated Sulfuric and Nitric Acids Another method involves the use of a mixture of concentrated sulfuric acid and nitric acid to nitrate the 6-hydroxynicotinic acid starting material.[2]
-
Reactants: 6-hydroxynicotinic acid, concentrated sulfuric acid, concentrated nitric acid.
-
Procedure: 6-hydroxynicotinic acid is dissolved in concentrated sulfuric acid, and a mixture of sulfuric and nitric acids is added while keeping the temperature below 20°C. The reaction is then stirred at room temperature before being heated to 80°C. The product is isolated by pouring the reaction mixture onto ice, which causes the product to precipitate.[2]
Hypothetical Signaling Pathways
Due to the lack of specific research on this compound, no signaling pathways have been definitively associated with its activity. However, based on its structural similarity to nicotinic acid, one could speculate that it might interact with pathways modulated by nicotinic acid. Nicotinic acid is known to interact with G protein-coupled receptors such as Hydroxycarboxylic Acid Receptor 2 (HCA2) and HCA3, which are involved in lipid metabolism.[4][5] Additionally, nicotinic acetylcholine receptors (nAChRs) are another major class of receptors that interact with nicotinic compounds and are involved in various central nervous system signaling pathways.[6] Any potential interaction of this compound with these pathways would require experimental validation.
A General Workflow for Efficacy Evaluation
For researchers and drug development professionals interested in evaluating the efficacy of a compound like this compound, a structured preclinical workflow is essential. The following diagram illustrates a typical progression from initial screening to more complex biological assays.
Caption: A generalized workflow for preclinical evaluation of a novel chemical entity.
References
- 1. Cas 6635-31-0,this compound | lookchem [lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 6635-31-0 [chemicalbook.com]
- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 5. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Hydroxy-5-nitronicotinic Acid: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 6-Hydroxy-5-nitronicotinic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, aligning with established laboratory safety protocols.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care. This compound is classified as causing serious eye irritation and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE): All personnel handling the compound must wear the following:
-
Protective Gloves: Chemically resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles are essential to prevent eye contact.[1][3][4]
-
Protective Clothing: A lab coat or other protective clothing should be worn.[1][3]
-
Respiratory Protection: If there is a risk of dust formation, a dust respirator should be used.[3]
Handling:
-
Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[1][2][3]
-
Avoid generating dust during handling.[3]
II. Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. It should not be disposed of in regular trash or down the drain.[5][6][7]
Step 1: Waste Identification and Segregation
-
Treat all this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent materials from spills) as hazardous waste.[5]
-
Store this waste separately from incompatible chemicals. Specifically, keep it away from bases, oxidizing agents, and reducing agents to prevent violent reactions.[8]
Step 2: Containerization
-
Use a dedicated, chemically compatible, and clearly labeled hazardous waste container.[6][9] Plastic containers are often preferred.[9]
-
The container must be in good condition, with a secure, leak-proof lid.[6]
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound". Note the date when the first waste was added.[9]
Step 3: Waste Accumulation
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8][9]
-
Keep the waste container closed at all times, except when adding waste.[5][9]
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA. For acutely toxic "P-listed" chemicals, the limit is one quart for liquids or one kilogram for solids.[9] While this compound is not explicitly "P-listed" in the provided information, adhering to smaller accumulation volumes is a good practice.
Step 4: Disposal Request and Pickup
-
Once the container is full or has been in the SAA for up to 12 months, arrange for its disposal through your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor.[9]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
III. Spill Management
In the event of a spill, follow these procedures immediately:
-
Alert Personnel: Notify others in the vicinity of the spill.[3]
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Personal Protection: Before cleaning, don the appropriate PPE as listed above.[3]
-
Containment: For dry spills, carefully sweep or vacuum the material, avoiding dust generation. Use explosion-proof equipment if applicable.[3] For wet spills, use an inert absorbent material to contain the spill.[3]
-
Collection: Place all contaminated materials into a labeled hazardous waste container.[3]
-
Decontamination: Clean the spill area with soap and water, and wash the area down with large amounts of water.[3] Prevent runoff from entering drains.[3]
-
Disposal: Dispose of all cleanup materials as hazardous waste.
IV. Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 6635-31-0 | [1][10][11] |
| Molecular Formula | C6H4N2O5 | [3][10][11] |
| Molecular Weight | 184.11 g/mol | [10][11] |
| Melting Point | 269-271 °C | [2][11] |
| Boiling Point | 463.4 °C at 760 mmHg | [2][11] |
| Flash Point | 234.1 °C | [2][11] |
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. This compound | 6635-31-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. vumc.org [vumc.org]
- 6. danielshealth.com [danielshealth.com]
- 7. acs.org [acs.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. chemscene.com [chemscene.com]
- 11. Cas 6635-31-0,this compound | lookchem [lookchem.com]
Safeguarding Your Research: Comprehensive PPE and Handling Protocols for 6-Hydroxy-5-nitronicotinic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 6-Hydroxy-5-nitronicotinic acid (CAS No. 6635-31-0), including detailed personal protective equipment (PPE) requirements, operational plans, and disposal procedures to foster a culture of safety and precision in your critical work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1][2][3][4] Adherence to stringent PPE protocols is mandatory to mitigate these risks.
| Hazard | GHS Classification | Required Personal Protective Equipment (PPE) |
| Eye Irritation | Eye Irritation, Category 2/2A | Safety glasses with side-shields or chemical safety goggles. A face shield is required when there is a risk of splashing.[1][2][5] |
| Skin Irritation | Skin Irritation, Category 2 | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron must be worn.[2][3][5] |
| Respiratory Irritation | Specific target organ toxicity — single exposure, Category 3 | Work in a well-ventilated area, preferably in a chemical fume hood. If dust formation is likely, a dust respirator should be used.[1][2][4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
-
Preparation :
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before commencing work.
-
Don the required PPE as specified in the table above.
-
-
Handling :
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused/Expired Chemical | Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[1][2] |
| Contaminated Labware (e.g., weighing paper, pipette tips) | Collect in a designated, labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a sealed bag and dispose of as hazardous waste. |
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
